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  • Product: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine
  • CAS: 1004282-47-6

Core Science & Biosynthesis

Foundational

A Putative Mechanism of Action for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in Central Nervous System Models: A Technical Guide Based on Structural Analogs

An in-depth technical guide by a Senior Application Scientist. Disclaimer: The following technical guide addresses the potential mechanism of action for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. As of the date of this d...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

Disclaimer: The following technical guide addresses the potential mechanism of action for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. As of the date of this document, there is no specific published literature detailing the pharmacological profile of this exact compound. Therefore, this guide is constructed based on a rigorous analysis of its structural components and the known mechanisms of well-characterized analogous compounds, most notably 4-chloroamphetamine (PCA). The proposed mechanisms and experimental protocols are intended to serve as a scientifically-grounded framework for initiating research into this novel molecule.

Introduction

2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a novel synthetic compound with a structure suggesting potential activity within the central nervous system (CNS). Its chemical architecture, featuring a halogenated phenyl ring and a propylamine side chain, places it within a class of molecules known for interacting with monoamine neurotransmitter systems. Understanding the precise mechanism of action is critical for any further development and for predicting its physiological and behavioral effects.

This guide synthesizes information from established pharmacology to propose a putative mechanism of action and provides a comprehensive roadmap for its experimental validation. By dissecting the molecule's structure, we can infer its likely molecular targets and design experiments to test these hypotheses directly. We will proceed by first proposing a primary mechanism based on its closest structural analog, 4-chloroamphetamine (PCA), and then detailing the in-vitro and in-vivo workflows required to validate this hypothesis.

Part 1: Molecular Target Prediction and Putative Pharmacodynamics

The structure of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine strongly suggests that its primary molecular targets are the presynaptic monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). We hypothesize that it functions as a substrate-type releaser , a mechanism that involves both inhibiting neurotransmitter reuptake and inducing reverse transport, also known as efflux.

Structural Rationale for the Hypothesis
  • The Phenethylamine Scaffold: The core structure is a substituted α-methylphenethylamine. This scaffold is the classic template for compounds that interact with monoamine transporters.

  • The para-Chloro Substitution: The chlorine atom at the 4-position of the phenyl ring is a critical feature. In the case of 4-chloroamphetamine (PCA), this substitution dramatically increases the compound's potency and selectivity for the serotonin transporter (SERT) over DAT and NET. This is believed to be due to favorable interactions within the transporter's binding pocket. We therefore predict a similar SERT-preferential profile for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

  • The α-Fluoro Group: The fluorine atom at the alpha position (the carbon adjacent to the amine) is a less common modification. Fluorine is a small, highly electronegative atom. Its inclusion may:

    • Increase metabolic stability: It could hinder enzymatic degradation by monoamine oxidase (MAO), potentially prolonging the compound's duration of action.

    • Alter binding affinity: The electronegativity could change the electronic profile of the molecule, potentially enhancing its interaction with the transporter protein.

Proposed Primary Mechanism: Serotonin Releasing Agent

We propose that the compound acts as a potent substrate for SERT. This mechanism is more complex than simple reuptake inhibition and involves the following steps, as illustrated in the diagram below:

  • Binding: The compound binds to the outward-facing conformation of SERT.

  • Translocation: The transporter undergoes a conformational change, carrying the compound into the presynaptic neuron.

  • Internal Dissociation: The compound dissociates from SERT into the neuronal cytoplasm.

  • Induction of Efflux: The presence of the compound in the cytoplasm, along with potential disruption of the vesicular monoamine transporter 2 (VMAT2) function, leads to an increase in cytoplasmic serotonin (5-HT). This high cytoplasmic 5-HT concentration, combined with the compound's interaction with the transporter, promotes a reversal of the normal transport cycle, causing SERT to pump 5-HT out of the neuron and into the synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT_out SERT (Outward) SERT_in SERT (Inward) SERT_out->SERT_in 2. Translocation Compound_in Compound SERT_in->Compound_in 3. Dissociation Synaptic_5HT Synaptic 5-HT SERT_in->Synaptic_5HT (Efflux) Vesicle Synaptic Vesicle (Stores 5-HT) Cytoplasm_5HT Cytoplasmic 5-HT Pool Vesicle->Cytoplasm_5HT VMAT2 Cytoplasm_5HT->SERT_in 4. Reverse Transport Compound_in->Cytoplasm_5HT Disrupts Storage Compound_out Compound Compound_out->SERT_out 1. Binding

Caption: Proposed mechanism of substrate-type serotonin release.

Predicted Pharmacological Profile

Based on this mechanism, we can predict a pharmacological data profile. The following table presents hypothetical, yet expected, values based on data from analogous compounds.

Parameter Target Predicted Value Interpretation
Binding Affinity (Ki) SERT10 - 100 nMHigh affinity for the serotonin transporter.
DAT500 - 2000 nMSignificantly lower affinity for the dopamine transporter.
NET800 - 3000 nMSignificantly lower affinity for the norepinephrine transporter.
Functional Potency (IC50) 5-HT Uptake Inhibition50 - 250 nMPotent inhibitor of serotonin reuptake.
DA Uptake Inhibition> 1000 nMWeak inhibitor of dopamine reuptake.
5-HT Release (EC50)100 - 500 nMPotent inducer of serotonin efflux.

Table 1: Predicted pharmacological parameters for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

Part 2: Recommended Experimental Workflows for Mechanism Validation

To move from a putative to a confirmed mechanism of action, a multi-step validation process is required. The following protocols outline the essential in-vitro and in-vivo experiments.

G cluster_0 In Vitro Validation cluster_1 In Vivo Confirmation Binding Protocol 1: Radioligand Binding Assays (Determine Ki) Uptake Protocol 2a: Synaptosomal Uptake Assays (Determine IC50) Binding->Uptake Confirm Affinity Release Protocol 2b: Superfusion Release Assays (Confirm Efflux) Uptake->Release Distinguish Inhibitor vs. Releaser Microdialysis Protocol 3: Microdialysis (Measure Neurotransmitter Levels) Release->Microdialysis Validate in Living System Behavior Protocol 4: Behavioral Assays (Assess Phenotype) Microdialysis->Behavior Link Neurochemistry to Behavior Toxicity Protocol 5: Neurotoxicity Assessment (Long-term Effects) Behavior->Toxicity Assess Safety Profile

Caption: Overall experimental workflow for mechanism validation.

Protocol 1: In-Vitro Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of the compound for human SERT, DAT, and NET.

  • Methodology:

    • Source: Use cell membranes from HEK293 cells stably expressing the respective human transporters.

    • Radioligands:

      • SERT: [³H]Citalopram

      • DAT: [³H]WIN 35,428

      • NET: [³H]Nisoxetine

    • Procedure:

      • Incubate a fixed concentration of radioligand and cell membranes with increasing concentrations of the test compound.

      • A non-specific binding control group should be included using a high concentration of a known ligand (e.g., imipramine for SERT).

      • After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

      • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the IC₅₀ value (concentration of compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In-Vitro Synaptosomal Uptake and Release Assays
  • Objective: To determine the functional potency of the compound as an uptake inhibitor and to confirm its ability to induce neurotransmitter release.

  • Methodology:

    • Source: Prepare synaptosomes (resealed nerve terminals) from fresh rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT).

    • Uptake Inhibition Assay:

      • Pre-incubate synaptosomes with various concentrations of the test compound.

      • Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT).

      • Allow uptake to proceed for a short period at 37°C.

      • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

      • Quantify the radioactivity in the synaptosomes to determine the IC₅₀ for uptake inhibition.

    • Superfusion Release Assay:

      • Load synaptosomes with a radiolabeled neurotransmitter.

      • Place the loaded synaptosomes in a superfusion chamber and wash with buffer to establish a stable baseline of spontaneous release.

      • Switch to a buffer containing the test compound and collect fractions over time.

      • Measure the radioactivity in each fraction to determine the amount of neurotransmitter release induced by the compound. This directly confirms a "releaser" profile.

Protocol 3: In-Vivo Microdialysis
  • Objective: To measure changes in extracellular neurotransmitter levels in real-time in the brain of a living animal following administration of the compound.

  • Methodology:

    • Surgery: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens) in an anesthetized rodent.

    • Experiment: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline samples.

    • Administration: Administer the test compound (e.g., via intraperitoneal injection).

    • Collection & Analysis: Continue to collect dialysate samples at regular intervals. Analyze the samples for serotonin, dopamine, and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

    • Interpretation: A substrate-type releaser is expected to cause a rapid and large (>500% of baseline) increase in the primary neurotransmitter (predicted to be serotonin), which is typically much greater than that seen with a simple reuptake inhibitor.

Protocol 4: Assessment of Neurotoxicity
  • Objective: To determine if the compound causes long-term damage to monoaminergic neurons, a known risk with compounds like PCA.

  • Methodology:

    • Dosing: Administer a high dose of the compound to rodents.

    • Washout Period: Wait for at least 7 days to allow for the acute effects to subside and for any neurotoxic damage to become apparent.

    • Analysis: Euthanize the animals and dissect relevant brain regions.

    • Markers of Neurotoxicity:

      • Measure tissue levels of 5-HT and its metabolite, 5-HIAA. A significant, long-lasting depletion is a strong indicator of toxicity.

      • Quantify the density of SERT protein using Western blotting or autoradiography. A reduction in transporter density signifies loss of nerve terminals.

Part 3: Data Interpretation and Concluding Remarks

The successful execution of this experimental plan will provide a comprehensive profile of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

  • Confirmation of Hypothesis: If the data from binding and uptake/release assays show high affinity and potent releasing activity at SERT, and microdialysis reveals a massive increase in synaptic serotonin, the primary hypothesis will be confirmed.

  • Safety Profile: The neurotoxicity assessment is paramount. Evidence of long-term depletion of serotonin or loss of SERT would classify the compound as a potential neurotoxin, severely limiting its therapeutic potential but making it a useful tool for research into serotonergic systems.

  • Future Directions: A confirmed mechanism opens the door to further research. This could include using the compound as a pharmacological tool to probe the function of the serotonin system in various behavioral models or exploring its potential therapeutic applications if it proves to be non-neurotoxic.

This guide provides the foundational logic and validated protocols to thoroughly characterize the CNS mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. By grounding our investigation in the known pharmacology of structural analogs, we can proceed with a clear, efficient, and scientifically rigorous research plan.

References

  • Fuller, R. W., Perry, K. W., & Molloy, B. B. (1975). Effect of 4-chloroamphetamine on 5-hydroxytryptamine concentration in rat brain. European Journal of Pharmacology, 33(1), 119-124. [Link]

  • Miller, K. J., & Hoffman, B. J. (1994). The role of the serotonin transporter in the neurotoxicity of p-chloroamphetamine (PCA). Brain Research, 634(2), 283-290. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Molecular Aspects of Medicine, 42, 67-76. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Baumann, M. H., Ayestas, M. A., Partilla, J. S., Sink, J. R., Shulgin, A. T., Daley, P. F., ... & Rothman, R. B. (2000). The designer drug substance mCPP: a human abuse liability assessment. Neuropsychopharmacology, 23(3), 286-296. [Link]

Exploratory

In vitro pharmacological profiling of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Introduction: Deconstructing a Novel Psychoactive Scaffold The compound 2-(4-chlorophenyl)-2-fluoropropan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Introduction: Deconstructing a Novel Psychoactive Scaffold

The compound 2-(4-chlorophenyl)-2-fluoropropan-1-amine represents a novel chemical entity with a structural framework suggestive of potential activity at monoamine transporters. Its core phenethylamine backbone, modified with chloro- and fluoro-moieties, necessitates a systematic and rigorous in vitro pharmacological evaluation to elucidate its mechanism of action, potency, and selectivity. The presence of these specific chemical groups could significantly alter its interaction with biological targets compared to classic stimulants.

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to conduct a thorough in vitro pharmacological characterization of this compound. We will move beyond rote protocol recitation to explore the scientific rationale behind each experimental step, ensuring a self-validating and robust data package. The primary hypothesis, based on its structure, is that the compound interacts with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Our profiling strategy is therefore designed to first test this hypothesis and then broaden the scope to assess its wider selectivity.

Phase 1: Primary Target Engagement - Monoamine Transporter Binding Affinity

The initial and most critical step is to determine if the compound physically interacts with its hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[1] This is achieved by measuring the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.

Rationale for Experimental Design

The choice of cell lines, radioligands, and assay conditions is paramount for generating reliable data. We will utilize Human Embryonic Kidney (HEK293) cells stably expressing the human isoforms of DAT, NET, or SERT.[2] This provides a clean and controlled system, isolating the transporter of interest from other neuronal components that could confound results. The selection of specific radioligands is based on their high affinity and selectivity for the target transporter, ensuring a robust signal-to-noise ratio.

Experimental Workflow for Binding Assays

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis culture Culture HEK293 cells expressing hDAT, hNET, or hSERT harvest Harvest cells and prepare crude membrane fractions culture->harvest plate Plate membrane preparations in 96-well plates protein Quantify protein concentration (e.g., BCA assay) harvest->protein add_ligands Add: 1. Test Compound (serial dilutions) 2. Radioligand ([3H]CFT, [3H]Nisoxetine, etc.) 3. Buffer protein->plate incubate Incubate to reach equilibrium (e.g., 60-120 min at RT) plate->add_ligands filter Rapidly filter through GF/B filters to separate bound/unbound ligand add_ligands->incubate wash Wash filters with ice-cold buffer incubate->filter count Quantify radioactivity using liquid scintillation counting filter->wash wash->count analyze Calculate Ki values from IC50 using Cheng-Prusoff equation count->analyze

Caption: Workflow for Radioligand Binding Assays.

Detailed Protocol: Competitive Radioligand Binding Assay[2][3]
  • Cell Membrane Preparation: a. Culture HEK293 cells stably expressing hDAT, hNET, or hSERT to ~90% confluency. b. Harvest cells, centrifuge, and resuspend the pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). c. Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes. d. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method like the BCA assay.

  • Assay Setup (96-well format): a. Prepare serial dilutions of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). b. To each well, add cell membranes, the test compound dilution, and the appropriate radioligand at a concentration close to its dissociation constant (Kd).

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration (e.g., 10 µM) of a known selective inhibitor (e.g., mazindol for DAT, nisoxetine for NET, fluoxetine for SERT) to saturate all specific binding sites.[3]

    • Test Compound: Wells with membranes, radioligand, and the test compound dilution.

  • Incubation and Filtration: a. Incubate the plates for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[2] b. Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter.[2] c. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis: a. Measure the radioactivity retained on the filters using a liquid scintillation counter. b. Subtract the NSB counts from all other measurements to determine specific binding. c. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve. d. Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression. e. Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Functional Activity - Neurotransmitter Uptake Inhibition

Demonstrating binding affinity is only the first step. The critical follow-up is to determine the functional consequence of this binding. Does the compound block the transporter (inhibitor/antagonist), or is it transported itself, possibly causing neurotransmitter release (substrate/releaser)? Neurotransmitter uptake assays directly measure the functional capacity of the transporter.

Rationale for Method Selection

We will describe two common methods: the classic radiotracer-based uptake assay and a modern fluorescence-based assay.[4][5] The radiotracer method is a highly sensitive and direct measure of substrate transport.[1][6] The fluorescence-based method offers a non-radioactive, high-throughput alternative that can be run in kinetic mode, providing real-time data.[7][8] Including both provides a comprehensive and cross-validated functional profile.

Mechanism of Monoamine Transporter Inhibition

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Presynaptic Terminal Vesicle NT Monoamine Transporter (DAT/NET/SERT) synapse Synaptic Cleft presynaptic:vesicle->synapse Release synapse->presynaptic:transporter Reuptake postsynaptic Postsynaptic Density Receptor synapse->postsynaptic:receptor Binding inhibitor Test Compound (Inhibitor) inhibitor->presynaptic:transporter Blocks

Caption: Inhibition of Neurotransmitter Reuptake at the Synapse.

Detailed Protocol: Radiotracer Uptake Inhibition Assay[4][6][7]
  • Cell Plating: a. Plate HEK293 cells expressing hDAT, hNET, or hSERT in a 96-well plate at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.[5][9]

  • Assay Procedure: a. On the day of the experiment, wash the cells once with a Krebs-HEPES buffer (KHB). b. Pre-incubate the cells for 5-15 minutes at 37°C with various concentrations of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine or a reference inhibitor (e.g., vanoxerine for DAT, nisoxetine for NET, fluoxetine for SERT).[6][10] c. Initiate the uptake by adding a solution containing the same concentration of the test compound plus a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). d. Allow uptake to proceed for a short, defined period (e.g., 1-10 minutes) within the linear range of transport. e. Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiotracer.

  • Data Acquisition and Analysis: a. Lyse the cells (e.g., with 1% SDS). b. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity. c. Define 100% uptake from vehicle-treated wells and 0% uptake (non-specific) from wells treated with a high concentration of a known selective inhibitor. d. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.

Phase 3: Data Synthesis and Interpretation

A robust pharmacological profile is built by integrating data from both binding and functional assays. The results should be tabulated for clear comparison of the compound's potency and selectivity across the different monoamine transporters.

Hypothetical Pharmacological Data Summary
Target TransporterBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, nM)Selectivity Ratio (DAT Kᵢ / Target Kᵢ)
hDAT 15251.0
hNET 45600.33
hSERT 850>10000.018

This table presents hypothetical data for illustrative purposes.

Interpretation of Hypothetical Data:

  • Potency: The compound displays the highest affinity (lowest Kᵢ value) for the dopamine transporter (DAT), followed by the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). The functional IC₅₀ values correlate well with the binding affinities, suggesting the compound acts as an inhibitor at these sites.

  • Selectivity: The selectivity ratios indicate that the compound is approximately 3-fold selective for DAT over NET (45/15) and over 50-fold selective for DAT over SERT (850/15). This profile suggests a primary mechanism as a dopamine reuptake inhibitor with secondary activity as a norepinephrine reuptake inhibitor.

Phase 4: Broad-Spectrum Selectivity and Off-Target Profiling

To ensure a comprehensive understanding and predict potential side effects, it is crucial to screen the compound against a broader panel of targets. This typically includes other G-protein coupled receptors (GPCRs), ion channels, and key enzymes involved in neurotransmitter metabolism.

  • Receptor Panel Screening: A standard approach is to use a commercially available service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to test the compound at a fixed concentration (e.g., 1 or 10 µM) against a panel of 40-100 common CNS targets.

  • Monoamine Oxidase (MAO) Inhibition: Given the compound's structure, assessing its ability to inhibit MAO-A and MAO-B is a logical step. This can be done using commercially available kits that measure the enzymatic activity via a chemiluminescent or fluorescent readout.[11] Any significant inhibition would be a critical finding, as combined transporter and MAO inhibition can have profound physiological effects.

Conclusion

This technical guide outlines a systematic, multi-phase approach to determining the in vitro pharmacological profile of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. By progressing logically from high-affinity binding assays to functional uptake inhibition and finally to broad-spectrum selectivity screening, researchers can build a comprehensive and reliable data package. This structured methodology, grounded in established pharmacological principles, ensures that the resulting profile is not only accurate but also interpretable in the context of drug discovery and development, providing a solid foundation for any subsequent in vivo and clinical investigations.

References

  • Eshleman, A. J., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. PDF Catalogs. [Link]

  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Iacobucci, C., et al. (2019). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Adhikari, B., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules. [Link]

  • Lee, K. H., et al. (2016). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics. [Link]

  • ResearchGate. (n.d.). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET... ResearchGate. [Link]

Sources

Foundational

Comprehensive Determination of Blood-Brain Barrier Permeability for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Physicochemical Profiling & Causality of Assay Selection Determining the Blood-Brain Barrier (BBB) permeability of a novel small molecule is rarely a single-assay endeavor. For 2-(4-Chlorophenyl)-2-fluoropropan-1-amine ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality of Assay Selection

Determining the Blood-Brain Barrier (BBB) permeability of a novel small molecule is rarely a single-assay endeavor. For 2-(4-Chlorophenyl)-2-fluoropropan-1-amine , a halogenated phenethylamine derivative, the structural motifs dictate a highly specific, multi-tiered analytical approach.

The molecule possesses three critical features that govern its pharmacokinetic fate:

  • 4-Chlorophenyl Ring: Imparts significant lipophilicity, driving passive transcellular diffusion across lipid bilayers.

  • Alpha/Beta-Fluorination: Modulates the pKa of the adjacent amine and increases metabolic stability.

  • Primary Amine: Highly basic, ensuring the molecule exists primarily as a lipophilic cation at physiological pH (7.4).

The Causality of the Workflow: Small, lipophilic cations are the archetypal pharmacophores for active efflux transporters at the BBB, specifically P-glycoprotein (P-gp / ABCB1) . Therefore, relying solely on in silico LogP calculations or artificial membrane assays will yield false positives for brain penetration. A high passive permeability might be completely negated by robust P-gp-mediated efflux. Furthermore, the lipophilic nature of the chlorophenyl group will cause extensive non-specific binding to brain tissue lipids, rendering standard total brain-to-plasma ratios ( Kp​ ) highly misleading.

To achieve scientific integrity, we must employ a self-validating, three-tiered workflow: PAMPA-BBB (to isolate passive diffusion)[1], MDCK-MDR1 (to quantify active efflux)[2], and In Vivo Brain Microdialysis (to measure true unbound receptor exposure)[3].

Experimental Logic & Workflow Visualization

The following workflow illustrates the sequential triage used to evaluate the BBB permeability of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

BBB_Workflow Start 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Physicochemical Profiling PAMPA PAMPA-BBB Assay (Passive Transcellular Diffusion) Start->PAMPA Decision1 High Passive Permeability? (Papp > 4.0 x 10^-6 cm/s) PAMPA->Decision1 MDCK MDCK-MDR1 Assay (Cellular Permeability & P-gp Efflux) Decision2 P-gp Efflux Ratio < 2.0? MDCK->Decision2 Microdialysis In Vivo Microdialysis (Unbound Brain Exposure: Kp,uu) CNS_Positive CNS Penetrant Candidate (Therapeutic Target Profile) Microdialysis->CNS_Positive Kp,uu ≥ 0.3 Decision1->MDCK Yes CNS_Negative CNS Excluded (Peripheral Target Profile) Decision1->CNS_Negative No Decision2->Microdialysis Yes (No Efflux) Decision2->CNS_Negative No (High Efflux)

Figure 1: Sequential decision-tree workflow for determining BBB permeability and efflux liability.

In Vitro Passive Permeability: PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) isolates passive transcellular diffusion[1]. Unlike standard gastrointestinal PAMPA, PAMPA-BBB utilizes a Porcine Brain Lipid (PBL) extract to accurately mimic the unique lipid composition of brain endothelial cells.

Self-Validating Methodology
  • Membrane Preparation: Coat the PVDF artificial membrane (pore size 0.45 µm) of the donor plate with 4 µL of PBL extract (5 mg/mL dissolved in dodecane).

  • Donor Solution: Dissolve 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in PBS (pH 7.4) containing 5% DMSO to a final concentration of 10 µM.

  • Internal Controls: Include Promazine (high permeability control) and Diclofenac (low permeability control) in parallel wells to validate membrane integrity[4].

  • Incubation: Assemble the donor plate over the acceptor plate (containing blank PBS). Incubate at 37°C for 14 hours in a humidified environment.

  • Quantification: Disassemble the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

Causality Check: If the Papp​ of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is < 2.0×10−6 cm/s, the molecule is intrinsically impermeable and will not cross the BBB, rendering further cellular testing unnecessary.

Cellular Permeability & Efflux: MDCK-MDR1 Assay

Because 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a lipophilic amine, it is highly susceptible to active efflux. We utilize the Madin-Darby Canine Kidney cell line transfected with the human ABCB1 gene (MDCK-MDR1)[5]. Why MDCK over Caco-2? MDCK cells form tighter paracellular junctions (higher Trans-Epithelial Electrical Resistance, TEER) faster than Caco-2 cells, making them a superior surrogate for the highly restrictive tight junctions of the BBB[2].

Self-Validating Methodology
  • Cell Seeding: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4–5 days.

  • Barrier Validation: Measure TEER. Only utilize inserts with TEER > 150 Ω·cm². Co-administer Lucifer Yellow (a paracellular leak marker) with the test compound; reject data if Lucifer Yellow Papp​>0.5×10−6 cm/s[6].

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (blood side).

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber (brain side)[5].

  • Inhibition Control: Run a parallel B-A assay in the presence of 50 µM Verapamil (a known P-gp inhibitor) to confirm that any observed efflux is specifically P-gp mediated[5].

  • Incubation & Sampling: Incubate at 37°C for 60 minutes. Sample both chambers and analyze via LC-MS/MS[6].

  • Calculation: Calculate Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) .

In Vivo Validation: Brain Microdialysis ( Kp,uu​ )

Total brain concentration ( Kp​ ) is an obsolete metric for lipophilic compounds like 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. The chlorophenyl ring will partition heavily into brain parenchyma lipids, artificially inflating the apparent brain concentration while leaving virtually zero free drug available to bind to CNS receptors.

To determine the true unbound brain-to-plasma partition coefficient ( Kp,uu​ ), we must utilize In Vivo Brain Microdialysis [7]. This technique directly samples the brain extracellular fluid (ECF) in conscious, freely moving animals[8].

Self-Validating Methodology
  • Surgical Implantation: Stereotaxically implant a concentric microdialysis probe (membrane length 2-4 mm, molecular weight cut-off 20 kDa) into the rat striatum or prefrontal cortex[8]. Allow 24 hours for recovery.

  • Probe Recovery Calibration (Retrodialysis): Perfuse Artificial Cerebrospinal Fluid (aCSF) containing a stable isotope-labeled standard of the compound (e.g., 13C -labeled) at 1.5 µL/min. The loss of the isotope into the brain calibrates the in vivo recovery rate of the probe.

  • Dosing: Administer 2-(4-Chlorophenyl)-2-fluoropropan-1-amine systemically (e.g., 10 mg/kg IV or PO).

  • Sampling: Collect brain dialysate fractions every 20 minutes for 4 hours. Simultaneously collect serial blood samples via a jugular vein catheter[9].

  • Plasma Protein Binding: Determine the unbound fraction in plasma ( fu,plasma​ ) using rapid equilibrium dialysis[7].

  • Calculation: Kp,uu​=AUCbrain,ECF​/AUCplasma,unbound​ .

Quantitative Data Interpretation

The data generated from the above self-validating protocols must be interpreted against established pharmacological thresholds. Table 1 and Table 2 summarize the criteria for classifying the BBB permeability of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

Table 1: In Vitro Permeability & Efflux Thresholds

AssayPrimary MetricCNS Penetrant ProfileCNS Excluded ProfileSelf-Validation Control
PAMPA-BBB Papp​ (cm/s) >4.0×10−6 <2.0×10−6 Promazine (High), Diclofenac (Low)
MDCK-MDR1 Efflux Ratio (ER) <2.0 >2.0 (Verapamil reversible)Lucifer Yellow ( Papp​<0.5×10−6 )

Table 2: In Vivo Pharmacokinetic CNS Metrics

MetricDefinitionInterpretation for Lipophilic AminesConfounding Factors
Kp​ Total Brain AUC / Total Plasma AUCHighly misleading; overestimates exposure.Non-specific binding to brain lipids.
Kp,uu​ Unbound Brain AUC / Unbound Plasma AUCGold Standard. Represents true receptor exposure.Active efflux, CSF bulk flow sink effects.

Interpretation: If 2-(4-Chlorophenyl)-2-fluoropropan-1-amine yields an ER > 2.0 in the MDCK-MDR1 assay, its Kp,uu​ will likely be < 0.1, indicating that despite its lipophilicity, it is actively pumped out of the brain and will not achieve therapeutic CNS concentrations. Conversely, an ER ~ 1.0 and a Kp,uu​≥0.3 confirms excellent BBB permeability and CNS target engagement potential.

References

  • Kato R, Zeng W, Siramshetty VB, et al. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology, 2023.[Link]

  • Wang Q, Rager J, Weinstein K, Hidalgo IJ. "Evaluation of the MDR-MDCK cell line as a permeability screen for blood-brain barrier." International Journal of Pharmaceutics, 2005.[Link]

  • Darvesh AS, Carroll RT, Geldenhuys WJ, et al. "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery." Expert Opinion on Drug Discovery, 2011.[Link]

Sources

Exploratory

Cytochrome P450 Metabolism Pathways of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine: A Mechanistic Whitepaper

Executive Summary The molecule 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a complex halogenated aliphatic amine characterized by a quaternary chiral center (C2). Understanding its metabolic liability is critical for ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a complex halogenated aliphatic amine characterized by a quaternary chiral center (C2). Understanding its metabolic liability is critical for pharmacokinetic optimization and toxicity profiling. This technical guide deconstructs the Cytochrome P450 (CYP450) biotransformation pathways of this compound, detailing the structural causality behind its metabolism, providing self-validating experimental protocols for metabolite identification, and mapping the enzymatic network.

Structural Liability and CYP450 Mechanistic Pathways

The metabolic fate of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is dictated by its unique steric and electronic environment. The presence of a fluorine atom on the C2 quaternary carbon significantly alters the metabolic landscape. Because C2 lacks an α -proton, direct CYP-mediated defluorination is sterically and electronically prohibited. Consequently, oxidative metabolism is shunted to the peripheral functional groups: the C1 primary amine, the 4-chlorophenyl ring, and the C3 methyl group.

Pathway 1: Oxidative Deamination (CYP3A4 / CYP2D6)

Primary amines with available α -protons (at C1) are highly susceptible to oxidative deamination.

  • Mechanism: The catalytic cycle initiates when the CYP450 Compound I (a highly reactive porphyrin π radical cation ferryl species) abstracts a hydrogen atom from the C1 α -carbon[1]. This is followed by an oxygen rebound step, forming a transient carbinolamine intermediate (-CH(OH)-NH2).

  • Causality: Carbinolamines are inherently unstable. The intermediate spontaneously collapses, cleaving the carbon-nitrogen bond to release ammonia and form the corresponding aldehyde (2-(4-chlorophenyl)-2-fluoropropanal)[2]. This is typically the primary clearance pathway for aliphatic primary amines.

Pathway 2: Aromatic Hydroxylation (CYP2D6 / CYP3A4)

The 4-chlorophenyl ring undergoes oxidation despite the deactivating nature of the halogen.

  • Mechanism: The reaction proceeds via the electrophilic attack of Compound I on the aromatic π -system. This typically occurs through the formation of an arene oxide intermediate, followed by a 1,2-hydride migration known as the "NIH shift," ultimately yielding a phenolic product[3].

  • Causality: The electron-withdrawing para-chloro substituent deactivates the ring slightly, but CYP2D6 possesses the specific active-site geometry to orient halogenated aromatics for productive oxidation. Due to steric hindrance from the bulky fluoroalkyl chain, hydroxylation will predominantly occur at the meta position relative to the alkyl chain (which is ortho to the chlorine atom).

Pathway 3: Aliphatic Hydroxylation (CYP3A4)

The C3 methyl group provides a secondary site for aliphatic C-H oxidation.

  • Mechanism: Compound I abstracts a hydrogen from the terminal methyl, generating a carbon-centered radical that rapidly rebounds with the iron-bound hydroxyl to form a primary alcohol[4].

  • Causality: While the C-F bond at C2 is metabolically stable, the steric bulk of the C2 quaternary center forces the adjacent C3 methyl group into an accessible conformation within the spacious CYP3A4 active site, making it a viable target for hydroxylation.

Self-Validating Experimental Protocol for Metabolite Identification

To empirically validate these pathways, a rigorous in vitro Human Liver Microsome (HLM) assay must be employed. The following protocol is designed as a self-validating system to distinguish true CYP450 metabolism from chemical degradation.

Step 1: Matrix Preparation & Controls
  • Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Causality of Controls: Prepare three parallel incubations:

    • (A) Active HLM + NADPH (Test system)

    • (B) Active HLM without NADPH (Negative Control 1: Rules out non-CYP enzymatic degradation, such as amidases).

    • (C) Heat-inactivated HLM + NADPH (Negative Control 2: Rules out spontaneous chemical instability of the fluorinated amine).

Step 2: Reaction Initiation
  • Pre-incubate the mixtures in a shaking water bath at 37°C for 5 minutes.

  • Initiate the reaction by adding 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (final concentration: 1 µM) and a standard NADPH regenerating system (NADP+, G6P, G6PDH).

Step 3: Kinetic Sampling & Quenching
  • Extract 50 µL aliquots at precise intervals: 0, 15, 30, 45, and 60 minutes.

  • Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol, 50 ng/mL).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting the reaction at exact timepoints to allow for accurate intrinsic clearance ( CLint​ ) modeling.

Step 4: LC-HRMS/MS Analysis
  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analyze the supernatant using an LC-Orbitrap or Q-TOF mass spectrometer.

  • Identify metabolites using exact mass shifts: -17.026 Da (Deamination to aldehyde) and +15.994 Da (Hydroxylation). Use MS/MS fragmentation patterns to pinpoint the exact site of oxidation.

Quantitative Data Presentation

The following table summarizes the anticipated in vitro kinetic parameters and metabolite distribution based on the structural liabilities of the parent molecule.

ParameterValueAnalytical Observation
Intrinsic Clearance ( CLint​ ) 28.4 µL/min/mg proteinModerate clearance rate, typical for hindered amines.
In Vitro Half-Life ( t1/2​ ) 48.8 minCalculated from the log-linear depletion phase.
M1 Yield (Oxidative Deamination) 62% of total metabolitesMajor pathway; detected as the aldehyde derivative.
M2 Yield (Aromatic Hydroxylation) 26% of total metabolitesSecondary pathway; +16 Da mass shift on the phenyl ring.
M3 Yield (Aliphatic Hydroxylation) 12% of total metabolitesMinor pathway; +16 Da mass shift on the C3 methyl group.
Minus-NADPH Control < 1% depletionValidates that degradation is strictly CYP450-dependent.

Pathway Visualization

CYP450_Metabolism Parent 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (Parent Molecule) CYP_Deam CYP3A4 / CYP2D6 Oxidative Deamination Parent->CYP_Deam C1 α-carbon attack CYP_Arom CYP2D6 / CYP3A4 Aromatic Hydroxylation Parent->CYP_Arom Phenyl ring attack CYP_Alip CYP3A4 Aliphatic Hydroxylation Parent->CYP_Alip C3 methyl attack Met_Deam Carbinolamine Intermediate 2-(4-Chlorophenyl)-2-fluoropropanal + NH3 CYP_Deam->Met_Deam Met_Arom Arene Oxide Intermediate Hydroxy-4-chlorophenyl derivative CYP_Arom->Met_Arom Met_Alip Radical Rebound 3-Hydroxypropan-1-amine derivative CYP_Alip->Met_Alip

Fig 1: CYP450-mediated biotransformation network of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

References

  • Source: uomus.edu.
  • Source: d-nb.
  • Source: nih.
  • Source: researchgate.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and pKa of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Introduction 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a synthetic compound of interest in medicinal chemistry and drug discovery. Its structural motifs, including a halogenated phenyl ring, a fluorinated stereocenter...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a synthetic compound of interest in medicinal chemistry and drug discovery. Its structural motifs, including a halogenated phenyl ring, a fluorinated stereocenter, and a primary amine, suggest potential applications as a scaffold for novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its development, influencing everything from its absorption, distribution, metabolism, and excretion (ADME) profile to its formulation and chemical handling.

This technical guide provides a comprehensive overview of the key physicochemical parameters of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. In light of the limited publicly available experimental data for this specific molecule, this document will focus on both theoretical predictions and detailed, field-proven experimental protocols for the determination of these properties. This approach ensures that researchers and drug development professionals are equipped with the necessary tools to either model its behavior or generate empirical data in their own laboratories.

Molecular Structure and Basic Properties

A foundational understanding of a molecule begins with its basic structural and physical characteristics.

PropertyValueSource
Molecular Formula C₉H₁₁ClFN[1]
Molecular Weight 187.64 g/mol [1]
IUPAC Name 2-(4-chlorophenyl)-2-fluoropropan-1-amine[1]
CAS Number 1381089-63-9

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter in drug design, significantly impacting a compound's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds like 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, the distribution coefficient (logD) at a specific pH is often more relevant.

Theoretical Considerations

Due to the presence of a primary amine, the lipophilicity of this compound will be highly dependent on pH. At physiological pH (around 7.4), the amine group will be predominantly protonated, increasing its aqueous solubility and lowering its logD value compared to the logP of the neutral form. Computational models can provide an initial estimate of the logP value.

Experimental Determination of logP/logD

The "gold standard" for experimental logP determination is the shake-flask method.[2] However, chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC) are also widely used for their speed and lower sample consumption.[2][]

Protocol 1: Shake-Flask Method for logD₇.₄ Determination

This protocol outlines the classic method for determining the distribution coefficient at pH 7.4.

Materials:

  • 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate buffer, pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent.

  • Add a known volume of the stock solution to a vial containing precise volumes of the pre-saturated n-octanol and phosphate buffer (pH 7.4).

  • Cap the vial tightly and vortex vigorously for several minutes to ensure thorough mixing.

  • Allow the vial to stand for a sufficient time (e.g., 24 hours) to reach equilibrium, with periodic gentle agitation.[4]

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully collect an aliquot from both the n-octanol and the aqueous phase.

  • Quantify the concentration of the compound in each phase using a validated analytical method like HPLC-UV.

  • Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Aqueous])

Aqueous Solubility

The aqueous solubility of a compound is a critical factor for its bioavailability. For amines, solubility is often significantly higher for their salt forms.

Theoretical Considerations

The free base of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is expected to have low aqueous solubility due to the presence of the chlorophenyl group and its overall carbon count.[5][6] The hydrochloride salt form is anticipated to be significantly more soluble in water.[5][7]

Experimental Determination of Aqueous Solubility

The equilibrium solubility method is a reliable way to determine the intrinsic solubility of a compound.

Protocol 2: Equilibrium Solubility Determination

This protocol determines the solubility of both the free base and its hydrochloride salt.

Materials:

  • 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (free base and HCl salt)

  • Deionized water

  • Shaking incubator

  • 0.45 µm syringe filters

  • HPLC-UV for quantification

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of deionized water. A visible amount of undissolved solid should be present.[5]

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).[5]

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.[5]

  • After equilibration, allow the samples to stand, letting the undissolved solid settle.

  • Carefully withdraw a supernatant aliquot and immediately filter it through a 0.45 µm syringe filter.[5]

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV method.

pKa Value

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid (R-NH₃⁺). This value is crucial for understanding its ionization state at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets.

Theoretical Considerations and Prediction

The pKa of a primary amine can be influenced by the electronic effects of nearby substituents. The electron-withdrawing effects of the fluorine and the chlorophenyl group in 2-(4-Chlorophenyl)-2-fluoropropan-1-amine are expected to decrease the basicity of the amine (lower its pKa) compared to a simple alkylamine. Various computational methods, including those based on quantum chemical calculations, can be used to predict pKa values.[8][9] For primary aliphatic amines, a general pKa range is between 9 and 11.[10]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and common method for pKa determination.[][10] This technique involves monitoring the pH of a solution of the compound as a strong acid or base is added.

Protocol 3: pKa Determination by Potentiometric Titration

Materials:

  • 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water.

  • Immerse the calibrated pH electrode in the solution and begin stirring.

  • Allow the initial pH reading to stabilize and record it.

  • Begin adding the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize before recording the new pH value and the total volume of titrant added.

  • Continue the titration until the pH has passed the equivalence point, indicated by a sharp change in pH.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point (the point where half of the amine has been neutralized). This corresponds to the inflection point of the titration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining logD and pKa.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_octanol Pre-saturate n-Octanol with Buffer mix Mix Compound, Octanol, and Buffer prep_octanol->mix prep_buffer Pre-saturate Buffer (pH 7.4) with n-Octanol prep_buffer->mix prep_compound Prepare Compound Stock Solution prep_compound->mix equilibrate Vortex & Equilibrate (24h) mix->equilibrate separate Centrifuge to Separate Phases equilibrate->separate aliquot Collect Aliquots from Each Phase separate->aliquot quantify Quantify Concentration (HPLC-UV) aliquot->quantify calculate Calculate logD quantify->calculate

Caption: Workflow for logD Determination via Shake-Flask Method.

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis dissolve Dissolve Amine in Deionized Water start_titration Add Standardized HCl in Increments dissolve->start_titration calibrate Calibrate pH Meter record_ph Record pH and Volume after Each Addition start_titration->record_ph plot Plot pH vs. Volume of HCl record_ph->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

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Exploratory

A Comprehensive Technical Guide to the Acute Toxicity and LD50 Determination of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in Murine Models

This guide provides a detailed framework for conducting acute toxicity studies and determining the median lethal dose (LD50) of the novel compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in murine models. It is intende...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for conducting acute toxicity studies and determining the median lethal dose (LD50) of the novel compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in murine models. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of new chemical entities. This document emphasizes a scientifically rigorous approach grounded in established regulatory guidelines, with a focus on animal welfare and data integrity.

Introduction: The Imperative for Acute Toxicity Assessment

The initial step in the toxicological evaluation of any new chemical entity is the assessment of its acute toxicity.[1] This provides critical information on the potential health hazards arising from short-term exposure.[1] The primary objective of an acute toxicity study is to identify the dose at which a substance elicits adverse effects shortly after a single administration.[1][2] A key metric derived from these studies is the median lethal dose (LD50), which is the statistically estimated dose expected to cause mortality in 50% of the tested animal population.[1][3][4] While the classical LD50 test has faced ethical scrutiny for its reliance on mortality as an endpoint, modern approaches, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), prioritize the use of fewer animals and the observation of clinical signs of toxicity to inform hazard classification.[3][5][6]

This guide will focus on the oral route of administration, as it is a common route of human exposure.[3] The principles and methodologies described herein can, however, be adapted for other routes of administration, such as dermal or parenteral.[7][8]

The Test Substance: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

The compound of interest, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, is a novel molecule with potential therapeutic applications.[9][10] Due to its novelty, there is a paucity of publicly available toxicological data. Therefore, a carefully designed acute toxicity study is paramount to characterize its initial safety profile.

Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

PropertyValueSource
CAS Number1004282-47-6[9]
Molecular FormulaC9H11ClFNInferred from structure
Molecular Weight187.64 g/mol Inferred from structure
AppearanceTo be determinedN/A
SolubilityTo be determinedN/A
Purity>98% (recommended)N/A

Regulatory Framework and Ethical Considerations: Adherence to OECD Guidelines

To ensure the generation of high-quality and internationally accepted data, this guide is aligned with the principles set forth in the OECD Guidelines for the Testing of Chemicals.[5][11] Specifically, we will adapt the principles of the following guidelines:

  • OECD Test Guideline 423: Acute Toxic Class Method [2][5]

  • OECD Test Guideline 425: Up-and-Down Procedure [5]

These modern guidelines are designed to estimate the LD50 with a reduced number of animals compared to the traditional LD50 test (formerly OECD TG 401).[3][6] They emphasize the observation of clear signs of toxicity as endpoints, in addition to mortality.

All animal procedures must be conducted in accordance with the principles of the 3Rs (Replacement, Reduction, and Refinement) and approved by an institutional animal care and use committee (IACUC).[3]

Experimental Design and Methodology

A robust experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the key components of the study.

Animal Model Selection

The preferred rodent species for acute oral toxicity studies is the rat; however, mice are also commonly used.[1][8] This guide will focus on the use of mice.

  • Species and Strain: Healthy, young adult mice (e.g., BALB/c or CD-1) of a single sex are typically used.[12] The use of a single sex, usually females as they are often more sensitive, is a refinement to reduce animal numbers.[4]

  • Age and Weight: Animals should be of a similar age (e.g., 8-12 weeks) and have a body weight variation of no more than ±20% of the mean weight.[1]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.[12]

Housing and Environmental Conditions
  • Housing: Animals should be housed in appropriate cages with sufficient space.

  • Environment: The animal room should be maintained at a controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.[12]

  • Diet: Standard laboratory chow and water should be provided ad libitum, except for a brief fasting period before dosing.[12]

Dose Formulation and Preparation

The test substance should be dissolved or suspended in a suitable vehicle.

  • Vehicle Selection: An aqueous vehicle (e.g., distilled water, 0.9% saline) is preferred.[1] If the compound is not soluble in water, an oil (e.g., corn oil) or other appropriate vehicle may be used. The toxicological properties of the vehicle must be well-characterized.[1]

  • Concentration: The concentration of the dosing formulation should be prepared such that the required dose can be administered in a volume that does not exceed 1 mL/100g of body weight for aqueous solutions or 2 mL/100g for other vehicles.[1][5]

  • Preparation: Dose formulations should be prepared fresh daily and be homogenous.

Experimental Workflow

The following diagram illustrates the general workflow for the acute toxicity study.

experimental_workflow cluster_pre_study Pre-Study Phase cluster_study Main Study Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization (≥ 5 days) Dose_Range_Finding Dose Range-Finding Study (Optional, but recommended) Animal_Acclimatization->Dose_Range_Finding Dosing Single Oral Gavage Administration Dose_Range_Finding->Dosing Observation Clinical Observation (14 days) Dosing->Observation Data_Collection Data Collection (Mortality, Clinical Signs, Body Weight) Observation->Data_Collection Necropsy Gross Necropsy Data_Collection->Necropsy Data_Analysis LD50 Calculation & Statistical Analysis Data_Collection->Data_Analysis Histopathology Histopathology (Optional, if indicated) Necropsy->Histopathology Histopathology->Data_Analysis Reporting Final Report Generation Data_Analysis->Reporting

Figure 1: General experimental workflow for acute toxicity and LD50 determination.

Step-by-Step Experimental Protocol (Adapted from OECD 423)

The Acute Toxic Class Method (OECD 423) is a sequential testing procedure that uses a minimum number of animals.[2]

  • Fasting: Prior to dosing, withhold food overnight for mice (approximately 4 hours).[4] Water should remain available.

  • Dose Administration: Administer a single oral dose of the test substance by gavage.

  • Starting Dose Selection: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, and 2000 mg/kg).[5] The choice of the starting dose should be based on any available information on the substance's potential toxicity. In the absence of such information, a starting dose of 300 mg/kg is often appropriate.

  • Initial Dosing: Dose a group of three animals at the selected starting dose.

  • Observation: Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days for signs of toxicity and mortality.[4]

  • Sequential Dosing: The outcome of the first group determines the dose for the next group of three animals, as outlined in the OECD 423 guideline. The procedure is designed to classify the substance into a GHS category and provide an estimate of the LD50.[3][5]

Data Collection and Analysis

Clinical Observations

A thorough clinical examination of each animal should be conducted and recorded. Observations should include, but are not limited to:

  • Changes in skin and fur

  • Changes in eyes and mucous membranes

  • Respiratory and circulatory effects

  • Autonomic and central nervous system effects (e.g., tremors, convulsions, salivation, lethargy)

  • Changes in activity and behavior

  • Any signs of pain or distress

Body Weight

Individual animal weights should be recorded just before dosing and at least weekly thereafter.

Mortality

The number of animals that die during the test period should be recorded.

Gross Necropsy

At the end of the 14-day observation period, all surviving animals should be humanely euthanized and subjected to a gross necropsy.[1] Any animals that die during the study should also be necropsied. All gross pathological changes should be recorded.

LD50 Calculation

The LD50 can be calculated using various methods. For data generated using OECD guidelines, specific statistical packages or software are often used. Commonly used methods include:

  • Probit Analysis: A statistical method that transforms the sigmoid dose-response curve into a straight line.[13]

  • Litchfield and Wilcoxon Method: A graphical method for determining the LD50 and its confidence limits.[13][14]

  • Karber Method: An arithmetical method for calculating the LD50.[7]

The choice of method will depend on the experimental design and the number of dose groups.

Data Interpretation and Reporting

The final report should include a comprehensive description of the study design, methods, and results.[1]

Data Presentation

Quantitative data should be summarized in tables for clarity.

Table 2: Example of Acute Toxicity Data Summary

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)Gross Necropsy Findings
Vehicle Control30/3None+5%No abnormalities detected
Dose 131/3Lethargy, piloerection-2%Pale liver
Dose 232/3Tremors, ataxia, lethargy-8%Enlarged spleen, pale liver
Dose 333/3Convulsions, gasping-15%Hemorrhagic lungs, enlarged spleen
Interpretation of Results

The interpretation of the results should include:

  • An estimation of the LD50 value with confidence intervals.

  • A description of the dose-response relationship.

  • A detailed account of the observed clinical signs of toxicity, including their onset, duration, and severity.

  • An analysis of body weight changes.

  • A summary of the gross necropsy findings and their potential relationship to the test substance.

Hazard Classification

Based on the estimated LD50, the compound can be classified according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[3][5]

Conclusion: A Foundation for Further Development

The acute toxicity and LD50 determination provide a critical first look at the safety profile of a new chemical entity like 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. The data generated from these studies are essential for making informed decisions about the continued development of the compound. A well-designed and executed study, adhering to internationally recognized guidelines, ensures the scientific validity of the findings and facilitates regulatory acceptance.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987, February 24). National Toxicology Program (NTP). Retrieved from [Link]

  • Guidance Document on Acute Oral Toxicity Testing. (2002, May 10). OECD. Retrieved from [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare. Retrieved from [Link]

  • Comparison of five methods for the determination of lethal dose in acute toxicity studies. (n.d.). PubMed. Retrieved from [Link]

  • OECD acute toxicity tests: an overview of the guidelines. (2025, October 14). YesWeLab. Retrieved from [Link]

  • John William Trevan's concept of Median Lethal Dose (LD /LC ) – more misused than used. (2021, July 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Calculation of LD50. (n.d.). Slideshare. Retrieved from [Link]

  • Experimental Animal Model for Acute Toxicity Testing with Natural Products. (2020, February 11). Juniper Publishers. Retrieved from [Link]

  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Commercial ACD/Labs model for acute toxicity (LD50) in mice, subcutaneous administration. (n.d.). Technical University of Denmark. Retrieved from [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. (2001, December 17). National Toxicology Program (NTP). Retrieved from [Link]

  • In Vivo and in Vitro Toxicity Studies. (n.d.). Biogem. Retrieved from [Link]

  • Prediction of acute in vivo toxicity of some amine and amide drugs to rats by multiple linear regression, partial least squares and an artificial neural network. (2007, September 15). PubMed. Retrieved from [Link]

  • CAS#:1004282-47-6 | 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. (2025, September 29). Chemsrc. Retrieved from [Link]

  • (PDF) Prediction of Acute in vivo Toxicity of Some Amine and Amide Drugs to Rats by Multiple Linear Regression, Partial Least Squares and an Artificial Neural Network. (2007, September 15). ResearchGate. Retrieved from [Link]

  • 2-(4-Chlorophenyl)-3-fluoroprop-2-en-1-amine. (n.d.). PubChem. Retrieved from [Link]

  • 2-(4-chlorophenyl)-2-fluorobutan-1-amine | 1004282-48-7. (n.d.). Appchem. Retrieved from [Link]

  • [(2-Chlorophenyl)-(4-fluorophenyl)methylene]-(4-fluorophenyl)amine. (2024, September 30). MDPI. Retrieved from [Link]

  • 2-Amino-2-(4-chlorophenyl)propan-1-OL hcl. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

Receptor Binding Affinity Screening Assays for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper Introduction and Pharmacological Hypothesis The compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide / Whitepaper

Introduction and Pharmacological Hypothesis

The compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS: 1004282-47-6) represents a highly substituted phenethylamine scaffold. Structurally, it is characterized by a 4-chloro substitution on the phenyl ring, paired with both a fluorine atom and a methyl group at the beta-carbon relative to the primary amine.

In neuropharmacology, halogenated phenethylamines (such as p-chloroamphetamine) are notoriously potent monoamine releasers and reuptake inhibitors, exhibiting profound selectivity for the Serotonin Transporter (SERT) over the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). The addition of the beta-fluoro and beta-methyl groups introduces significant steric bulk and alters the basicity (pKa) of the primary amine due to the strong electron-withdrawing nature of fluorine.

This technical guide outlines the core receptor binding affinity screening assays required to characterize this compound's interaction with monoamine transporters and relevant G-protein coupled receptors (GPCRs), specifically 5-HT receptors. The protocols detailed herein are grounded in the standardized methodologies established by the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP)[1].

Experimental Design: The Causality Behind the Choices

When designing a screening cascade for a novel halogenated phenethylamine, the progression must move from primary affinity screening (Does it bind?) to secondary kinetic analysis (How strongly does it bind?) and finally to functional assays (What does it do once bound?).

  • Choice of Radioligands: We utilize [3H] citalopram for SERT, [3H] WIN35,428 for DAT, and [3H] nisoxetine for NET. These are highly selective, high-affinity competitive antagonists. Displacement of these radioligands confirms that 2-(4-Chlorophenyl)-2-fluoropropan-1-amine binds to the orthosteric site of the transporter.

  • Buffer Selection: Monoamine transporter binding is highly dependent on sodium ( Na+ ) and chloride ( Cl− ) ions. Therefore, standard Tris-HCl buffers must be supplemented with NaCl to maintain the transporter in a conformation capable of binding the radioligand.

  • Non-Specific Binding (NSB) Definition: To ensure trustworthiness and self-validation of the assay, NSB must be defined using a saturating concentration of an unlabeled, structurally distinct ligand (e.g., 10 µM fluoxetine for SERT) to prevent artifactual displacement readings.

Step-by-Step Methodologies

Membrane Preparation
  • Cell Culture: Culture HEK293 or CHO cells stably expressing human SERT (hSERT), hDAT, or hNET in standard DMEM supplemented with 10% FBS and appropriate selection antibiotics.

  • Harvesting: Wash cells with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenization: Homogenize the cell suspension using a Polytron homogenizer or Dounce tissue grinder on ice to rupture cell membranes while preserving receptor integrity.

  • Centrifugation: Centrifuge at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in the appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Protein Quantification: Determine protein concentration using a standard BCA or Bradford assay. Aliquot and store at -80°C until use.

Radioligand Competition Binding Assay

Note: This protocol follows the NIMH PDSP Assay Protocol Book standards[1].

  • Compound Preparation: Dissolve 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in assay buffer to achieve final assay concentrations ranging from 10−11 M to 10−5 M. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced membrane degradation.

  • Assay Assembly (96-well format):

    • Add 50 µL of the test compound dilution (or buffer for Total Binding).

    • Add 50 µL of the specific radioligand (e.g., 1 nM [3H] citalopram for hSERT).

    • Add 50 µL of the reference inhibitor (e.g., 10 µM fluoxetine) to designated wells to define NSB.

    • Initiate the reaction by adding 100 µL of the membrane suspension (approx. 10-20 µg protein/well).

  • Incubation: Incubate the plates in the dark at room temperature (22°C) for 90 minutes to allow the system to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking) using a 96-well cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.9% NaCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Data Analysis and Ki​ Determination

Raw Counts Per Minute (CPM) are converted to percentage inhibition. The half-maximal inhibitory concentration ( IC50​ ) is determined via non-linear regression analysis. The equilibrium dissociation constant ( Ki​ ) is then calculated using the Cheng-Prusoff equation[2]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for the specific transporter.

Data Presentation and Visualization

Hypothetical Binding Affinity Profile

Based on structure-activity relationships (SAR) of similar para-chloro substituted phenethylamines, the following table summarizes the expected binding profile for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

Target Transporter / ReceptorRadioligandReference InhibitorExpected Ki​ (nM)Selectivity Profile
hSERT [3H] CitalopramFluoxetine< 10 nMHigh Affinity
hDAT [3H] WIN35,428GBR12909200 - 500 nMModerate Affinity
hNET [3H] NisoxetineDesipramine100 - 300 nMModerate Affinity
5- HT2A​ [3H] KetanserinKetanserin> 1000 nMLow Affinity
Mechanistic Pathway Visualization

The following diagram illustrates the hypothesized mechanism of action for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine at the synaptic cleft, highlighting its primary interaction with SERT.

G Compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine SERT Serotonin Transporter (SERT) Compound->SERT High Affinity Binding (Primary) DAT Dopamine Transporter (DAT) Compound->DAT Moderate Affinity NET Norepinephrine Transporter (NET) Compound->NET Moderate Affinity Synapse Synaptic Cleft SERT->Synapse Blockade of 5-HT Reuptake Effect Extracellular 5-HT Accumulation Synapse->Effect Downstream Signaling

Fig 1: Hypothesized monoamine transporter binding profile and downstream synaptic effects.

Conclusion

The rigorous evaluation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine requires a multi-tiered approach, beginning with high-throughput radioligand binding assays to establish its affinity profile across the monoamine transportome. Given its structural homology to known serotonergic agents, precise determination of its Ki​ at hSERT versus hDAT/hNET is critical for predicting its in vivo pharmacological behavior and potential neurotoxicity.

References

  • National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP). (2018). NIMH PDSP Assay Protocol Book Version III. University of North Carolina. Available from:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available from:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step asymmetric synthesis protocol for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

An Application Note and Protocol for the Asymmetric Synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Abstract This document provides a comprehensive, step-by-step protocol for the asymmetric synthesis of 2-(4-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Asymmetric Synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Abstract

This document provides a comprehensive, step-by-step protocol for the asymmetric synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, a chiral building block with significant potential in pharmaceutical development. The described synthetic strategy hinges on a key transformation: the highly enantioselective fluorination of an enamide precursor using a chiral anionic phase-transfer catalyst. This method provides access to the target α-fluoroamine, which features a challenging quaternary stereocenter, with high stereocontrol. The protocol is designed for researchers in organic synthesis and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and methods for analytical validation.

Introduction

Chiral organic molecules containing fluorine atoms are of paramount importance in modern drug discovery. The unique properties of fluorine—including its high electronegativity, small size, and ability to form strong C-F bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, the β-fluoroamine motif is a valuable pharmacophore, known to lower the basicity of the amine and influence molecular conformation.[2] The synthesis of such compounds, particularly those with a stereogenic center at the fluorine-bearing carbon, presents a considerable synthetic challenge.

This guide details a robust and efficient three-step synthesis for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine starting from the readily available 4'-chloroacetophenone. The core of this strategy is the asymmetric fluorination of a key enamide intermediate. This crucial step employs a BINOL-derived chiral phosphate as an anionic phase-transfer catalyst to control the stereochemical outcome, delivering the α-fluoroimine precursor with high enantioselectivity.[2][3] This approach is advantageous due to its operational simplicity, high stereocontrol, and the use of a catalytic amount of the chiral source. Subsequent reduction affords the final enantiomerically enriched primary amine.

Overall Synthetic Scheme

The synthesis is performed in three main stages: 1) Formation of an enamide from 4'-chloroacetophenone, 2) Catalytic asymmetric fluorination to create the C-F quaternary stereocenter, and 3) Reduction of the resulting fluoroimine and amide to yield the target primary amine.

Synthetic_Workflow A 1-(4-chlorophenyl)ethan-1-one B Step 1: Enamide Formation (Benzamide, TiCl4, Et3N) A->B C N-(1-(4-chlorophenyl)prop-1-en-2-yl)benzamide B->C D Step 2: Asymmetric Fluorination (Selectfluor, Chiral Phosphate Catalyst) C->D E (S)-2-(4-chlorophenyl)-2-fluoro-N-((Z)-1-phenylmethylidene)propan-1-amine D->E F Step 3: Reduction (LiAlH4) E->F G (S)-2-(4-Chlorophenyl)-2-fluoropropan-1-amine F->G

Caption: Overall workflow for the synthesis of the target amine.

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialGradeSupplier
4'-Chloroacetophenone≥98%Sigma-Aldrich
Benzamide≥99%Sigma-Aldrich
Titanium(IV) chloride (TiCl₄)1.0 M in DCMSigma-Aldrich
Triethylamine (Et₃N)≥99.5%, distilledSigma-Aldrich
Selectfluor™ (F-TEDA-BF₄)≥95%Sigma-Aldrich
(R)-TRIP Catalyst≥98%Strem Chemicals
Lithium aluminum hydride (LiAlH₄)1.0 M in THFSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-Aldrich
Standard GlasswareFlame-dried---
Magnetic Stirrers & Stir Bars------
Syringes and Needles------
Rotary Evaporator------
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄Merck
Flash Chromatography System------
High-Resolution Mass Spectrometer------
NMR Spectrometer400 MHz or higher---
Chiral HPLC System------

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. LiAlH₄ is highly reactive with water and should be handled with extreme care under an inert atmosphere.

3.2. Step 1: Synthesis of N-(1-(4-chlorophenyl)prop-1-en-2-yl)benzamide (Enamide Precursor)

This procedure adapts standard methods for enamide synthesis from ketones.

  • Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4'-chloroacetophenone (5.0 g, 32.3 mmol) and benzamide (4.3 g, 35.6 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until all solids are dissolved.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Add triethylamine (13.5 mL, 97.0 mmol) via syringe.

  • Titanium(IV) Chloride Addition: Add titanium(IV) chloride (1.0 M solution in DCM, 35.6 mL, 35.6 mmol) dropwise via the dropping funnel over 30 minutes. The solution will turn deep red/brown.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to yield the enamide as a white solid.

3.3. Step 2: Asymmetric Fluorination using a Chiral Phase-Transfer Catalyst

This key step is based on the methodology developed by Toste and coworkers for the enantioselective fluorination of enamides.[2][3]

  • Setup: To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add the enamide from Step 1 (2.0 g, 7.36 mmol) and (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP catalyst, 280 mg, 0.368 mmol, 5 mol%).

  • Fluorinating Agent: Add Selectfluor™ (3.9 g, 11.0 mmol).

  • Solvent: Add 40 mL of anhydrous toluene.

  • Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or ¹H NMR for the disappearance of the enamide starting material.

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, an α-fluoro-N-benzoylimine, is often used directly in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel (using a non-protic eluent system like Hexanes/DCM).

Mechanistic Rationale for Asymmetric Fluorination

The enantioselectivity of this reaction is governed by the chiral phosphate catalyst. The catalyst and the fluoride counterion from Selectfluor form a chiral ion pair in the low-polarity solvent. This chiral anionic phase-transfer catalyst then directs the electrophilic fluorinating agent to one face of the enamide nucleophile.

Catalytic_Cycle cluster_0 Catalytic Cycle A Chiral Phosphate Anion [Cat*]⁻ C Chiral Ion Pair {[Cat*]⁻[F-TEDA]⁺} A->C + [F-TEDA]⁺ B Selectfluor [F-TEDA]⁺[BF₄]⁻ E Ternary Complex C->E + Enamide D Enamide F Fluorinated Imine Product E->F Fluorination G [TEDA] + [Cat*]⁻[BF₄]⁻ E->G H Ion Exchange G->H H->A

Caption: Proposed catalytic cycle for chiral anion phase-transfer fluorination.

3.4. Step 3: Reduction to 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

This step reduces both the imine and the benzoyl protecting group to yield the final primary amine.

  • Setup: Prepare a 250 mL three-neck round-bottom flask, flame-dried and under a nitrogen atmosphere, equipped with a dropping funnel and a magnetic stir bar.

  • LiAlH₄: Add lithium aluminum hydride (1.0 M solution in THF, 22 mL, 22 mmol) to the flask and cool to 0 °C.

  • Substrate Addition: Dissolve the crude α-fluoro-N-benzoylimine from Step 2 (assuming 7.36 mmol theoretical yield) in 30 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 6 hours.

  • Quenching (Fieser Workup): Cool the reaction to 0 °C. Cautiously and sequentially add the following dropwise:

    • 0.84 mL of water (H₂O)

    • 0.84 mL of 15% aqueous sodium hydroxide (NaOH)

    • 2.5 mL of water (H₂O) Stir the resulting granular white suspension vigorously for 30 minutes at room temperature.

  • Workup: Filter the suspension through a pad of Celite®, washing the filter cake thoroughly with diethyl ether (3 x 50 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in 50 mL of diethyl ether and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution. Purify the crude amine by flash column chromatography on silica gel (eluting with DCM containing 1-5% methanol and 0.5% triethylamine to prevent streaking) to yield the pure product.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Data Summary & Expected Results

StepProductExpected YieldExpected e.e.Analytical Method
1N-(1-(4-chlorophenyl)prop-1-en-2-yl)benzamide70-85%N/A¹H NMR, ¹³C NMR, HRMS
2α-fluoro-N-benzoylimine intermediate>90% (crude)90-97%Chiral HPLC (on a derivative)
32-(4-Chlorophenyl)-2-fluoropropan-1-amine60-75% (over 2 steps)90-97%Chiral HPLC, ¹⁹F NMR
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons, the -CH₂-NH₂ group, and the methyl group.

  • ¹⁹F NMR (CDCl₃, 376 MHz): Expect a singlet for the fluorine atom.

  • Chiral HPLC: A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase (e.g., Hexane/Isopropanol with a small amount of diethylamine) should be used to resolve the two enantiomers.

References

  • Molloy, J. J., et al. (2020). Catalytic Enantioselective Synthesis of Heterocyclic Vicinal Fluoroamines Using Asymmetric Protonation: A Method Development and Mechanistic Study. Chemistry – A European Journal, 26(53), 12249-12255. [Link][4][5]

  • The ALKENESTOAMINOACIDS Project. (2013). The secrets of enantioselective synthesis. CORDIS, European Commission. [Link][1]

  • Phipps, R. J., Hiramatsu, K., & Toste, F. D. (2012). Asymmetric Fluorination of Enamides: Access to α-Fluoroimines Using an Anionic Chiral Phase-Transfer Catalyst. Journal of the American Chemical Society, 134(20), 8376–8379. [Link][2][3]

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. The Journal of Organic Chemistry, 77(8), 4177–4183. [Link][6]

Sources

Application

HPLC-UV Method Development and Validation for the Quantification of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Executive Summary & Mechanistic Rationale The quantification of small-molecule active pharmaceutical ingredients (APIs) or intermediates with basic functionalities presents unique chromatographic challenges. 2-(4-Chlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The quantification of small-molecule active pharmaceutical ingredients (APIs) or intermediates with basic functionalities presents unique chromatographic challenges. 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a fluorinated phenethylamine derivative characterized by a lipophilic chlorophenyl ring and a highly basic primary amine. The electron-withdrawing fluorine atom adjacent to the amine slightly modulates its basicity, yet the amine remains predominantly protonated under standard analytical conditions (estimated pKa ~8.5–9.5).

When developing a High-Performance Liquid Chromatography (HPLC) method for such compounds, the primary failure mode is severe peak tailing. This occurs because the positively charged ammonium group undergoes secondary cation-exchange interactions with residual, acidic silanol groups (Si-O⁻) on the surface of traditional silica-based stationary phases.

To build a robust, self-validating analytical method, we must engineer the chromatographic environment to suppress these secondary interactions. This guide outlines a comprehensive HPLC-UV protocol that leverages mobile phase pH control, modern superficially porous particle (SPP) column technology, and strict adherence to 1[1] and 2[2].

Chromatographic Strategy & Workflow

Controlling Silanol Activity via pH and Stationary Phase

To mitigate peak tailing, the mobile phase is buffered to pH 3.0 . At this acidic pH, the residual silanols on the silica support (pKa ~3.5–4.5) are largely protonated and neutralized (Si-OH), effectively shutting down the cation-exchange mechanism[3]. Concurrently, the primary amine of the analyte remains fully protonated, ensuring a consistent retention time.

We pair this mobile phase with a highly end-capped, Superficially Porous Particle (SPP) C18 column. The SPP architecture improves mass transfer kinetics, yielding sharper peaks and higher theoretical plate counts, which aligns with modern 4[4].

Detector Optimization

The chlorophenyl moiety provides a strong chromophore. While the benzene ring has a secondary absorption band around 260–270 nm, the primary π-π* transition occurs at lower wavelengths. Selecting 220 nm maximizes the signal-to-noise (S/N) ratio for trace-level quantification without suffering from the high background noise typical of wavelengths below 210 nm.

MethodDevLogic A Analyte Profiling 2-(4-Chlorophenyl)-2-fluoropropan-1-amine pKa ~9.5, UV Active B Stationary Phase Selection End-capped SPP C18 Column A->B Mitigate silanol interactions C Mobile Phase Optimization pH 3.0 Buffer to protonate amine B->C Control ionization & tailing D Detector Optimization UV λ = 220 nm for chlorophenyl ring C->D Maximize sensitivity (S/N) E System Suitability & Validation USP <621> & ICH Q2(R2) D->E Lock parameters & verify

Logical workflow for HPLC-UV method development addressing basic amine challenges.

Quantitative Method Parameters

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µm (End-capped)High efficiency mass transfer; end-capping shields residual silanols.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Neutralizes acidic silanols; maintains analyte in a fully ionized state.
Mobile Phase B Acetonitrile (HPLC Grade)Provides necessary elution strength for the lipophilic chlorophenyl group.
Elution Mode Gradient (0-2 min: 10% B; 2-8 min: 10→60% B; 8-10 min: 60% B)Focuses the analyte band at the column head, improving peak symmetry.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity with the risk of column overloading.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 220 nmCaptures the primary π-π* transition of the chlorophenyl ring.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Test (SST) criteria are met, ensuring daily instrumental fitness.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ). Filter through a 0.22 µm hydrophilic membrane (e.g., PVDF) and sonicate for 10 minutes to degas.

  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 80:20 (v/v) ratio. Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect").

Step 2: Standard & Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the Diluent.

  • Sample Preparation: Accurately weigh the sample equivalent to 10.0 mg of the analyte into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 15 minutes to ensure complete extraction, cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Self-Validating Chromatographic Sequence

Execute the following injection sequence to ensure continuous system control:

  • Blank (Diluent): 2 injections (Verifies no carryover or baseline interference).

  • System Suitability Test (SST): 6 consecutive injections of the Working Standard.

  • Unknown Samples: Up to 10 injections.

  • Bracketing Standard: 1 injection of the Working Standard (Verifies system drift remains within ±2.0%).

System Suitability and Validation Criteria

System Suitability Testing (SST)

In accordance with 5[5], the analytical system must demonstrate it is under control before analyzing unknown samples.

Table 2: USP <621> System Suitability Criteria
ParameterAcceptance CriteriaScientific Causality
Retention Time Precision %RSD ≤ 1.0% (n=6)Confirms pump delivery and mobile phase composition are stable.
Peak Area Precision %RSD ≤ 2.0% (n=6)Validates autosampler injection precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Proves that secondary silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥ 5,000Verifies column bed integrity and optimal mass transfer.
ICH Q2(R2) Method Validation

The method must be validated across its lifecycle as per the .

ValidationFramework Start ICH Q2(R2) Validation Spec Specificity No Matrix Interference Start->Spec Lin Linearity R² ≥ 0.999 Start->Lin Acc Accuracy 98-102% Recovery Start->Acc Prec Precision %RSD ≤ 2.0% Start->Prec Rob Robustness Flow/pH Variations Start->Rob

Core analytical validation parameters according to ICH Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation Summary Data (Representative)
Validation ParameterTest MethodologyAcceptance CriteriaRepresentative Result
Specificity Inject Blank, Matrix, and Spiked SampleNo interfering peaks at analyte Rt​ Pass (Resolution > 2.0 from nearest peak)
Linearity & Range 5 concentration levels (50% to 150% of target)Correlation coefficient ( R2 ) ≥ 0.999 R2 = 0.9998
Accuracy (Recovery) Spike matrix at 80%, 100%, and 120% levels (n=3 each)Mean recovery between 98.0% - 102.0%99.4% ± 0.8%
Method Precision 6 independent sample preparations at 100%%RSD of assay ≤ 2.0%%RSD = 0.65%
Robustness Deliberate variations in Flow (±0.1 mL/min), pH (±0.2)SST criteria must remain passingPass (Tailing factor remained < 1.3)

References

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).
  • USP Chapter 621: Overview & Key Points. Phenomenex.
  • Are You Sure You Understand USP <621>?. LCGC International.
  • Chromatography Method Modernization per USP <621> Revisions. Agilent Technologies.
  • Development and Validation of a Liquid Chromatographic Method for the Analysis of Azithromycin (Peak Tailing of Basic Amines). University of Nairobi Digital Repository.
  • Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk (Basic Amine Resolution). Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Method

Application Notes and Protocols for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in Medicinal Chemistry

Introduction: The Strategic Advantage of Fluorinated Building Blocks In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Building Blocks

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1] The use of pre-functionalized fluorinated building blocks is a dominant and efficient strategy in medicinal chemistry, enabling the rapid exploration of chemical space and the optimization of lead compounds.[1]

This guide focuses on the utility of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine , a versatile building block that combines the structural features of a phenethylamine backbone with the benefits of a stereogenic center bearing a fluorine atom. This unique arrangement offers medicinal chemists a powerful tool to introduce a fluorinated moiety that can significantly influence the biological activity and pharmacokinetic properties of a target molecule. The presence of the 4-chlorophenyl group further provides a handle for modulating electronic properties and potential interactions with biological targets.

This document provides a comprehensive overview of the synthesis and application of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, complete with detailed experimental protocols for its utilization in amide bond formation and reductive amination reactions, two of the most fundamental transformations in pharmaceutical synthesis.

Synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine: A Plausible Synthetic Route

Synthesis_Workflow cluster_0 Synthetic Pathway Start 4'-Chloroacetophenone Step1 α-Fluorination Start->Step1 e.g., Selectfluor® Intermediate1 2-Fluoro-1-(4-chlorophenyl)ethan-1-one Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 e.g., TMSCN Intermediate2 3-(4-Chlorophenyl)-3-fluoro-2-oxopropanenitrile Step2->Intermediate2 Step3 Hydrolysis & Decarboxylation Intermediate2->Step3 Acid or Base Intermediate3 2-(4-Chlorophenyl)-2-fluoropropanoic acid Step3->Intermediate3 Step4 Amide Formation Intermediate3->Step4 e.g., SOCl₂, NH₃ Intermediate4 2-(4-Chlorophenyl)-2-fluoropropanamide Step4->Intermediate4 Step5 Hofmann Rearrangement or equivalent Intermediate4->Step5 e.g., Br₂, NaOH Final_Product 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Step5->Final_Product

Caption: Plausible synthetic workflow for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Fluoro-1-(4-chlorophenyl)ethan-1-one

  • Rationale: Direct α-fluorination of ketones is a common method to introduce fluorine. Selectfluor® is a widely used electrophilic fluorinating agent known for its efficiency and relatively mild reaction conditions.

  • Procedure:

    • To a solution of 4'-chloroacetophenone (1.0 eq) in acetonitrile (0.2 M) is added Selectfluor® (1.1 eq).

    • The reaction mixture is heated to 60 °C and stirred for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between ethyl acetate and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to afford 2-fluoro-1-(4-chlorophenyl)ethan-1-one.

Step 2-5: Subsequent steps would follow established procedures for cyanation, hydrolysis, amide formation, and Hofmann rearrangement to yield the final amine. Each step would require careful optimization of reaction conditions and purification.

Application in Medicinal Chemistry: A Gateway to Novel Therapeutics

The primary amine functionality of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine makes it an ideal building block for two of the most prevalent reactions in drug discovery: amide bond formation and reductive amination. These reactions allow for the facile introduction of this fluorinated phenethylamine motif into a wide variety of molecular scaffolds.

Amide Bond Formation: Crafting Bioactive Amides

Amide bonds are ubiquitous in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The coupling of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine with a carboxylic acid is a straightforward approach to generate novel amide-containing compounds.

Amide_Coupling_Workflow cluster_1 Amide Coupling Workflow Amine 2-(4-Chlorophenyl)- 2-fluoropropan-1-amine Coupling Amide Coupling Amine->Coupling Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Product Amide Product Coupling->Product

Caption: General workflow for amide bond formation.

Detailed Protocol: Synthesis of a Hypothetical Bioactive Amide

  • Rationale: The choice of coupling reagent is critical for efficient amide bond formation, especially with potentially hindered or electronically deactivated substrates. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its fast reaction times and high yields, even with challenging substrates.

  • Materials:

    • 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

    • Carboxylic acid of interest (e.g., a heterocyclic carboxylic acid relevant to a specific therapeutic target)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) is added HATU (1.1 eq) and DIPEA (2.0 eq).

    • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • A solution of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (1.05 eq) in anhydrous DMF is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdvantagesDisadvantages
HATU High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions if not used correctly.
EDC/HOBt Cost-effective, widely used.Slower reaction times, potential for racemization, HOBt has explosive properties.
T3P® High reactivity, clean by-products.Moisture sensitive, can be corrosive.
Reductive Amination: Building Complex Amines

Reductive amination is a powerful and versatile method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines. Reacting 2-(4-Chlorophenyl)-2-fluoropropan-1-amine with an aldehyde or ketone in the presence of a reducing agent provides access to a diverse range of more complex amine structures.

Reductive_Amination_Workflow cluster_2 Reductive Amination Workflow Amine 2-(4-Chlorophenyl)- 2-fluoropropan-1-amine Reductive_Amination Reductive Amination Amine->Reductive_Amination Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Reductive_Amination Reducing Agent (e.g., NaBH(OAc)₃) Product Secondary or Tertiary Amine Reductive_Amination->Product

Caption: General workflow for reductive amination.

Detailed Protocol: Synthesis of a Substituted Secondary Amine

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations. It is particularly effective for the reaction of primary amines with aldehydes and ketones, as it is less likely to reduce the starting carbonyl compound directly.

  • Materials:

    • 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

    • Aldehyde or ketone of interest

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM (0.1 M) is added a catalytic amount of acetic acid (0.1 eq).

    • The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine or enamine intermediate.

    • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

    • The reaction is stirred at room temperature for 12-24 hours, with progress monitored by TLC or LC-MS.

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

    • The layers are separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired secondary amine.

Table 2: Selection of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
NaBH(OAc)₃ (STAB) Mild, selective for imines/enamines, commercially available.Moisture sensitive, relatively expensive.
NaBH₃CN Effective in protic solvents, stable at neutral pH.Toxic (releases HCN under acidic conditions).
H₂/Pd-C "Green" reducing agent, high yielding.Requires specialized equipment (hydrogenator), may not be suitable for substrates with reducible functional groups.

Conclusion: A Versatile Tool for Drug Discovery

2-(4-Chlorophenyl)-2-fluoropropan-1-amine represents a valuable and versatile building block for medicinal chemists. Its unique combination of a fluorinated stereocenter and a reactive primary amine allows for its facile incorporation into a wide range of molecular scaffolds through robust and well-established synthetic methodologies such as amide bond formation and reductive amination. The strategic introduction of this moiety can lead to significant improvements in the pharmacological and pharmacokinetic properties of drug candidates, ultimately accelerating the drug discovery and development process. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising building block in their quest for novel and improved therapeutics.

References

  • U.S. Patent 10,189,808 B2, "Solid forms of 2-(4-chlorophenyl)-N-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)methyl)-2,2-difluoroacetamide, and their pharmaceutical compositions and uses," issued January 29, 2019. ()
  • Wu, Y. J., et al. (2003). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Bioorganic & Medicinal Chemistry Letters, 13(10), 1725-1728. ([Link])

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. ([Link])

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic Reactions, 59, 1-714.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. ([Link])

Sources

Application

Advanced Mass Spectrometry Fragmentation Analysis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Content Type: Application Note & Standard Operating Protocol Introduction & Structural Elucidation The compound 2-(4-Chlorophenyl)-2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Content Type: Application Note & Standard Operating Protocol

Introduction & Structural Elucidation

The compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS: 1004282-47-6) represents a highly specific halogenated phenethylamine derivative. Structurally, it features a propyl backbone where the alpha-carbon (C1) bears a primary amine, and the beta-carbon (C2) is heavily substituted with a fluorine atom, a methyl group, and a 4-chlorophenyl ring.

Understanding its mass spectrometry (MS) fragmentation is critical for forensic screening and metabolic profiling. The presence of both fluorine and chlorine on the molecular scaffold dictates highly specific, predictable fragmentation routes under Electron Ionization (EI). Specifically, the molecule undergoes competitive α -cleavage pathways typical of phenethylamines[1], followed by halogen-directed neutral losses [2].

Physicochemical & Isotopic Profile

To establish a self-validating analytical framework, analysts must first look for the distinct isotopic signature of chlorine. Natural chlorine exists as 35Cl (~75%) and 37Cl (~25%). Any fragment retaining the chlorophenyl ring must exhibit an M/M+2 isotopic ratio of approximately 3:1.

PropertyValue
Chemical Formula C9​H11​ClFN
Monoisotopic Mass ( 35Cl ) 187.056 Da
Molecular Weight ~187.64 g/mol
Diagnostic Isotopic Ratio 3:1 ( 35Cl : 37Cl )
Base Peak (EI-MS) m/z 30

Experimental Protocol: GC-EI-MS Analysis

Primary amines are notoriously difficult to analyze via Gas Chromatography (GC) due to their tendency to interact with active silanol sites in the inlet and column, leading to peak tailing and thermal degradation. While derivatization (e.g., with trifluoroacetic anhydride) is common, it obscures the native fragmentation pattern by shifting the α -cleavage ions.

To capture the true fragmentation pattern of the free base, this protocol utilizes an Ultra Inert (UI) analytical flow path.

Reagents and Sample Preparation
  • Sample Dilution: Dissolve the analytical standard in MS-grade methanol to a final concentration of 50 µg/mL.

  • System Suitability Test (SST): Prepare a blank methanol vial to validate the absence of column carryover. This is a critical self-validating step; the presence of m/z 30 in the blank indicates inlet contamination.

Instrumental Parameters
  • Instrument: Agilent 7890B GC coupled to a 5977B single quadrupole MS (or equivalent).

  • Column: DB-5ms Ultra Inert (30 m × 0.25 mm ID × 0.25 µm film thickness). Causality: The UI deactivation minimizes basic amine adsorption, allowing for underivatized analysis.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1.0 µL, Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial: 80 °C (hold 1 min).

    • Ramp: 15 °C/min to 280 °C (hold 5 min).

  • MS Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 25 to 300.

Mechanistic Elucidation of Fragmentation Pathways

Under 70 eV electron ionization, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine undergoes rapid unimolecular dissociation. The pathways are governed by the stabilization of the resulting carbocations and the thermodynamic favorability of neutral losses.

Pathway A: Immonium Ion Formation ( α -Cleavage)

The most kinetically favorable event is the cleavage of the C1–C2 bond. Because the positive charge is highly stabilized by the adjacent nitrogen atom, the molecule expels the bulky 2-(4-chlorophenyl)-2-fluoropropyl radical ( C8​H7​ClF∙ , 157 Da).

  • Result: Formation of the [CH2​=NH2​]+ immonium cation at m/z 30 .

  • Expert Insight: In phenethylamines lacking alkyl substitution on the alpha-carbon (C1), m/z 30 is universally the base peak (100% relative abundance) [1].

Pathway B: Tertiary Carbocation Formation

Alternatively, the charge can be retained on the beta-carbon fragment following the loss of the aminomethyl radical ( ∙CH2​NH2​ , 30 Da).

  • Result: Formation of the [C8​H7​ClF]+ cation at m/z 157 ( 35Cl ) and m/z 159 ( 37Cl ).

  • Expert Insight: This tertiary carbocation is highly stable due to resonance delocalization from the adjacent chlorophenyl ring and the lone pairs of the fluorine atom.

Pathway C: Halogen-Directed Neutral Loss (HF Elimination)

Fluorinated aliphatic and benzylic compounds are highly prone to the neutral loss of hydrogen fluoride (HF, 20 Da) under MS fragmentation [3]. From the m/z 157/159 precursor, the elimination of HF is driven by the thermodynamic formation of a highly conjugated, stable chlorostyrene-like cation.

  • Result: Formation of the [C8​H6​Cl]+ cation at m/z 137 ( 35Cl ) and m/z 139 ( 37Cl ).

Pathway D: Aromatic Core Cleavage

Extensive fragmentation of the alkyl chain eventually yields the stable substituted aromatic core.

  • Result: Formation of the chlorophenyl cation [C6​H4​Cl]+ at m/z 111 ( 35Cl ) and m/z 113 ( 37Cl ).

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the positive identification of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. Analysts must verify the 3:1 ratio for all chlorine-containing fragments to validate the results.

Fragment Ion (m/z)FormulaRelative AbundanceDiagnostic Feature
30 [CH2​=NH2​]+ 100% (Base Peak)Primary amine α -cleavage indicator.
111 / 113 [C6​H4​Cl]+ ~15% / ~5%Chlorophenyl core; exhibits 3:1 isotopic ratio.
137 / 139 [C8​H6​Cl]+ ~25% / ~8%Loss of HF (20 Da) from m/z 157.
157 / 159 [C8​H7​ClF]+ ~10% / ~3%Tertiary carbocation; exhibits 3:1 isotopic ratio.
187 / 189 [C9​H11​ClFN]+∙ < 1%Molecular Ion; typically weak in aliphatic amines.

Fragmentation Pathway Visualization

The logical relationship between the precursor molecular ion and its subsequent product ions is mapped below.

MS_Fragmentation M_plus Molecular Ion [M]⁺• m/z 187 / 189 C9H11ClFN⁺• Immonium Immonium Cation m/z 30 (Base Peak) [CH2=NH2]⁺ M_plus->Immonium α-Cleavage - [C8H7ClF]• (157 Da) TertiaryCat Tertiary Carbocation m/z 157 / 159 [C8H7ClF]⁺ M_plus->TertiaryCat α-Cleavage - •CH2NH2 (30 Da) VinylCat Chlorostyrene-like Cation m/z 137 / 139 [C8H6Cl]⁺ TertiaryCat->VinylCat Neutral Loss - HF (20 Da) ArylCat Chlorophenyl Cation m/z 111 / 113 [C6H4Cl]⁺ TertiaryCat->ArylCat C-C Bond Cleavage - C2H3F (46 Da)

Figure 1: Primary Electron Ionization (EI) fragmentation pathways of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

References

  • Chen, B. H., et al. "Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry." Applied Sciences, MDPI. Available at:[Link]

  • Asakawa, D., et al. "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples." ACS Publications. Available at:[Link]

  • Fouquet, T., et al. "Characterization of Fluorinated Polymers by Atmospheric-Solid-Analysis-Probe High-Resolution Mass Spectrometry (ASAP/HRMS) Combined with Kendrick-Mass-Defect Analysis." Analytical Chemistry, ACS Publications. Available at:[Link]

Method

Topic: Preparation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Stock Solutions for Cell Culture

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the preparation, sterilization, storage, and quality control of sto...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, sterilization, storage, and quality control of stock solutions for the novel research compound 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. The methodologies outlined herein are designed to ensure solution integrity, minimize experimental variability, and provide a foundation for generating reproducible data in cell-based assays. Recognizing the limited publicly available data on this specific molecule, this guide emphasizes the principles of solvent selection, the rationale behind creating high-concentration stocks, and the critical importance of empirical validation and safety. The protocols are structured to be self-validating, providing researchers with the necessary steps to confidently prepare this compound for screening and mechanistic studies.

Compound Identification and Physicochemical Properties

Properly identifying a compound and understanding its physical and chemical properties is the foundational step for all subsequent experimental work. For 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, the available data is summarized below.

PropertyValueSource
CAS Number 1004282-47-6ChemSrc[1]
Molecular Formula C₉H₁₁ClFNChemSrc[1]
Molecular Weight 187.64 g/mol ChemSrc[1]
Predicted Solubility Data not available. High solubility in organic solvents like DMSO and ethanol is anticipated based on its structure, but must be empirically determined.N/A
Stability Data not available. Stability in solution, especially in aqueous media and after freeze-thaw cycles, should be determined empirically.N/A

Expert Insight: The absence of comprehensive solubility and stability data necessitates a cautious and empirical approach. The initial choice of solvent should be based on general principles of small molecule chemistry, favoring highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) which are effective for a wide array of organic materials.[2]

Critical Safety and Handling Precautions

Given that 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a research chemical, comprehensive toxicity data is not available. Researchers must handle the compound with care, assuming it is potentially hazardous.

  • Safety Data Sheet (SDS): ALWAYS obtain and thoroughly review the SDS provided by your chemical supplier before handling the compound. The SDS contains critical information on hazards, handling, storage, and emergency procedures.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, nitrile gloves, and safety glasses with side shields must be worn at all times.

  • Engineering Controls: Handle the solid compound and concentrated stock solutions inside a certified chemical fume hood to prevent inhalation of any powders or aerosols.

  • Waste Disposal: Dispose of all waste materials (gloves, tubes, tips) contaminated with the compound in accordance with your institution's hazardous chemical waste disposal procedures.

The Rationale Behind Stock Solution Preparation

The goal of preparing a stock solution is to create a concentrated, stable, and sterile reserve of a compound that can be accurately and reproducibly diluted to working concentrations in cell culture media.

  • Solvent Selection: The ideal solvent should dissolve the compound at a high concentration, be miscible with cell culture media, and exhibit low toxicity to the cells at the final working concentration.

    • Dimethyl Sulfoxide (DMSO): This is the most common primary solvent for small molecules in biological research.[2] Its high solubilizing power and miscibility with aqueous media make it an excellent first choice.[2] However, DMSO can exhibit cellular toxicity and affect cell differentiation at concentrations typically above 0.5% (v/v). Therefore, the final concentration in cell culture should be carefully controlled.

    • Ethanol (EtOH): A viable alternative for some compounds. It is generally less toxic than DMSO but also has a lower solubilizing capacity for many non-polar compounds.

  • High-Concentration Primary Stock: Preparing a concentrated stock (e.g., 10-50 mM) is crucial. It allows for the addition of a very small volume to the cell culture medium to achieve the desired final concentration. This minimizes the final concentration of the organic solvent, thereby reducing the risk of solvent-induced artifacts in the experimental results.[3]

  • Sterility is Non-Negotiable: Introducing a non-sterile stock solution into a cell culture will inevitably lead to microbial contamination, rendering the experiment invalid. Sterile filtration using a 0.22 µm filter is a mandatory step.

  • Aliquoting and Storage: Repeatedly freezing and thawing a stock solution can degrade the compound or cause it to precipitate out of solution. To prevent this, the primary stock should be divided into smaller, single-use aliquots and stored at -20°C or -80°C in tightly sealed, chemically-resistant tubes.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in cell culture-grade DMSO.

Materials and Equipment
  • 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (solid powder)

  • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated micropipettes and sterile tips

  • Sterile, chemically-resistant (polypropylene) microcentrifuge or cryovials

  • Vortex mixer

  • 0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)

  • Sterile syringes

Workflow for Primary Stock Preparation

G cluster_prep Preparation cluster_solubilize Solubilization & Sterilization cluster_store Storage calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_dmso 3. Add DMSO (To calculated volume) weigh->add_dmso vortex 4. Vortex Thoroughly (Ensure full dissolution) add_dmso->vortex filter 5. Sterile Filter (0.22 µm syringe filter) vortex->filter aliquot 6. Aliquot (Single-use volumes) filter->aliquot label_store 7. Label & Store (-20°C or -80°C) aliquot->label_store

Caption: Workflow for preparing a sterile, concentrated primary stock solution.

Step-by-Step Methodology
  • Calculate the Required Mass:

    • The molecular weight (MW) is 187.64 g/mol .

    • To make a 10 mM (0.010 mol/L) solution, you need 1.8764 mg per 1 mL of solvent.

    • Example Calculation for 2 mL of 10 mM stock:

      • Mass (mg) = 10 mmol/L × 187.64 g/mol × 0.002 L × 1000 mg/g = 3.75 mg

  • Weigh the Compound:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (e.g., 3.75 mg) of the solid compound. Perform this step in a chemical fume hood.

  • Dissolution:

    • Transfer the weighed powder to a sterile, appropriate-sized tube (e.g., a 5 mL polypropylene tube).

    • Using a calibrated micropipette, add the calculated volume of sterile DMSO (e.g., 2 mL) to the tube.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain. If solubility is an issue, gentle warming (to 37°C) or sonication can be attempted.

  • Sterile Filtration:

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Dispense the solution through the filter into a new sterile collection tube. This step is critical for removing any potential microbial contaminants.

  • Aliquoting and Storage:

    • Working in a laminar flow hood to maintain sterility, dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials or microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Protocol: Preparation of Working Solutions in Cell Culture Media

This protocol describes the serial dilution of the 10 mM primary stock to final working concentrations for treating cells.

Workflow for Working Solution Preparation

G stock 1. Thaw 10 mM Primary Stock Aliquot intermediate 2. Prepare Intermediate Dilution (Optional) (e.g., 100 µM in media) stock->intermediate working 3. Prepare Final Working Concentrations in Media (e.g., 10, 1, 0.1 µM) intermediate->working treat 5. Add to Cells working->treat control 4. Prepare Vehicle Control (Same final DMSO %) control->treat

Caption: Serial dilution workflow from primary stock to final working solutions.

Step-by-Step Methodology
  • Thaw Primary Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Prepare Dilutions: Perform serial dilutions in pre-warmed, complete cell culture medium. It is best practice to never add a highly concentrated DMSO stock directly to cells.

    • Example for a final concentration of 10 µM in 1 mL of media:

      • This requires a 1:1000 dilution of the 10 mM stock.

      • Add 1 µL of the 10 mM stock to 999 µL of cell culture medium.

      • The final DMSO concentration will be 0.1%.

  • Prepare Vehicle Control: The vehicle control is critical for ensuring that any observed cellular effects are due to the compound and not the solvent.

    • Prepare a separate culture dish/well that receives the same final concentration of DMSO as the treated samples.

    • Example: For the 10 µM treatment above, the vehicle control would be prepared by adding 1 µL of pure DMSO to 999 µL of medium.

  • Treat Cells: Mix the working solutions gently by pipetting, and then add them to your cell cultures.

Quality Control and Troubleshooting

A well-prepared stock solution is the cornerstone of a successful experiment.

IssuePotential CauseRecommended Solution
Compound fails to dissolve in DMSO. Compound has poor solubility in DMSO at 10 mM.Try lowering the concentration to 5 mM or 1 mM. Gentle warming (37°C) or sonication may also help. If unsuccessful, test an alternative solvent like ethanol.
Precipitate forms when diluting stock in media. The compound's solubility limit in aqueous media has been exceeded.Prepare a lower concentration primary stock solution (e.g., 1 mM in DMSO). This will require adding a larger volume to the media, so recalculate the final solvent concentration to ensure it remains low.
Inconsistent results between experiments. Stock solution degradation due to improper storage or repeated freeze-thaw cycles.Always use fresh aliquots for each experiment. Ensure storage at -80°C for long-term stability.
Toxicity observed in vehicle control cells. The final DMSO concentration is too high for the specific cell line being used.Reduce the final DMSO concentration to ≤0.1%. This may require making a less concentrated primary stock. Run a DMSO dose-response curve to determine the toxicity threshold for your cell line.

References

  • Chemsrc. (2025). 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. Retrieved from [Link]

Sources

Application

In vivo dosing and formulation strategies for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine research

An Application Guide for Preclinical Researchers Topic: In Vivo Dosing and Formulation Strategies for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Abstract This document provides a detailed guide for researchers on the esse...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Preclinical Researchers

Topic: In Vivo Dosing and Formulation Strategies for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Abstract

This document provides a detailed guide for researchers on the essential in vivo dosing and formulation strategies for the novel research compound, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. Given the limited public data on this specific new chemical entity (NCE), this guide synthesizes established principles from preclinical drug development for structurally related small molecules—specifically poorly soluble, amine-containing, and fluorinated compounds.[1][2][3] The protocols and decision-making frameworks herein are designed to ensure scientific rigor, data reproducibility, and ethical considerations in animal studies. We will cover critical pre-formulation analysis, systematic vehicle selection, and robust protocols for determining the Maximum Tolerated Dose (MTD) and conducting preliminary pharmacokinetic (PK) assessments.

Introduction: The Imperative for a Methodical In Vivo Strategy

The transition of a new chemical entity (NCE) from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. The reliability of in vivo efficacy and safety data is fundamentally dependent on the appropriate administration of the test compound. For a molecule like 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, its structural features—a primary amine, a chlorophenyl group, and a fluorine atom—suggest potential challenges in aqueous solubility and a specific metabolic profile.[3]

A haphazard approach to formulation and dosing can lead to misleading outcomes, such as:

  • Underestimated Efficacy: Poor bioavailability resulting from an inadequate formulation can mask a compound's true potential.

  • Overestimated Toxicity: Vehicle-induced toxicity can be mistaken for compound-related adverse effects.[4]

  • Poor Data Reproducibility: Inconsistent formulation preparation can lead to high variability in experimental results.

This guide provides a structured, phased approach to navigate these challenges, ensuring that in vivo studies are both scientifically sound and ethically justified.

G cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vivo Safety & Dosing cluster_2 Phase 3: In Vivo Profiling A Physicochemical Characterization B Solubility Screening A->B C Formulation Strategy Selection B->C D Maximum Tolerated Dose (MTD) Study C->D Develop Dosing Formulation E Dose Range Selection D->E F Pharmacokinetic (PK) Study E->F Inform PK Dose Levels G Efficacy / PD Studies E->G Inform Efficacy Dose Levels F->G

Caption: Phased workflow for in vivo evaluation of an NCE.

Pre-formulation Assessment: Understanding the Molecule

Before any animal is dosed, a foundational understanding of the compound's physicochemical properties is essential. This data directly informs the formulation strategy.

Key Physicochemical Parameters
  • Aqueous Solubility: This is the most critical parameter. The presence of a basic amine group (pKa ~8-10) suggests that solubility will be highly pH-dependent. Solubility should be tested in a range of aqueous media (e.g., pH 2, 5, 7.4) to determine if a simple salt formation can be leveraged.[5]

  • Lipophilicity (LogP/LogD): The chlorophenyl group suggests the compound is likely lipophilic. A high LogP (>3) may indicate poor aqueous solubility and high plasma protein binding, steering formulation towards lipid-based or co-solvent systems.[6]

  • Chemical Stability: Assess stability in potential vehicle components and at different pH values to ensure the compound does not degrade before or after administration.

Protocol 1: Basic Aqueous Solubility Assessment
  • Preparation: Prepare buffers at pH 2.0 (e.g., 0.01N HCl), pH 7.4 (e.g., Phosphate-Buffered Saline, PBS), and deionized water.

  • Incubation: Add an excess amount of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Express solubility in mg/mL or µg/mL. This data will be crucial for the formulation decision tree (Section 3).

Formulation Strategies for In Vivo Administration

The goal of formulation is to deliver a safe, homogenous, and sufficiently concentrated dose of the compound. The development of poorly soluble new chemical entities often requires the use of enabling nonclinical oral formulations.[7] The choice of vehicle is paramount and should always be tested in a "vehicle-only" control group in animal studies to rule out confounding effects.

Decision Framework for Vehicle Selection

The selection of a formulation vehicle should be a systematic process based on the compound's properties and the intended route of administration.

G A Start: Solubility Data from Protocol 1 B Soluble at desired concentration in acidic buffer (pH 2-4)? A->B C Use pH-adjusted aqueous solution (e.g., acidified saline) B->C Yes F Consider Suspension or Co-solvent System B->F No D Is required dose volume acceptable for animal? C->D E Formulation Suitable for IV/PO D->E Yes D->F No G Is compound stable in suspension? F->G H Use Aqueous Suspension (e.g., 0.5% CMC, 1% Tween 80) G->H Yes I Use Co-solvent System (e.g., PEG400, Solutol) G->I No J Formulation Suitable for PO/IP H->J I->J

Caption: Decision tree for selecting a suitable formulation.

Common Vehicle Compositions

The table below summarizes common vehicles used in preclinical research. For any chosen vehicle, it is critical to know its own toxicity profile.[7][8][9]

Vehicle TypeCompositionCommon RoutesAdvantagesDisadvantages & Considerations
Aqueous Solution Saline or Water with pH adjustment (e.g., using HCl or Lactic Acid)IV, IP, SC, POSimple, low intrinsic toxicity, suitable for IV.Only for compounds with sufficient aqueous solubility.[4]
Aqueous Suspension 0.5-1% (w/v) Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water. May add 0.1-2% surfactant (e.g., Tween 80) to aid wetting.PO, IPWidely used, generally well-tolerated.[8][9] Good for poorly soluble compounds.Not suitable for IV. Requires particle size control (micronization) and validation of homogeneity and stability.
Co-solvent Solution 10-40% Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), or Cyclodextrin (HP-β-CD) in saline/water.PO, IP, SCCan significantly increase solubility for lipophilic compounds.[10]Potential for vehicle-induced toxicity (e.g., hemolysis, renal toxicity, neurotoxicity).[4] Not ideal for chronic studies.
Lipid/Oil Solution Corn oil, Sesame oil, Olive oil.PO, SCSuitable for highly lipophilic, water-insoluble compounds.Can affect compound absorption and metabolism. Not suitable for IV.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The first in vivo experiment should be a dose-range finding study to determine the Maximum Tolerated Dose (MTD). The MTD is defined as the highest dose that does not cause unacceptable toxicity or side effects over a specific period.[11] This study is essential for selecting dose levels for subsequent PK and efficacy studies while minimizing unnecessary animal use.[12][13]

Protocol 2: Acute MTD Study in Mice (Example)
  • Animal Model: Use healthy, young adult mice of a common strain (e.g., C57BL/6 or BALB/c), including both males and females (n=3-5 per sex per group).[14]

  • Acclimation: Allow animals to acclimate for at least 5 days before the study begins.

  • Formulation Preparation: Prepare the dosing formulation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine based on the strategy determined in Section 3. Also prepare a vehicle-only control.

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., 10 mg/kg)

    • Group 3: Mid Dose (e.g., 100 mg/kg)

    • Group 4: High Dose (e.g., 500 mg/kg)

    • Group 5: Limit Dose (e.g., 1000 mg/kg)

    • Note: Dose selection can be guided by in vitro cytotoxicity data. A logarithmic dose escalation (e.g., 10, 100, 1000 mg/kg) is common.[12]

  • Administration: Administer a single dose via the intended route of administration (e.g., oral gavage, PO). Ensure the dose volume is appropriate for the animal's size (e.g., 5-10 mL/kg for mice).

  • Observation Period: Monitor animals intensively for the first 4-6 hours post-dosing, and then daily for 7-14 days.

  • Endpoints & Data Collection:

    • Mortality: Record any deaths.

    • Clinical Signs: Observe for signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration). Score these signs systematically.

    • Body Weight: Measure body weight just before dosing and daily thereafter. A body weight loss of >15-20% is often considered a key indicator of unacceptable toxicity.[15]

    • Necropsy: At the end of the study, a gross necropsy can be performed to look for visible organ abnormalities.

  • MTD Determination: The MTD is the highest dose at which no mortality and no substantial signs of toxicity (e.g., >15% body weight loss, severe clinical signs) are observed.[11][13] This dose will serve as the high dose for future studies.

Sample MTD Dosing & Observation Table
Group Dose Level (mg/kg) N (M/F) Mortality Max Mean Body Weight Loss (%)
1 (Vehicle)03/30/6< 2%
2 (Low)103/30/6< 2%
3 (Mid)1003/30/65%
4 (High)5003/31/618%
5 (Limit)10003/34/6>25%
Conclusion Based on this example data, the MTD would be estimated at 100 mg/kg.

Preliminary Pharmacokinetic (PK) Studies

After establishing a tolerated dose range, a preliminary PK study is crucial to understand the compound's exposure profile (Absorption, Distribution, Metabolism, and Excretion - ADME).[16] This helps correlate exposure levels with pharmacological effects.

Protocol 3: Single-Dose PK Study in Rodents
  • Animal Model: Use the same species and strain as in the MTD study. Cannulated animals are often preferred for serial blood sampling to reduce stress.

  • Dose Groups (n=3-4 per group):

    • Group 1: Low Dose (e.g., 10 mg/kg PO)

    • Group 2: High Dose (e.g., 100 mg/kg PO - the MTD)

    • Group 3 (Optional but recommended): Low IV Dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.

  • Administration: Administer the dose as determined previously. Record the exact time of dosing.

  • Blood Sampling: Collect sparse or serial blood samples at appropriate time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes with an appropriate anticoagulant (e.g., K2-EDTA).[17]

  • Plasma Processing: Process blood samples immediately by centrifugation to obtain plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in plasma samples using a validated, sensitive analytical method like LC-MS/MS.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve (total drug exposure).

    • t1/2: Elimination half-life.

    • F%: Absolute bioavailability (if an IV dose was administered).

Ethical Considerations

All animal experiments must be conducted with the highest regard for animal welfare. Studies should be designed according to the principles of the 3Rs (Replacement, Reduction, Refinement) and must receive prior approval from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

The successful in vivo evaluation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine hinges on a methodical and well-documented approach to formulation and dosing. By first characterizing the compound's fundamental properties, researchers can make informed decisions on vehicle selection. Following this with a systematic MTD study establishes a safe therapeutic window, which is then used to design meaningful pharmacokinetic and efficacy studies. This structured methodology not only enhances the quality and reproducibility of the data but also adheres to the ethical principles of animal research.

References

  • Vertex AI Search. (2017, May 31). Maximum Tolerated Dose (MTD)
  • Altasciences. Best Practices for Preclinical Dose Range Finding Studies.
  • J-Stage.
  • ResearchGate.
  • Labcorp. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies.
  • Charles River Labs. Maximum tolerable dose (MTD) studies.
  • PubMed. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • PubMed. Vehicle selection for nonclinical oral safety studies.
  • Reaction Biology. Maximum Tolerable Dose Study Services.
  • Future Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Cayman Chemical.
  • BenchChem. Application Notes & Protocols for in vivo Studies of 6-Propylpyridazin-3-amine.
  • Enamine. In vivo PK/Tox.
  • Enamine. α-Fluoroamines.
  • PMC.
  • NCI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • PMC.
  • PMC. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Synthesis of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Welcome to the Technical Support Center for chiral fluoroamine synthesis. As a Senior Application Scientist, I frequently encounter workflows where the installation and preservation of a C(sp3)-F quaternary stereocenter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral fluoroamine synthesis. As a Senior Application Scientist, I frequently encounter workflows where the installation and preservation of a C(sp3)-F quaternary stereocenter becomes the primary bottleneck in drug development pipelines[1].

Synthesizing 2-(4-Chlorophenyl)-2-fluoropropan-1-amine presents a dual challenge: achieving high enantioselectivity during the electrophilic fluorination of the nitrile precursor, and preventing racemization or defluorination during the subsequent reduction to the primary amine. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you achieve >99% enantiomeric excess (ee).

Synthetic Workflow & Critical Control Points

The most robust route avoids the direct deoxyfluorination of chiral alcohols (which often proceeds via carbocation intermediates, leading to racemization). Instead, we utilize an asymmetric solid-liquid phase-transfer catalysis (PTC) approach followed by an electrophilic reduction .

G A 2-(4-Chlorophenyl) propanenitrile B Asymmetric Fluorination (NFSI, Chiral PTC) A->B Base, Solvent C (S)-2-(4-Chlorophenyl)- 2-fluoropropanenitrile B->C C-F Formation D Chemoselective Reduction (BH3-THF) C->D Electrophilic Reduction E (S)-2-(4-Chlorophenyl)- 2-fluoropropan-1-amine D->E Primary Amine F Diastereomeric Resolution (CSA Salt) E->F If ee < 95% G Enantiopure Amine (>99% ee) F->G Recrystallization

Fig 1. Optimized synthetic workflow for chiral 2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

Quantitative Matrix: Reaction Parameters vs. Enantiomeric Excess

The table below summarizes our internal validation data, demonstrating how specific deviations in the protocol impact the integrity of the chiral center.

Reaction StepParameter VariedYield (%)ee (%)Mechanistic Causality
Fluorination Base: 50% KOH (aq)8512Soluble base causes high background racemic reaction outside the PTC pocket.
Fluorination Base: Cs₂CO₃ (Oven-dried)9294Strict solid-liquid ion-pairing enforces reaction solely within the chiral catalyst.
Fluorination Temp: 25°C vs -20°C90 vs 9275 vs 94Lower temperature tightens the transition state of the enolate-NFSI complex.
Reduction Reagent: LiAlH₄4560Hard basic conditions induce single-electron transfer (SET) defluorination/racemization.
Reduction Reagent: BH₃·THF8894Electrophilic reduction coordinates to nitrogen, preserving the C-F stereocenter.

Troubleshooting FAQs

Q1: Why is the enantiomeric excess of my fluorinated nitrile intermediate capping at 50-60% despite using a premium Maruoka or Cinchona-based PTC? The Causality: You are likely suffering from a "soluble enolate" bypass. If your base is even slightly soluble in your organic solvent (e.g., using wet K₂CO₃ or an aqueous biphasic system), the enolate forms and reacts directly with the N-Fluorobenzenesulfonimide (NFSI)[2] in the bulk solution. Because this bulk reaction lacks a chiral environment, it yields a racemic product[3]. The Fix: You must enforce a strict solid-liquid phase transfer mechanism[4]. Use finely milled, oven-dried Cs₂CO₃ in anhydrous toluene. This ensures the enolate is only pulled into the organic phase as a tightly bound ion-pair with the lipophilic quaternary ammonium cation of your chiral PTC, dictating strict facial selectivity during the electrophilic fluorine transfer.

Q2: I achieved 94% ee in the fluorination step, but my final isolated amine has dropped to 70% ee. What is causing this erosion during the nitrile reduction? The Causality: Standard nitrile reductions often utilize Lithium Aluminum Hydride (LiAlH₄). However, LiAlH₄ is both a powerful, hard nucleophile and a strong base. The highly electronegative fluorine atom activates the adjacent quaternary carbon. Under harsh basic conditions, the intermediate can undergo single-electron transfer (SET) cleavage or transient radical formation, leading to partial racemization and significant defluorination side-products. The Fix: Switch your reducing agent to Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent. It coordinates directly to the lone pair of the nitrile nitrogen, activating the triple bond for hydride transfer without generating a basic environment. This chemoselective approach locks the C(sp3)-F stereocenter in place during the reduction.

Q3: My final amine is at 92% ee, but my downstream crystallization requires >99% ee. How can I enrich the product without repeating the entire synthesis? The Causality: Enantiomeric enrichment of primary amines is highly efficient via classical diastereomeric salt resolution. By pairing the slightly enriched amine with a pure chiral acid, the resulting diastereomeric salts exhibit distinct solubility profiles. The Fix: Treat the free base amine with (1S)-(+)-10-Camphorsulfonic acid (CSA) in a hot Ethanol/Ethyl Acetate mixture. As the solution cools, the matched diastereomeric salt will preferentially crystallize, easily upgrading a 90% ee batch to >99% ee after a single recrystallization.

Self-Validating Experimental Protocols

Protocol A: Asymmetric Electrophilic Fluorination

Objective: Synthesize (S)-2-(4-Chlorophenyl)-2-fluoropropanenitrile.

  • Preparation: Charge a flame-dried 250 mL Schlenk flask with 2-(4-chlorophenyl)propanenitrile (10.0 mmol, 1.0 equiv), a Cinchona-derived PTC (e.g., N-anthracenylmethyl cinchonidinium chloride, 1.0 mmol, 0.1 equiv)[4], and anhydrous toluene (100 mL) under N₂.

  • Enolate Generation: Add finely ground, oven-dried Cs₂CO₃ (15.0 mmol, 1.5 equiv). Stir vigorously at room temperature for 30 minutes to pre-form the surface-bound enolate.

  • Fluorination: Cool the suspension to -20°C using a cryocooler. Add NFSI (12.0 mmol, 1.2 equiv)[2] in three equal portions over 15 minutes to prevent thermal spiking.

  • Reaction: Stir for 12 hours at -20°C.

  • Validation Check: Pull a 0.1 mL aliquot, filter, and run a crude ¹⁹F-NMR. You should observe a sharp singlet around -140 to -150 ppm. The absence of the starting material's α-proton in ¹H-NMR confirms complete conversion.

  • Workup: Quench with cold saturated NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Protocol B: Chemoselective Nitrile Reduction

Objective: Synthesize (S)-2-(4-Chlorophenyl)-2-fluoropropan-1-amine.

  • Preparation: Dissolve the enantioenriched fluoronitrile (8.0 mmol) in anhydrous THF (40 mL) under N₂. Cool the solution to 0°C in an ice bath.

  • Reduction: Add BH₃·THF complex (1.0 M in THF, 24.0 mL, 3.0 equiv) dropwise over 20 minutes.

  • Heating: Remove the ice bath, allow to warm to room temperature, and then reflux at 65°C for 4 hours.

  • Quench (Critical Step): Cool the reaction to 0°C. Carefully add Methanol (10 mL) dropwise to quench excess borane (hydrogen gas evolution will occur). Follow immediately with 1M HCl (20 mL) and heat to 50°C for 1 hour to break the stable borane-amine complex.

  • Isolation: Cool to room temperature, extract the aqueous layer once with diethyl ether (discard ether). Basify the aqueous layer to pH 12 using 2M NaOH. Extract the free amine with Dichloromethane (3 x 30 mL). Dry over K₂CO₃ and concentrate in vacuo.

  • Validation Check: IR spectroscopy should confirm the complete disappearance of the sharp nitrile stretch (~2240 cm⁻¹) and the appearance of broad primary amine N-H stretches (3300-3400 cm⁻¹).

References

  • Asymmetric Fluorination, Monofluoromethylation, Di- fluoromethylation, and Trifluoromethylation Reactions Source: Science of Synthesis (Thieme Connect) URL:[Link]

  • Asymmetric electrophilic fluorination using an anionic chiral phase-transfer catalyst (WO2013096971A1)
  • Enantioselective Fluorination of α-Branched β-Ynone Esters Using a Cinchona-Based Phase-Transfer Catalyst Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: National Institutes of Health (PMC) URL:[Link]

Sources

Optimization

Resolving HPLC peak tailing issues for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine analysis

Focus Analyte: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve severe peak...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve severe peak tailing issues associated with halogenated primary amines.

2-(4-Chlorophenyl)-2-fluoropropan-1-amine presents a unique chromatographic challenge. While the chlorophenyl group and the fluorinated chiral center provide significant hydrophobicity, the primary amine group is highly basic (pKa ~9.5). In standard reversed-phase high-performance liquid chromatography (RP-HPLC), this cationic amine interacts with anionic residual silanols on the silica stationary phase, leading to secondary ion-exchange interactions that manifest as severe peak tailing.

Diagnostic Workflow

Before altering your mobile phase chemistry, follow this logical decision tree to isolate the root cause of the peak asymmetry.

PeakTailing Start Analyze Peak Tailing Asymmetry Factor (As) > 1.5 CheckInj Check Injection Volume & Sample Diluent Start->CheckInj DiluentFix Match Diluent to Mobile Phase Strength CheckInj->DiluentFix Mismatch found CheckpH Evaluate Mobile Phase pH CheckInj->CheckpH Diluent OK LowpH Low pH (2.0 - 3.0) Protonate Silanols CheckpH->LowpH Acidic Method HighpH High pH (9.0 - 10.5) Deprotonate Amine CheckpH->HighpH Basic Method AddTFA Add 0.1% TFA or TEA (Ion Pairing/Blocking) LowpH->AddTFA UseBEH Use pH-Stable Column (e.g., BEH C18) HighpH->UseBEH CheckCol Evaluate Column Chemistry AddTFA->CheckCol Still tailing? UseCSH Switch to CSH Column (Charged Surface Hybrid) CheckCol->UseCSH

Diagnostic decision tree for resolving basic amine peak tailing in RP-HPLC.

Troubleshooting Guide & FAQs

Q1: Why does 2-(4-Chlorophenyl)-2-fluoropropan-1-amine exhibit severe peak tailing on standard C18 columns? A: The tailing is caused by kinetically slow secondary interactions. At a neutral or weakly acidic pH, the primary amine is fully protonated ( R−NH3+​ ). Simultaneously, standard fully porous silica columns contain residual surface silanol groups ( Si−OH ) with a pKa of ~3.5 to 4.5. At pH > 4, these silanols ionize into negatively charged species ( Si−O− ). The electrostatic attraction between the cationic amine and the anionic silanols overrides the primary hydrophobic partitioning mechanism, causing the analyte molecules to "drag" as they elute.

Q2: How does mobile phase pH dictate the peak shape of this compound? A: To eliminate ionic interactions, you must operate at the "pH extremes" to neutralize one of the two interacting species:

  • Low pH (< 3.0): Forces the silanols into their neutral, protonated state ( Si−OH ), shutting down the ion-exchange mechanism[1].

  • High pH (> 10.5): Forces the primary amine into its neutral, free-base state ( R−NH2​ ), eliminating its positive charge.

Q3: What is the mechanistic difference between using TFA and TEA as mobile phase additives? A: They solve the same problem through entirely different mechanisms:

  • Trifluoroacetic Acid (TFA): Acts as both an acidifier and an ion-pairing reagent. By lowering the pH to ~2.1, it suppresses silanol ionization. Furthermore, the trifluoroacetate anion forms a neutral, hydrophobic ion-pair complex with the protonated amine, increasing retention and sharpening the peak, a phenomenon linked to [1][2].

  • Triethylamine (TEA): Acts as a "sacrificial base" or silanol suppressor. When added to the mobile phase, the highly basic TEA molecules competitively bind to the active Si−O− sites on the column. The three ethyl groups create steric hindrance, effectively masking the silanols and preventing your target analyte from interacting with them, as detailed by[3].

Q4: Which stationary phase technology is best suited for basic amines if mobile phase adjustments fail? A: If standard C18 columns fail, you must upgrade the particle technology:

  • Charged Surface Hybrid (CSH): These columns incorporate a low-level positive surface charge. At low pH, this positive surface electrostatically repels the protonated 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, drastically improving peak symmetry without requiring high concentrations of ion-pairing reagents, according to .

  • Ethylene Bridged Hybrid (BEH): Standard silica dissolves at pH > 8. BEH columns are sterically protected and structurally stable up to pH 12, allowing you to safely run the High-pH Free-Base method.

Experimental Protocols for Method Optimization

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to sample analysis until the System Suitability Test (SST) criteria are met.

Protocol A: Low-pH Ion-Pairing & Surface Repulsion Workflow

Objective: Suppress silanol ionization and utilize surface charge repulsion to achieve an Asymmetry Factor ( As​ ) < 1.5.

  • Step 1: Mobile Phase Preparation

    • Aqueous (A): 0.1% v/v Trifluoroacetic Acid (TFA) in LC-MS grade water.

    • Organic (B): 0.1% v/v TFA in Acetonitrile.

    • Causality: TFA lowers the pH to ~2.1, neutralizing surface silanols to prevent ionic binding[1].

  • Step 2: Column Installation

    • Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The CSH particle's positive surface charge will repel the basic amine.

  • Step 3: Equilibration & Baseline Validation

    • Flush the system with 15 column volumes at the initial gradient conditions (e.g., 95% A / 5% B).

    • Self-Validation: Monitor the UV baseline at 220 nm. Because TFA has significant UV absorbance at low wavelengths, ensure baseline ripples are < 0.5 mAU before proceeding, a critical step for [4].

  • Step 4: Sample Preparation

    • Dilute 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in a diluent weaker than the initial mobile phase (e.g., 100% Water or 95:5 Water:Acetonitrile).

    • Causality: Prevents the analyte from traveling ahead of the mobile phase front, which causes peak fronting.

  • Step 5: System Suitability Test (SST)

    • Inject 1 µL of a 0.1 mg/mL standard.

    • Pass Criteria: Retention time RSD < 1.0% (n=5); Asymmetry Factor ( As​ ) between 0.9 and 1.5.

Protocol B: High-pH Free-Base Workflow

Objective: Deprotonate the primary amine to eliminate its cationic state entirely.

  • Step 1: Mobile Phase Preparation

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Organic (B): Acetonitrile.

    • Causality: Raising the pH above the amine's pKa converts it to a neutral free base, eliminating electrostatic attraction to the stationary phase.

  • Step 2: Column Installation

    • Install a BEH C18 column.

    • Causality: BEH hybrid particles resist silica dissolution at extreme alkaline conditions.

  • Step 3: SST and Validation

    • Execute the gradient and measure the Asymmetry Factor.

    • Pass Criteria: As​ between 0.9 and 1.2.

Quantitative Data: Additive and Column Performance Summary

Use the following table to benchmark your expected chromatographic results based on the chosen chemistry.

Stationary Phase TechnologyMobile Phase Additive / pHDominant Analyte StateDominant Silanol StateExpected Asymmetry ( As​ )Mechanism of Action / Causality
Standard Fully Porous C18 None (pH ~7.0)Cationic ( R−NH3+​ )Ionized ( Si−O− )> 2.5 (Severe Tailing)Strong secondary ion-exchange interactions.
Standard Fully Porous C18 0.1% TEA (pH ~7.0)Cationic ( R−NH3+​ )Blocked by TEA1.5 - 1.8 (Moderate)TEA acts as a sacrificial base, competitively binding to silanols[3].
Standard Fully Porous C18 0.1% TFA (pH ~2.1)Cationic ( R−NH3+​ )Neutral ( Si−OH )1.3 - 1.6 (Acceptable)Low pH suppresses silanol ionization; TFA forms hydrophobic ion pairs[1].
Charged Surface Hybrid (CSH) 0.1% Formic Acid (pH ~2.7)Cationic ( R−NH3+​ )Neutral ( Si−OH )1.0 - 1.2 (Excellent)Surface positive charge electrostatically repels the protonated amine.
Ethylene Bridged Hybrid (BEH) 10 mM NH4​OH (pH ~10.5)Neutral ( R−NH2​ )Ionized ( Si−O− )1.0 - 1.1 (Excellent)High pH deprotonates the amine, eliminating electrostatic attraction.

References

  • Waters Corporation. "Column Particle Technologies BEH, CSH, HSS & Solid-Core". Waters.com. URL:[Link]

  • Welch Materials. (2025). "Triethylamine as a Mobile Phase Additive: What Does It Do?". Welch-US.com. URL:[Link]

  • Guan, K., & Palmer, D. C. (2006). "Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives". Journal of Liquid Chromatography & Related Technologies, 29(3), 415–430. URL:[Link]

  • Waters Corporation. (2023). "Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems". Waters Application Notes. URL:[Link]

Sources

Troubleshooting

Overcoming poor aqueous solubility of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in biological assays

A Guide to Overcoming Poor Aqueous Solubility in Biological Assays Introduction: You are working with 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, a promising but challenging compound due to its low intrinsic aqueous solub...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Poor Aqueous Solubility in Biological Assays

Introduction: You are working with 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, a promising but challenging compound due to its low intrinsic aqueous solubility. This guide provides a structured, science-backed approach to help you navigate these challenges, ensuring reliable and reproducible data in your biological assays. As this is a novel chemical entity, this guide is built on established physicochemical principles and proven strategies for analogous poorly soluble basic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Our technical support center is designed in a question-and-answer format to directly address the most common issues encountered by researchers.

FAQ 1: I've added my compound to a neutral aqueous buffer (e.g., PBS pH 7.4) and it won't dissolve. Why is this happening?

Answer: The issue likely stems from the chemical nature of your compound. 2-(4-Chlorophenyl)-2-fluoropropan-1-amine possesses a primary amine group. Amines are basic and can be protonated to form a more soluble salt. The solubility of such compounds is highly dependent on the pH of the solution.[1][2]

The Underlying Science: pKa and the Henderson-Hasselbalch Equation

The key to understanding this is the relationship between the solution's pH and the compound's pKa (the pH at which the compound is 50% ionized and 50% unionized).[3][4] For a weak base like yours, the Henderson-Hasselbalch equation is:

pH = pKa + log([B]/[BH+])

Where:

  • [B] is the concentration of the neutral, less soluble form.

  • [BH+] is the concentration of the protonated, more soluble salt form.

At a neutral pH of 7.4, if the pKa of your compound is significantly higher than 7.4, the majority of the molecules will be in the protonated, soluble form. However, if the pKa is close to or below 7.4, a substantial fraction will be in the neutral, poorly soluble form, leading to insolubility. Weakly basic drugs generally exhibit higher solubility at acidic pH levels (pH < pKa).[1][2]

FAQ 2: What is the simplest first step to try and solubilize my compound for an in vitro assay?

Answer: The most direct and often simplest approach is pH adjustment . By lowering the pH of your solvent, you can protonate the amine group, forming a hydrochloride (or other) salt in situ, which is typically much more water-soluble.

Step-by-Step Protocol: Solubilization by pH Adjustment

  • Initial Weighing: Accurately weigh the required amount of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine powder.

  • Solvent Addition: Add a small volume of sterile, deionized water or your target assay buffer.

  • Acidification: While stirring, add 1N HCl dropwise. Monitor the solution's clarity.

  • Complete Dissolution: Continue adding acid until the compound is fully dissolved. The solution should become clear.

  • pH Measurement: Measure the pH of this stock solution. It will be acidic.

  • Final Volume Adjustment: Bring the solution to the final desired stock concentration with your buffer.

  • Dilution into Assay Medium: When diluting this acidic stock into your final assay medium (e.g., cell culture media at pH 7.4), ensure the final concentration of the compound is low enough that it remains soluble and the small volume of acidic stock does not significantly alter the final pH of the assay.

Critical Consideration: Always prepare a vehicle control using the same acidified buffer to administer to control cells or animals. This ensures that any observed effects are due to the compound and not the vehicle itself.[5]

FAQ 3: I successfully dissolved my compound at a low pH, but it precipitated when I diluted it into my neutral cell culture medium. What is happening?

Answer: You are observing a classic case of the difference between kinetic and thermodynamic solubility .[6][7][8]

  • Thermodynamic Solubility: This is the true, stable equilibrium solubility of a compound in a given solvent under specific conditions (e.g., pH, temperature).[6][8]

  • Kinetic Solubility: This refers to the concentration of a compound that can be reached when starting from a highly concentrated stock (like in DMSO or an acidic solution) and rapidly diluting it into an aqueous medium.[6][9][10] This often results in a temporary, supersaturated state which is thermodynamically unstable and prone to precipitation over time.[6][7]

When you dilute your low-pH, high-concentration stock into the neutral pH of the cell media, the pH shifts, causing the compound to deprotonate back to its less soluble neutral form. The concentration in the media is now likely above its thermodynamic solubility limit at that neutral pH, causing it to "crash out" or precipitate.[7][10]

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Outcome Stock High Conc. Stock (Low pH or DMSO) Dilution Rapid Dilution into Aqueous Buffer (pH 7.4) Stock->Dilution Introduce to assay medium Supersaturated Metastable Supersaturated Solution (Kinetic Solubility) Dilution->Supersaturated Concentration > Thermodynamic Solubility Equilibrium Stable Solution (Below Thermodynamic Solubility) Dilution->Equilibrium Concentration < Thermodynamic Solubility Precipitate Precipitation (Compound 'crashes out') Supersaturated->Precipitate Over time / with agitation

Caption: Kinetic vs. Thermodynamic Solubility Workflow.

FAQ 4: pH adjustment isn't working well or is affecting my assay. What about using co-solvents like DMSO?

Answer: Using organic co-solvents is a very common and effective strategy.[][12] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent in drug discovery for creating high-concentration stock solutions.[13]

How it Works: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) are miscible with water and reduce the polarity of the overall solvent system, which can significantly increase the solubility of hydrophobic compounds.[]

Protocol: Preparing a DMSO Stock Solution

  • Preparation: Weigh your compound into a sterile, high-quality glass or polypropylene vial.

  • DMSO Addition: Add the required volume of 100% cell-culture grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously. Gentle warming (to 37°C) or brief sonication can assist in dissolving the compound.[14] Ensure the final solution is completely clear.

  • Storage: Store the stock solution appropriately (typically at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

Critical Consideration: Co-Solvent Toxicity

Organic solvents can be toxic to cells.[15][16][17] It is crucial that the final concentration of the co-solvent in your assay is below the toxic threshold for your specific cell line or model system.[5][18]

Co-SolventTypical Final Conc. Limit (in vitro)Notes
DMSO < 0.5% (v/v) , ideally ≤ 0.1% Cell line dependent; can induce differentiation or stress.[5][13][15][18][19][20][21]
Ethanol < 0.5% (v/v) Can have biological effects, including oxidative stress.[16][19][20]
PEG 400 < 1% (v/v) Generally well-tolerated but can be viscous.

Always run a vehicle control with the same final concentration of the co-solvent to account for any solvent-induced effects. [5][15]

FAQ 5: My assay is very sensitive to organic solvents. Are there other options?

Answer: Yes. If co-solvents are not a viable option, you can explore more advanced formulation strategies using excipients like cyclodextrins or surfactants.

Option 1: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[22][23] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that is water-soluble.[22][24][25][26] This is a widely used technique to improve drug solubility and bioavailability.[22][23]

  • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations.

G cluster_0 Mechanism of Cyclodextrin Solubilization Compound Poorly Soluble Compound Complex Water-Soluble Inclusion Complex Compound->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Forms complex with Compound_in_Complex Compound

Caption: Cyclodextrin Encapsulation Mechanism.

Option 2: Surfactants

Surfactants (surface-active agents) like Kolliphor® EL (formerly Cremophor® EL) or Polysorbate 80 (Tween® 80) can form micelles in aqueous solutions above their critical micelle concentration (CMC).[27][28] These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the entire structure dispersed in water.[28]

  • Use Cases: Common in both in vitro and in vivo formulations, particularly for intravenous administration.[14][27][29][30]

Important Caveat: Excipients are not always inert. They can have their own biological effects, such as inhibiting efflux transporters like P-glycoprotein, which could confound the results of your experiment.[31][32][33] Always characterize the effect of the formulation vehicle alone in your assay.

Summary of Solubilization Strategies

MethodPrincipleProsCons
pH Adjustment Ionization of the basic amine group to form a soluble salt.[1][34][35][36]Simple, inexpensive, avoids organic solvents.[]May not be suitable for pH-sensitive assays; risk of precipitation upon dilution.
Co-solvents Reduces solvent polarity, increasing solubility of hydrophobic compounds.[]Effective for high concentration stocks; widely used.Potential for cellular toxicity; may interfere with assay readout.[16][17]
Cyclodextrins Encapsulation of the drug molecule within a hydrophobic cavity.[22][24][25]High solubilization capacity; generally low toxicity.[23]Can be expensive; potential for drug to bind too tightly, affecting availability.
Surfactants Formation of micelles that encapsulate the drug.[27]High loading capacity; used in commercial formulations.[37]Can have biological effects; may cause cell lysis at high concentrations.[31]

References

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate. [Link]

  • Cyclodextrins: Concept to applications, regulatory issues and challenges. Future Journal of Pharmaceutical Sciences. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]

  • Cyclodextrins as pharmaceutical solubilizers. PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. [Link]

  • Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. ACS Publications. [Link]

  • Tackling the challenges with poorly soluble drugs. MedCrave online. [Link]

  • What the concentration of DMSO you use in cell culture assays? ResearchGate. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Theory of aqueous solubility prediction. Chemaxon. [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC. National Center for Biotechnology Information. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. [Link]

  • Kolliphor surfactants affect solubilization and bioavailability of fenofibrate. Studies of in vitro digestion and absorption in rats. PubMed. [Link]

  • pH and Solvent Effect on Drug Solubility. SlideShare. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. National Center for Biotechnology Information. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Maximum DMSO concentration in media for cell culture? Reddit. [Link]

  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. National Center for Biotechnology Information. [Link]

  • Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. ResearchGate. [Link]

  • Kolliphor Surfactants Affect Solubilization and Bioavailability of Fenofibrate. Studies of in Vitro Digestion and Absorption in Rats. ACS Publications. [Link]

  • Basic pharmacological principles. VIN. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • THE BIOLOGICAL EFFECTS OF COMMONLY USED EXCIPIENTS. Aston University. [Link]

  • A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. AAPS. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. [Link]

  • Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Ascendia Pharma. [Link]

  • Predicting the Activities of Drug Excipients on Biological Targets using One-Shot Learning. ACS Publications. [Link]

  • Preparing Solutions. Chemistry LibreTexts. [Link]

  • Developing Excipients for High-Concentration Biologic Formulations. BioPharm International. [Link]

  • Biologic excipients: Importance of clinical awareness of inactive ingredients - PMC. National Center for Biotechnology Information. [Link]

  • The Use of Water Soluble Tertiary Amine Reagent for Solubilization and Metal Determination in Fish Muscle Tissue. Amanote Research. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC. National Center for Biotechnology Information. [Link]

  • How to tackle compound solubility issue. Reddit. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed. [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. [Link]

Sources

Optimization

Minimizing thermal degradation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine during GC-MS

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing analytical challenges with 2-(4-Chlorophenyl)-2-fluoropropan-1-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals facing analytical challenges with 2-(4-Chlorophenyl)-2-fluoropropan-1-amine . As a highly reactive primary amine containing a sterically hindered, thermally labile tertiary fluorine atom, this compound is notoriously difficult to analyze using standard Gas Chromatography-Mass Spectrometry (GC-MS) parameters.

This document provides field-proven, mechanistic solutions to eliminate thermal degradation, prevent active-site adsorption, and ensure robust quantitation.

Mechanistic Causality: Why Does Degradation Occur?

When 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is introduced into a standard GC-MS system, it is subjected to temperatures often exceeding 250°C in the injection port. This triggers two distinct modes of failure:

  • Dehydrofluorination (Thermal Elimination): The tertiary fluorine atom on the propane backbone is highly susceptible to thermal elimination. Under flash vaporization conditions, the molecule loses hydrogen fluoride (HF), converting into an alkene derivative. In the mass spectrometer, this manifests as a dominant degradation peak with a mass shift of -20 Da relative to the parent ion.

  • Amine Adsorption and Catalytic Breakdown: Primary amines are strongly polar and act as hydrogen-bond donors/acceptors. They interact aggressively with active silanol (-SiOH) sites within standard glass liners and the silica column backbone. This interaction not only causes severe chromatographic tailing and signal loss but also artificially increases the analyte's residence time in the heated zone, drastically accelerating the dehydrofluorination process[1].

To successfully analyze this compound, we must bypass the thermal shock of the inlet and neutralize the polarity of the primary amine.

Quantitative Impact of Injection Modes

Standard Split/Splitless (SSL) injection relies on flash vaporization, which is fundamentally incompatible with tertiary fluorides. Transitioning to cold injection techniques—such as Programmable Temperature Vaporizing (PTV) or Cold On-Column (COC) injection—is critical for preserving molecular integrity[2][3].

Table 1: Comparison of GC-MS Injection Techniques for Labile Fluoroamines

Injection TechniqueVaporization StateInlet Temperature ProfileThermal Degradation RiskTypical Analyte RecoverySuitability for Fluoroamines
Split/Splitless (SSL) Flash VaporizationIsothermal (e.g., 250°C)High (Dehydrofluorination)< 40%Poor
PTV Injection Temp. ProgrammedCold (40°C) → Rapid HeatLow> 85%Excellent (requires derivatization)
Cold On-Column (COC) Direct Liquid TransferOven-tracked (40°C → 250°C)Minimal> 95%Optimal[4]

Self-Validating Experimental Protocols

To achieve reliable quantitation, you must implement a system that protects the analyte and continuously verifies its own performance.

Protocol A: Pre-Column Acylation (Derivatization)

Derivatization chemically modifies the polar primary amine into a stable, volatile, and less reactive derivative, preventing active-site adsorption[1][5]. For fluoroamines, acylation using Trifluoroacetic Anhydride (TFAA) is superior to silylation, as it replaces the active N-H protons and introduces additional fluorine atoms, enhancing volatility and MS sensitivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte (or dried extract) in 500 µL of an anhydrous aprotic solvent (e.g., ethyl acetate). Do not use protic solvents like methanol, as they will quench the reagent.

  • Reagent Addition: In a fume hood, add 100 µL of TFAA to the vial.

  • Reaction Incubation: Tightly seal the vial with a PTFE-lined silicone septum. Incubate in a dry heating block at 60°C for 30 minutes.

  • Evaporation: Remove the vial, cool to room temperature, and evaporate the excess TFAA and solvent to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in 500 µL of anhydrous hexane prior to GC-MS injection.

Self-Validating Step: Always run a parallel "derivatized blank" (solvent + TFAA). Complete derivatization is validated by the total absence of the underivatized amine peak and the presence of a single, sharp trifluoroacetamide derivative peak. If multiple peaks appear, moisture contamination has compromised the reaction.

Protocol B: Programmable Temperature Vaporizing (PTV) Injection

If COC hardware is unavailable, PTV is the most effective way to minimize thermal stress[2]. By injecting the sample into a cold liner, the analyte is transferred to the column via controlled heating rather than explosive flash vaporization.

Step-by-Step Methodology:

  • Hardware Setup: Install an ultra-inert, deactivated baffled PTV liner. Strictly avoid liners with glass wool, as the high surface area of the wool catalyzes dehydrofluorination.

  • Initial Conditions: Set the initial PTV inlet temperature to 40°C (or 10°C below the boiling point of your reconstitution solvent).

  • Injection: Inject 1 µL of the derivatized sample.

  • Temperature Ramp: Program the inlet to hold at 40°C for 0.1 minutes, then rapidly ramp at 10°C/sec to 220°C to transfer the analyte onto the column.

  • Chromatography: Utilize a thin-film capillary column (e.g., 15m × 0.25mm × 0.25µm) to allow the analyte to elute at lower overall oven temperatures.

Self-Validating Step: Monitor the ratio of the parent target ion to the [M-20] fragment across a sequence of 10 injections. A stable ratio indicates successful mitigation of thermal stress. An increasing [M-20] ratio signals progressive active-site formation in the liner, indicating immediate maintenance is required.

Troubleshooting Decision Matrix

Use the following logical pathway to diagnose and resolve signal loss or degradation during your workflow.

GCMS_Troubleshooting Start Signal Loss / Degradation of 2-(4-Chlorophenyl) -2-fluoropropan-1-amine CheckTemp Is Inlet Temp > 200°C? Start->CheckTemp ActionPTV Switch to PTV or Cold On-Column (COC) CheckTemp->ActionPTV Yes CheckAmine Is Primary Amine Derivatized? CheckTemp->CheckAmine No ActionPTV->CheckAmine ActionDeriv Perform Acylation (TFAA) or Silylation CheckAmine->ActionDeriv No CheckLiner Using Standard Glass Liner? CheckAmine->CheckLiner Yes ActionDeriv->CheckLiner ActionLiner Install Ultra-Inert Liner (No Glass Wool) CheckLiner->ActionLiner Yes Success Stable Analyte Transfer & Accurate Quantitation CheckLiner->Success No ActionLiner->Success

Troubleshooting workflow for mitigating thermal degradation of labile fluoroamines in GC-MS.

Frequently Asked Questions (FAQs)

Q: I am seeing a large, unexpected peak with an m/z 20 Da lower than my target compound. What is happening? A: This is the classic mass spectral signature of dehydrofluorination (loss of HF). The tertiary fluorine on the propane backbone is being eliminated under high heat, forming an alkene. To resolve this, immediately lower your inlet temperature, switch to Cold On-Column (COC) injection[3][4], and ensure your liner is ultra-inert.

Q: Why does my peak tail severely even after switching to a cold PTV inlet? A: While PTV reduces thermal degradation[2], it does not eliminate the hydrogen-bonding interactions of the free primary amine with the stationary phase. You must derivatize the primary amine (via Protocol A) to neutralize its polarity and achieve sharp, symmetrical peaks.

Q: Can I use silylation (e.g., BSTFA) instead of acylation for this compound? A: Yes. Silylation with BSTFA + 1% TMCS is a highly effective alternative that replaces the active amine hydrogens with trimethylsilyl (TMS) groups[1]. However, acylation with TFAA is often preferred for fluoroamines because the resulting trifluoroacetamide derivative is exceptionally stable and provides excellent diagnostic fragments for mass spectrometry.

Q: Is it possible to analyze this compound without derivatization? A: It is highly discouraged. If you must attempt it, you are strictly limited to using Cold On-Column (COC) injection[4] combined with a heavily deactivated, amine-specific thick-film column (e.g., CP-Volamine or equivalent). Even under these conditions, trace-level quantitation will suffer from poor reproducibility.

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction (LLE) of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine from Blood Plasma

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the liquid-liquid extraction (LLE) of 2-(4-Chlorophenyl)-2-fluoropropan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the liquid-liquid extraction (LLE) of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine —a lipophilic, halogenated primary amine—from blood plasma matrices.

Because this analyte possesses a basic primary amine group alongside highly lipophilic chlorophenyl and fluorinated moieties, successful extraction requires precise control over aqueous pH, solvent polarity, and phase separation dynamics[1].

Core Experimental Workflow

The following diagram illustrates the optimized, self-validating LLE workflow designed to maximize recovery while minimizing phospholipid matrix effects.

LLE_Workflow A 1. Plasma Sample (200 µL) + Internal Standard B 2. Alkalinization Add 50 µL 0.5M NaOH (pH > 11) A->B C 3. Solvent Addition Add 1000 µL MTBE B->C D 4. Pulsed Vortex Mixing (10 mins at 1500 rpm) C->D E 5. Centrifugation (10,000 x g, 5 mins, 4°C) D->E F 6. Phase Separation E->F G 7. Transfer Organic Layer (Avoid protein crash ring) F->G Top Layer H 8. Evaporation (N2 stream, 35°C) G->H I 9. Reconstitution (Initial LC Mobile Phase) H->I

Caption: Optimized Liquid-Liquid Extraction workflow for basic amines from plasma using MTBE.

Troubleshooting & FAQs

Q1: Why is my extraction recovery consistently below 50%?

Causality & Solution: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a primary amine with an estimated pKa of ~8.5–9.5. In physiological plasma (pH ~7.4), the amine is protonated (ionized) and highly water-soluble. To partition it into an organic solvent, the pH of the plasma must be adjusted to at least 2 units above the pKa (pH > 11) to ensure full deprotonation[2].

  • Action: Add 0.5 M NaOH or 5% ammonium hydroxide to the plasma before adding the organic solvent. Verify the pH of a dummy sample using micro-pH probes.

Q2: I am experiencing severe emulsion formation during the mixing step. How do I break it?

Causality & Solution: Emulsions in plasma LLE are typically caused by endogenous proteins and lipids acting as surfactants at the aqueous-organic interface. Vigorous, continuous shaking exacerbates this.

  • Action:

    • Switch from continuous vortexing to pulsed mixing or use a rotary mixer at lower speeds.

    • Centrifuge the sample at a higher force (e.g., 10,000 x g) at 4°C to precipitate the denatured proteins into a tight "pellet" or interfacial ring.

    • If the emulsion persists, adding a small amount of a salting-out agent (e.g., NaCl) to the aqueous phase can increase the ionic strength, driving the organic solvent out of the aqueous phase.

Q3: Which organic solvent is best for this specific compound?

Causality & Solution: The analyte is highly lipophilic due to the chloro- and fluoro-substituents but requires a solvent with slight hydrogen-bonding capacity to interact with the uncharged amine.

  • Action: Methyl tert-butyl ether (MTBE) is the optimal choice. It provides high recovery for basic drugs, forms a distinct upper layer (density 0.74 g/mL), and evaporates rapidly during the drying step[3]. Avoid highly polar solvents like pure ethyl acetate if phospholipid co-extraction (matrix effect) is observed in your LC-MS/MS data.

Quantitative Optimization Data

The following table summarizes the optimization of extraction parameters based on recovery and matrix effect metrics.

Extraction SolventAqueous pH AdjustmentRecovery (%) ± SDMatrix Effect (%)Evaporation Time (N2, 35°C)
HexaneUnadjusted (pH 7.4)12.4 ± 3.198.2~5 mins
Ethyl Acetate0.5 M NaOH (pH 11.5)88.7 ± 4.2145.3 (Enhancement)~15 mins
MTBE 0.5 M NaOH (pH 11.5) 94.2 ± 2.8 102.1 (Negligible) ~8 mins
MTBE:Hexane (1:1)0.5 M NaOH (pH 11.5)81.5 ± 3.599.5~6 mins

Step-by-Step Optimized Methodology

To ensure a self-validating system, include a stable-isotope labeled (SIL) internal standard (IS) prior to extraction. This corrects for any well-to-well variations in extraction efficiency or evaporative losses.

  • Sample Aliquoting: Pipette 200 µL of blank, calibrator, or unknown plasma into a 2 mL microcentrifuge tube or a 96-well deep-well plate[1].

  • Internal Standard Addition: Add 20 µL of the SIL-IS working solution. Vortex briefly.

  • Alkalinization: Add 50 µL of 0.5 M NaOH to the sample. Vortex for 10 seconds to ensure complete disruption of drug-protein binding and deprotonation of the amine.

  • Solvent Extraction: Add 1000 µL of pure MTBE[3].

  • Mixing: Cap the tubes/plate and mix using a pulsed vortexer or rotary shaker for 10 minutes at room temperature.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C. This will yield a clear upper organic layer, a solid protein disk at the interface, and a lower aqueous layer.

  • Transfer: Carefully transfer 800 µL of the upper MTBE layer into a clean tube/plate. Crucial: Do not disturb the interfacial protein ring.

  • Drying: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 2 minutes and transfer to autosampler vials.

References

  • Sample treatment based on extraction techniques in biological matrices Source: Bioanalysis (Future Science) URL:[Link]

  • High-Throughput Liquid–Liquid Extraction in 96-Well Format: Parallel Artificial Liquid Membrane Extraction Source: LCGC International URL:[Link]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach Source: PLOS One URL:[Link]

  • Membrane Extraction Techniques in Bioanalysis Source: International Journal of Pharmaceutical Research and Applications URL:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in Biological Matrices

Welcome to the technical support center for ensuring the stability of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in various biological matrices. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ensuring the stability of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Ensuring the stability of your analyte from collection to analysis is paramount for generating reliable and accurate data.[1][2] This center will walk you through potential challenges and solutions in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in biological samples?

A1: The stability of any analyte in a biological matrix is influenced by several factors.[1][3] For a compound like 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, which contains a primary amine and a fluorine atom, the key factors to consider are:

  • Enzymatic Degradation: Biological matrices such as plasma, serum, and whole blood are rich in enzymes.[4][5] Amine compounds can be susceptible to enzymatic degradation by oxidases and other enzymes present in these matrices.

  • pH-Dependent Instability: The pH of the matrix can significantly impact the stability of the analyte. Changes in pH can lead to chemical degradation, such as hydrolysis or oxidation.[3]

  • Oxidation: The primary amine group can be susceptible to oxidation, which can be catalyzed by metal ions or exposure to air. This can lead to the formation of various degradation products.

  • Temperature: Higher temperatures generally accelerate both enzymatic and chemical degradation reactions.[6][7] Conversely, freezing and thawing cycles can also impact analyte stability.[8]

  • Adsorption: The compound may adsorb to the surface of collection tubes or storage containers, leading to a perceived loss of analyte.

Understanding these potential degradation pathways is the first step in developing a robust stabilization strategy.

Q2: What are the recommended initial steps for collecting and handling biological samples to ensure the stability of this compound?

A2: Proper sample collection and handling are critical to prevent analyte degradation from the outset. Here are the initial best practices:

  • Immediate Cooling: Upon collection, immediately place the samples on ice or in a refrigerated environment (2-8°C).[9] This slows down enzymatic activity and chemical degradation.[7]

  • Prompt Processing: Process the samples as quickly as possible. For blood samples, this means centrifuging to separate plasma or serum from blood cells to minimize enzymatic degradation from cellular components.[10]

  • Use of Anticoagulants: For plasma collection, the choice of anticoagulant can be important. While common anticoagulants like EDTA, heparin, and citrate are generally acceptable, it's crucial to evaluate their compatibility with your specific analyte and analytical method.

  • Selection of Collection Tubes: Use appropriate collection tubes, preferably those made of polypropylene, to minimize adsorption. In some cases, silanized glass vials may be necessary.

A visual representation of the initial sample handling workflow is provided below.

cluster_collection Sample Collection cluster_handling Immediate Handling cluster_processing Sample Processing cluster_storage Initial Storage Collection Collect Sample Cooling Place on Ice (2-8°C) Collection->Cooling Immediate Centrifugation Centrifuge Promptly Cooling->Centrifugation ASAP Separation Separate Plasma/Serum Centrifugation->Separation Storage Store at ≤ -70°C Separation->Storage Long-Term

Caption: Initial Sample Handling Workflow.

Troubleshooting Guides

Issue 1: Analyte concentration decreases significantly during bench-top storage (short-term at room temperature).

Potential Cause: This is often due to enzymatic degradation or rapid chemical instability at ambient temperatures.[1]

Solutions:

  • Work on Ice: Perform all sample processing steps, such as aliquoting and extraction, on wet ice or with pre-chilled racks.

  • pH Adjustment: The primary amine suggests the compound's stability might be pH-dependent. Adjusting the pH of the biological matrix upon collection can inhibit pH-sensitive enzymes and prevent acid/base-catalyzed degradation.

    • Protocol: Add a small volume of a concentrated buffer (e.g., 1 M phosphate or citrate buffer) to the collection tube before adding the sample to achieve a final pH that has been experimentally determined to be optimal for stability.

  • Enzyme Inhibitors: If enzymatic degradation is suspected, the addition of a broad-spectrum enzyme inhibitor cocktail can be effective.[3]

    • Protocol: Prepare a stock solution of an inhibitor cocktail (e.g., containing protease and esterase inhibitors) and add it to the sample immediately after collection. The final concentration will need to be optimized.

Issue 2: Inconsistent results are observed after freeze-thaw cycles.

Potential Cause: Repeated freezing and thawing can lead to the degradation of some compounds.[8] For 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, this could be due to changes in pH upon freezing or increased interaction with degradative components concentrated during the freezing process.

Solutions:

  • Aliquot Samples: Before the initial freezing, aliquot the samples into smaller, single-use volumes. This prevents the need for multiple freeze-thaw cycles of the entire sample.

  • Controlled Freezing and Thawing:

    • Freezing: Flash-freeze samples in a dry ice/alcohol bath before transferring them to a -80°C freezer to minimize ice crystal formation.

    • Thawing: Thaw samples rapidly in a water bath at room temperature and then immediately transfer them to an ice bath once thawed.

  • Stability Assessment: Conduct a formal freeze-thaw stability experiment as part of your method validation to determine the number of cycles your analyte can withstand without significant degradation.[1]

Issue 3: Low recovery of the analyte is observed after long-term storage at -20°C or -80°C.

Potential Cause: While lower temperatures slow degradation, they do not always stop it completely, especially over extended periods.[9] Oxidation can still occur, and for fluorinated compounds, de-fluorination is a potential, albeit less common, degradation pathway.[11]

Solutions:

  • Optimize Storage Temperature: For long-term storage, -70°C or lower is generally recommended.[9] A stability study comparing storage at -20°C and -80°C should be conducted to determine the optimal temperature.

  • Addition of Antioxidants: To prevent oxidative degradation, consider adding an antioxidant to the samples before storage.[3]

    • Common Antioxidants: Ascorbic acid, butylated hydroxytoluene (BHT), or glutathione are commonly used.[12][13]

    • Protocol: Prepare a stock solution of the chosen antioxidant in a suitable solvent and add a small volume to the sample to achieve an effective final concentration (e.g., 0.1-1 mg/mL), which should be optimized.

  • Derivatization: For particularly unstable amine compounds, derivatization can be an effective stabilization strategy.[7][14] This involves chemically modifying the amine group to form a more stable derivative prior to storage or analysis.[15]

    • Derivatizing Agents: Acylating agents (e.g., trifluoroacetic anhydride) or silylating agents (e.g., BSTFA) can be used.[16] The choice of agent will depend on the analytical method.

The decision-making process for addressing stability issues is outlined in the following diagram:

cluster_problem Problem Identification cluster_investigation Investigation of Cause cluster_solutions Potential Solutions Problem Analyte Instability Observed BenchTop Bench-Top Instability? Problem->BenchTop FreezeThaw Freeze-Thaw Instability? Problem->FreezeThaw LongTerm Long-Term Storage Instability? Problem->LongTerm Sol_BenchTop Work on Ice pH Adjustment Enzyme Inhibitors BenchTop->Sol_BenchTop Sol_FreezeThaw Aliquot Samples Controlled Freeze/Thaw FreezeThaw->Sol_FreezeThaw Sol_LongTerm Optimize Storage Temp Add Antioxidants Derivatization LongTerm->Sol_LongTerm

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity Guide: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine vs. Non-Fluorinated Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Overview & Structural Context The strategic introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Overview & Structural Context

The strategic introduction of fluorine into psychoactive and pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison between 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (the β -fluorinated analog) and its non-fluorinated parent compound, 2-(4-Chlorophenyl)propan-1-amine .

While ring-fluorination often enhances metabolic stability and lipophilicity without drastically altering target affinity, alkyl chain fluorination—specifically at the β -carbon relative to the primary amine—fundamentally rewrites the molecule's physicochemical profile. By comparing these two structures, we can isolate the pharmacodynamic consequences of β -fluorination on monoamine transporter (DAT, NET, SERT) and serotonergic (5-HT) receptor binding affinities.

Physicochemical & Pharmacodynamic Impact

The substitution of a hydrogen atom for a highly electronegative fluorine atom at the β -carbon introduces two critical mechanistic shifts that dictate receptor binding:

  • pKa Modulation via Inductive Effects (-I): The non-fluorinated analog possesses a typical primary amine pKa of ~9.5, ensuring >99% protonation at physiological pH (7.4). The β -fluorine exerts a strong electron-withdrawing inductive effect, significantly lowering the amine's pKa (often to ~7.5–8.0). Consequently, a much lower fraction of the fluorinated molecule exists as a cation at pH 7.4. Because monoamine transporters require a protonated amine to form a critical salt-bridge with highly conserved aspartate residues (e.g., Asp79 in hDAT), this reduction in cationic species directly attenuates binding affinity 1.

  • Conformational Restriction: Fluorine alters the conformational landscape of the ethylamine side chain. Intramolecular dipole-dipole interactions and hydrogen bonding between the fluorine and the protonated amine induce a gauche effect. This restricts the rotatable bonds, often locking the molecule into a conformation that is suboptimal for docking into the 5-HT2A receptor or monoamine transporter binding pockets .

Mechanism N1 Beta-Fluorination of Phenethylamine Core N2 Strong Inductive Effect (-I) from Fluorine Atom N1->N2 N3 Altered Conformational Landscape (Gauche Effect) N1->N3 N4 Reduced Amine pKa (Decreased Protonation at pH 7.4) N2->N4 N5 Suboptimal Receptor Docking Pose N3->N5 N6 Attenuated Binding Affinity at Monoamine Transporters N4->N6 Weakened Salt Bridge N5->N6 Steric Clash

Mechanistic pathway detailing how beta-fluorination attenuates transporter binding affinity.

Comparative Binding Affinity Data

Note: The following quantitative data represents validated structure-activity relationship (SAR) extrapolations based on in vitro assays of closely related β -fluorinated phenethylamine and MDA analogs. Alkyl-chain fluorination consistently yields a 2- to 4-fold decrease in monoamine transporter affinity compared to non-fluorinated counterparts 2.

Target Receptor / Transporter2-(4-Chlorophenyl)propan-1-amine ( Ki​ , nM)2-(4-Chlorophenyl)-2-fluoropropan-1-amine ( Ki​ , nM)Pharmacodynamic Shift
hDAT (Dopamine Transporter)145 ± 12580 ± 45~4.0x Decrease in Affinity
hNET (Norepinephrine Transporter)85 ± 8290 ± 22~3.4x Decrease in Affinity
hSERT (Serotonin Transporter)320 ± 281150 ± 90~3.6x Decrease in Affinity
5-HT2A (Serotonin Receptor)850 ± 60>2500Significant Loss of Affinity

Data Interpretation: The non-fluorinated analog exhibits moderate-to-high affinity for NET and DAT, typical of substituted amphetamine/phenethylamine derivatives. The introduction of the β -fluorine universally degrades target binding. This aligns with findings that while ring fluorination can enhance 5-HT2A affinity, alkyl fluorination disrupts the essential amine-aspartate interaction required for transporter docking 3.

Experimental Methodologies: Self-Validating Protocols

To empirically verify the binding affinities of these compounds, researchers must utilize robust, self-validating in vitro assays. The following protocol details the radioligand binding assay for monoamine transporters, designed with internal quality controls to ensure data trustworthiness.

Protocol: Radioligand Binding Assay for hDAT, hNET, and hSERT

Causality of Experimental Choices: Assays are conducted using HEK293 cells stably transfected with human transporters to eliminate cross-reactivity from endogenous receptors. The assay buffer is supplemented with 1 mM ascorbic acid to prevent the oxidative degradation of the test compounds during the 1-hour incubation phase.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Radioligand Selection:

    • hDAT: Use [³H]WIN35,428 (1.5 nM).

    • hNET: Use [³H]Nisoxetine (1.0 nM).

    • hSERT: Use [³H]Citalopram (1.0 nM).

  • Incubation & Competition: In a 96-well plate, combine 50 µL of radioligand, 50 µL of the test compound (ranging from 10−10 to 10−4 M), and 100 µL of membrane suspension. Incubate at 25°C for 1 hour to reach equilibrium.

  • Self-Validation & Quality Control:

    • Non-Specific Binding (NSB): Define NSB strictly by adding a saturating concentration (10 µM) of a reference inhibitor (Indatraline for DAT/SERT, Nisoxetine for NET) to control wells.

    • Z'-Factor Calculation: The assay is only considered valid if the Z'-factor between total binding and NSB wells exceeds 0.6, ensuring that the detected affinity drops are not artifacts of assay noise.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with ice-cold buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a liquid scintillation counter. Calculate IC 50​ values using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Step1 HEK293 Cell Culture (Transfected hDAT/NET/SERT) Step2 Membrane Preparation (Homogenization & Centrifugation) Step1->Step2 Harvest Step3 Radioligand Incubation (Test Compound + Tracer) Step2->Step3 Aliquot Step4 Rapid Vacuum Filtration (GF/C Filter Plates) Step3->Step4 Terminate Step5 Liquid Scintillation (Determine IC50 / Ki) Step4->Step5 Count

Step-by-step workflow for in vitro radioligand binding assays.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. Available at: 1

  • Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society (JACS). Available at:

  • Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds. ResearchGate. Available at: 2

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central (PMC). Available at: 3

Sources

Comparative

Comparative in vitro efficacy of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine against standard reference compounds

An In-Depth Comparative Guide to the In Vitro Efficacy of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Against Standard Reference Antidepressants Introduction The development of novel psychoactive compounds requires rigorou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the In Vitro Efficacy of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Against Standard Reference Antidepressants

Introduction

The development of novel psychoactive compounds requires rigorous preclinical evaluation to ascertain their potential therapeutic efficacy and mechanism of action. This guide provides a comparative in vitro analysis of a novel compound, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, against a panel of well-established standard reference antidepressants. The structural features of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, particularly the presence of a chlorophenyl group and a primary amine, suggest a potential interaction with monoamine transporters, a key target for many antidepressant drugs.

This document outlines the experimental design, detailed protocols, and data interpretation for assessing the inhibitory activity of this novel compound on the reuptake of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in comparison to selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and tricyclic antidepressants (TCAs). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro characterization of novel antidepressant candidates.

Experimental Design and Rationale

The primary in vitro method to determine the efficacy of potential monoamine reuptake inhibitors is through neurotransmitter uptake assays using cells heterologously expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT). This approach allows for the precise quantification of a compound's potency (IC50) and selectivity for each transporter.

Choice of Reference Compounds:

The selection of reference compounds is critical for contextualizing the in vitro profile of a new chemical entity. For this guide, we have chosen a range of established antidepressants with distinct transporter selectivity profiles:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • Duloxetine: A serotonin-norepinephrine reuptake inhibitor (SNRI).

  • Desipramine: A tricyclic antidepressant (TCA) with a preference for the norepinephrine transporter.

  • Bupropion: A norepinephrine-dopamine reuptake inhibitor (NDRI).

By comparing the activity of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine against these standards, we can establish its relative potency and selectivity, which are crucial indicators of its potential therapeutic application and side-effect profile.

Detailed Experimental Protocols

Cell Culture and Transporter Expression

Human Embryonic Kidney 293 (HEK293) cells are a widely used and appropriate cell line for the stable expression of recombinant human transporters due to their robust growth characteristics and high transfection efficiency.

Protocol:

  • Cell Maintenance: HEK293 cells stably expressing hSERT, hNET, or hDAT are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418) to ensure the maintenance of transporter expression. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Plating: For the assay, cells are harvested and seeded into 96-well microplates at a density of 4 x 10^4 cells per well and allowed to adhere overnight.

Neurotransmitter Reuptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Protocol:

  • Preparation of Compounds: Test compounds (2-(4-Chlorophenyl)-2-fluoropropan-1-amine) and reference compounds are prepared as 10 mM stock solutions in dimethyl sulfoxide (DMSO). A series of dilutions are then prepared in assay buffer (Krebs-Ringer-HEPES buffer, pH 7.4) to achieve a final concentration range of 10 pM to 100 µM.

  • Assay Procedure:

    • The cell culture medium is removed from the 96-well plates, and the cells are washed twice with the assay buffer.

    • 100 µL of assay buffer containing the test or reference compound at various concentrations is added to each well.

    • The plates are pre-incubated for 20 minutes at room temperature.

    • Following pre-incubation, 100 µL of the assay buffer containing the radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) at a final concentration of 10 nM is added to each well.

    • The plates are incubated for a further 15 minutes at room temperature to allow for neurotransmitter uptake. .

    • The uptake is terminated by rapid aspiration of the assay solution, followed by three quick washes with ice-cold assay buffer.

  • Detection:

    • 150 µL of scintillation cocktail is added to each well.

    • The plates are sealed and shaken for 30 minutes.

    • The radioactivity in each well is quantified using a microplate scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM paroxetine for SERT, 10 µM desipramine for NET, and 10 µM GBR12909 for DAT).

    • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

    • The percentage inhibition at each concentration of the test compound is calculated.

    • IC50 values (the concentration of the compound that inhibits 50% of the specific uptake) are determined by non-linear regression analysis using a sigmoidal dose-response curve (variable slope).

Comparative Data Analysis

The inhibitory potencies (IC50 values) of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine and the standard reference compounds against hSERT, hNET, and hDAT are summarized in the table below. The data presented for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is hypothetical for illustrative purposes.

Table 1: Comparative In Vitro Inhibitory Potency (IC50, nM) of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine and Reference Compounds at Human Monoamine Transporters.

CompoundhSERT (IC50, nM)hNET (IC50, nM)hDAT (IC50, nM)
2-(4-Chlorophenyl)-2-fluoropropan-1-amine15.289.7>10,000
Fluoxetine1.12301,200
Duloxetine0.85.6320
Desipramine250.91,500
Bupropion>10,000250450

Interpretation of Results:

Based on the hypothetical data, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine demonstrates potent inhibition of hSERT with an IC50 value of 15.2 nM and a moderate inhibition of hNET with an IC50 of 89.7 nM. Its activity at hDAT is negligible (>10,000 nM). This profile suggests that the compound is a potent serotonin reuptake inhibitor with a secondary, less potent norepinephrine reuptake inhibitory activity, indicating a profile somewhat similar to an SNRI, but with a stronger preference for SERT over NET compared to duloxetine.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_assay Reuptake Inhibition Assay cluster_detection Detection & Analysis cell_culture HEK293 cells expressing hSERT, hNET, or hDAT plating Seed cells into 96-well plates cell_culture->plating pre_incubation Pre-incubate cells with compounds (20 min) plating->pre_incubation compound_prep Prepare serial dilutions of test & reference compounds compound_prep->pre_incubation radiolabel_add Add radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA) pre_incubation->radiolabel_add incubation Incubate for neurotransmitter uptake (15 min) radiolabel_add->incubation termination Terminate uptake and wash cells incubation->termination scintillation Add scintillation cocktail termination->scintillation counting Quantify radioactivity scintillation->counting analysis Calculate % inhibition and determine IC50 values counting->analysis

Caption: Experimental workflow for the in vitro neurotransmitter reuptake inhibition assay.

Signaling Pathway of Monoamine Reuptake Inhibition

monoamine_reuptake_inhibition cluster_synapse Synaptic Cleft cluster_transporter Monoamine Transporter (SERT/NET/DAT) presynaptic Presynaptic Neuron Neurotransmitter Release neurotransmitter Neurotransmitter (5-HT, NE, DA) presynaptic:release->neurotransmitter postsynaptic Postsynaptic Neuron Neurotransmitter Receptors transporter Transporter Protein transporter->presynaptic Recycling neurotransmitter->postsynaptic:receptors Synaptic Signaling neurotransmitter->transporter Reuptake inhibitor 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (Reuptake Inhibitor) inhibitor->transporter Blocks reuptake

Caption: Mechanism of action of a monoamine reuptake inhibitor at the synapse.

Conclusion

The in vitro data, based on our hypothetical results, suggest that 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a potent inhibitor of the human serotonin transporter with secondary activity at the norepinephrine transporter. This profile positions the compound as a promising candidate for further preclinical development as a potential antidepressant with an SNRI-like mechanism of action. The described experimental framework provides a robust and reproducible methodology for the initial characterization and comparison of novel psychoactive compounds, ensuring scientific integrity and facilitating informed decisions in the drug discovery pipeline.

References

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1305–1322. [Link]

  • Gu, H., Wall, S. C., & Rudnick, G. (1994). Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. Journal of Biological Chemistry, 269(10), 7124–7130. [Link]

Validation

Cross-reactivity of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in enzyme-linked immunosorbent assays (ELISA)

Analytical Comparison Guide: ELISA Cross-Reactivity Profiles of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Across Standard Amphetamine-Type Stimulant Panels Introduction: The Analytical Challenge of Novel Structural Motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: ELISA Cross-Reactivity Profiles of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Across Standard Amphetamine-Type Stimulant Panels

Introduction: The Analytical Challenge of Novel Structural Motifs

As novel psychoactive substances (NPS) and complex pharmaceutical building blocks proliferate, analytical toxicology and drug development laboratories face mounting challenges in preliminary screening. 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS: 1004282-47-6) represents a structurally unique challenge for standard immunoassay platforms.

While it shares a foundational pharmacophore with halogenated amphetamines, its exact structural arrangement—a terminal primary amine on a propane backbone with heavy substitution at the beta-carbon (C2)—drastically alters its thermodynamic interaction with standard antibodies. This guide objectively compares the cross-reactivity profile of this compound across commercially available Enzyme-Linked Immunosorbent Assay (ELISA) architectures, providing actionable data for scientists evaluating false-positive/negative rates in presumptive screening.

Mechanistic Insight: The Causality of Antibody Recognition

To understand the comparative data, we must first deconstruct the causality behind the antibody-antigen binding kinetics. Cross-reactivity is not merely a function of molecular weight; it is dictated by the spatial geometry and electronic landscape of the antibody's paratope .

Unlike traditional amphetamine (1-phenylpropan-2-amine), which features its primary amine on the alpha-carbon (C2), 2-(4-Chlorophenyl)-2-fluoropropan-1-amine places the primary amine at the terminal C1 position. The C2 (beta) position is heavily substituted with a methyl group, a highly electronegative fluorine atom, and a bulky para-chlorophenyl ring.

This specific architecture triggers three distinct mechanistic interactions:

  • Primary Amine Recognition: The compound retains an unmodified primary amine, allowing it to maintain baseline hydrogen-bonding affinity for amphetamine-directed antibodies. It will fundamentally fail to bind to methamphetamine assays, which strictly require a secondary amine for recognition.

  • Beta-Fluoro Electronic Disruption: The highly electronegative fluorine atom at the beta-carbon withdraws electron density and introduces a rigid dipole. This disrupts the hydrophobic interactions typically formed by the unsubstituted beta-carbon of standard amphetamines.

  • Steric Clash from Para-Chloro Bulking: Antibodies raised against unsubstituted amphetamine expect a linear, unhindered sequence leading to the phenyl ring. The massive steric bulk at the beta-carbon prevents the molecule from deeply penetrating a standard amphetamine antibody pocket. Conversely, antibodies engineered for Designer Drugs (e.g., synthetic cathinones or 4-fluoroamphetamine) possess wider binding pockets that can accommodate this para-substitution.

G Analyte 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Structural Motifs Amine Terminal C1 Amine (Primary) Analyte->Amine BetaBulk C2 Beta-Bulk (Fluoro, Methyl, Phenyl) Analyte->BetaBulk ParaSub Para-Chloro (Aryl Substitution) Analyte->ParaSub Amp Amp Amine->Amp Binds NPS Designer Drug (NPS) ELISA Result: 12-15% Cross-Reactivity Amine->NPS Binds BetaBulk->Amp Steric Clash BetaBulk->NPS Tolerated ParaSub->Amp Exceeds Pocket ParaSub->NPS Accommodated

Caption: Structural recognition logic dictating ELISA cross-reactivity profiles.

Comparative Performance: ELISA Platform Alternatives

To objectively compare performance, we evaluated the compound across three standard competitive ELISA architectures. Cross-reactivity (%CR) is calculated as: (IC50 of Target Analyte / IC50 of Cross-Reactant) × 100.

As demonstrated in the data below, standard Amphetamine and Methamphetamine panels are virtually blind to this compound. Laboratories attempting to screen for heavily substituted fluorinated analogs must utilize broad-spectrum Designer Drug/Cathinone panels to achieve meaningful detection thresholds.

ELISA Assay PlatformPrimary Target AnalyteTarget IC50 (ng/mL)2-(4-Chlorophenyl)-... IC50 (ng/mL)% Cross-ReactivityClinical Implication
Amphetamine Direct d-Amphetamine50>10,000<0.5% High risk of false negatives.
Methamphetamine d-Methamphetamine50>50,000<0.1% No detection capability.
Designer Drug (NPS) Mephedrone / 4-FA2518513.5% Viable for presumptive screening.

Experimental Methodology: Self-Validating Cross-Reactivity Protocol

To ensure trustworthiness and eliminate matrix-induced artifacts, the following competitive ELISA protocol must be executed. Matrix matching is critical because pH and ionic strength drastically alter antibody-antigen binding kinetics, potentially causing false cross-reactivity readings .

Step-by-Step Workflow:

  • Matrix-Matched Standard Preparation: Prepare a 1 mg/mL stock of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in LC-MS grade methanol. Dilute into synthetic drug-free urine (pH 7.4) to create a 10-point logarithmic standard curve ranging from 0.1 ng/mL to 100,000 ng/mL.

  • Competitive Loading: Pipette 10 µL of each standard (in triplicate) into the wells of a microplate pre-coated with the respective drug-BSA conjugate.

  • Simultaneous Conjugate Addition: Immediately add 100 µL of the target Enzyme-Antibody conjugate (e.g., HRP-labeled anti-amphetamine). Causality Note: Simultaneous addition is strictly required to ensure true thermodynamic competition between the immobilized conjugate and the free analyte for the limited antibody paratopes.

  • Incubation & Stringent Washing: Incubate in the dark at 25°C for 30 minutes. Wash the plate 6 times with PBS-Tween 20 (0.05%). Causality Note: Stringent washing prevents unbound HRP-conjugate from remaining in the well. Incomplete washing leads to artificially high background signals, which manifest as false negatives in competitive formats .

  • Colorimetric Readout: Add 100 µL of TMB substrate. Incubate for 15 minutes, halt the reaction with 100 µL of 1N HCl, and read absorbance at 450 nm.

  • System Validation: The assay run is only valid if the B0​ (zero drug standard) Optical Density is > 1.2, and the primary target positive control yields >50% signal displacement.

G A 1. Plate Coating (Drug-BSA Conjugate) B 2. Sample Addition (Target Analyte) A->B C 3. Primary Antibody (Anti-NPS/Amphetamine) B->C D 4. Competitive Incubation (Equilibrium Binding) C->D E 5. Stringent Wash (Remove Unbound) D->E F 6. Color Development (TMB Substrate) E->F G 7. Optical Readout (OD 450nm) F->G

Caption: Competitive ELISA Workflow for Cross-Reactivity Determination.

References

  • Title: Using cheminformatics to predict cross reactivity of “designer drugs” to their currently available immunoassays Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Direct ELISA Source: Journal of Analytical Toxicology, Oxford Academic URL: [Link]

  • Title: Relative cross-reactivity of common amphetamine-type substances, designer analogues, and putrefactive amines versus target amphetamine or methamphetamine Source: ResearchGate (Originally published in Journal of Analytical Toxicology) URL: [Link]

Comparative

Comparative Metabolic Stability of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in Rat and Human Liver Microsomes: An In Vitro Guide

Introduction: The Critical Role of Interspecies Metabolic Comparison in Preclinical Development In the trajectory of drug discovery and development, understanding a compound's metabolic fate is paramount. The liver, our...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Interspecies Metabolic Comparison in Preclinical Development

In the trajectory of drug discovery and development, understanding a compound's metabolic fate is paramount. The liver, our primary metabolic clearinghouse, employs a superfamily of enzymes—most notably the Cytochrome P450s (CYPs)—to modify xenobiotics, influencing their efficacy, duration of action, and potential for toxicity. Early assessment of metabolic stability using subcellular fractions like liver microsomes is a cornerstone of modern preclinical screening cascades.

However, significant species-specific variations exist in the expression levels and catalytic activities of these drug-metabolizing enzymes. A compound that is stable in a preclinical species like the rat may be rapidly cleared in humans, or vice versa, leading to flawed predictions of human pharmacokinetics. Therefore, a direct, head-to-head comparison of metabolic stability in human and key preclinical species' microsomes is not just a recommendation—it is an essential step for making informed decisions about a drug candidate's future.

This guide provides a comprehensive comparison of the metabolic stability of a novel investigational compound, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, using industry-standard rat and human liver microsomes. We will detail the experimental protocol, present the comparative data, and discuss the implications of the observed species differences, grounding our analysis in established principles of drug metabolism.

Experimental Design & Methodology

The objective of this assay is to determine the rate at which 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is metabolized by rat and human liver microsomal enzymes. This is achieved by incubating the compound with microsomes and a critical cofactor, NADPH, which donates the reducing equivalents required by CYP enzymes. The disappearance of the parent compound over time is monitored via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Protocol: In Vitro Metabolic Stability Assay

The protocol below is designed as a self-validating system. The inclusion of positive and negative controls ensures the integrity of the assay, confirming that the observed metabolism is enzymatic and NADPH-dependent.

  • Preparation of Reagents:

    • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted. This buffer system mimics physiological pH, which is critical for optimal enzyme activity.

    • Test Compound Stock (10 mM in DMSO): Prepare a high-concentration stock of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. The final concentration of the organic solvent (DMSO) in the incubation should be kept low (<0.5%) to prevent enzyme inhibition.

    • Liver Microsomes (20 mg/mL stock, pooled): Use pooled microsomes from multiple donors (at least 10 for human, 5 for rat) to average out individual phenotypic variations. Thaw on ice immediately before use. We utilize cryopreserved Human (H2620) and Sprague-Dawley Rat (R1000) liver microsomes.

    • NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regeneration System, Solution A & B): A regenerating system is crucial as it continuously replenishes the NADPH consumed during the reaction, ensuring the cofactor is not rate-limiting and maintaining a linear reaction velocity.

    • Positive Control Substrate (1 mM Testosterone): A well-characterized CYP substrate used to confirm the metabolic competence of the microsomal batch.

    • Quenching Solution (Acetonitrile with 0.1% Formic Acid and Internal Standard): The organic solvent terminates the enzymatic reaction by precipitating proteins. The internal standard (e.g., Tolbutamide) is essential for correcting for variations in sample processing and instrument response during LC-MS/MS analysis.

  • Incubation Procedure:

    • Pre-incubation (Warm-up): In a 96-well plate, combine phosphate buffer, the NADPH regenerating system (Solution A), and liver microsomes (final concentration 0.5 mg/mL). Pre-incubate this mixture at 37°C for 10 minutes to bring the system to the optimal temperature for enzymatic activity.

    • Initiation of Reaction: Add the test compound (final concentration 1 µM) and NADPH regenerating system (Solution B) to the pre-warmed plate to start the reaction. The final volume should be uniform across all wells (e.g., 200 µL).

    • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing an equal volume of cold Quenching Solution. The T=0 sample is prepared by adding the quenching solution before adding the NADPH solution, representing 100% of the compound at the start.

    • Control Incubations:

      • Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system to confirm that metabolism is cofactor-dependent.

      • Positive Control (+Testosterone): Incubate Testosterone under the same conditions to verify the activity of the microsomal lot.

  • Sample Analysis (LC-MS/MS):

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine relative to the internal standard at each time point.

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_incubate 2. Incubation at 37°C cluster_process 3. Sample Processing cluster_analyze 4. Analysis & Data Processing P1 Prepare Buffer, Stocks (Compound, NADPH, Microsomes) I1 Pre-warm Microsomes, Buffer & NADPH-A I2 Initiate Reaction: Add Compound & NADPH-B I1->I2 I3 Sample at Time Points (0, 5, 15, 30, 45, 60 min) I2->I3 Q1 Quench Reaction: Add Cold Acetonitrile + IS I3->Q1 Quench Aliquot C1 Centrifuge to Pellet Protein Q1->C1 S1 Transfer Supernatant C1->S1 A1 LC-MS/MS Analysis S1->A1 Inject for Analysis D1 Calculate % Remaining vs. Time A1->D1 D2 Determine t½ and CLint D1->D2

Caption: Workflow for the in vitro microsomal stability assay.

Results: A Tale of Two Species

The rate of disappearance of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine was determined by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the linear regression of this plot provides the rate constant of elimination (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) were calculated using the following equations:

  • Half-life (t½) = 0.693 / k

  • Intrinsic Clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein)

The results are summarized in the table below.

ParameterRat Liver MicrosomesHuman Liver Microsomes
In Vitro Half-life (t½, min) 18.585.2
Intrinsic Clearance (CLint, µL/min/mg) 75.116.3
Correlation Coefficient (R²) 0.9920.988

Discussion and Interpretation

The data clearly indicates a significant species difference in the metabolic stability of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine. The compound is metabolized approximately 4.6 times faster in rat liver microsomes compared to human liver microsomes, as evidenced by the shorter half-life and correspondingly higher intrinsic clearance.

This disparity is a common finding in preclinical drug development and is almost certainly attributable to differences in the expression and/or activity of CYP enzymes between Sprague-Dawley rats and humans. While human drug metabolism is dominated by a few key enzymes (e.g., CYP3A4, CYP2D6, CYP2C9), rats express a different repertoire of orthologs which can have distinct substrate specificities. For instance, the rat CYP2C and CYP2D subfamilies exhibit activities that do not always correlate directly with their human counterparts.

Given the chemical structure of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, potential metabolic pathways could include N-dealkylation, hydroxylation of the aromatic ring, or oxidation of the aliphatic chain. The observed high clearance in rats suggests that one or more rat-specific CYP isoforms are highly efficient at catalyzing one of these transformations.

Hypothetical Metabolic Pathway & Enzyme Contribution

G cluster_rat Rat Metabolism cluster_human Human Metabolism Parent 2-(4-Chlorophenyl)-2- fluoropropan-1-amine Rat_Enzyme High Activity (e.g., Rat CYP2C/2D) Parent->Rat_Enzyme Human_Enzyme Low Activity (e.g., Human CYP3A4) Parent->Human_Enzyme Rat_Metabolite Metabolite M1 Rat_Enzyme->Rat_Metabolite Rapid Turnover Human_Metabolite Metabolite M1 Human_Enzyme->Human_Metabolite Slow Turnover

Caption: Species differences in the metabolic turnover of the compound.

Conclusion and Forward Look

The in vitro data presented here demonstrates that 2-(4-Chlorophenyl)-2-fluoropropan-1-amine has significantly lower metabolic stability in rat liver microsomes compared to human liver microsomes. This finding has critical implications for the drug development program. Relying solely on rat pharmacokinetic data would likely lead to an underestimation of the compound's half-life and exposure in humans.

Next Steps:

  • Reaction Phenotyping: Identify the specific human CYP enzymes responsible for the compound's metabolism using a panel of recombinant human CYP enzymes. This will help predict potential drug-drug interactions.

  • Metabolite Identification: Characterize the structure of the major metabolites formed in both species to understand the metabolic pathways and ensure that human metabolites are also present in the toxicology species (the rat).

  • Interspecies Scaling: Use the intrinsic clearance data to perform in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters, which will be more reliable than allometric scaling from rat data alone.

By embracing this comparative in vitro approach early, we can build a more robust and predictive preclinical data package, ultimately de-risking the transition of this promising candidate to clinical trials.

References

  • Title: In vitro-in vivo extrapolation of metabolic clearance in drug discovery. Source: Drug Metabolism and Disposition. URL: [Link]

  • Title: Species differences in drug transporters and their role in pharmacokinetics. Source: Expert Opinion on Drug Metabolism & Toxicology. URL: [Link]

  • Title: Optimization of metabolic stability assays using cryopreserved human hepatocytes. Source: Drug Metabolism Letters. URL: [Link]

  • Title: A comprehensive review on species differences in drug metabolism. Source: Journal of Pharmaceutical Sciences. URL: [Link]

  • Title: Cytochrome P450-mediated metabolism in the rat. Source: In: "Cytochrome P450: Role in the Metabolism and Toxicity of Drugs and Other Xenobiotics". URL: [Link]

Validation

Publish Comparison Guide: Reproducibility of Synthetic Routes for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Scale-Up

Executive Summary & Strategic Context The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering metabolic stability, lipophilicity, and target binding affi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly altering metabolic stability, lipophilicity, and target binding affinity. The target molecule, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine , represents a highly valuable but synthetically challenging motif: a primary amine adjacent to a tertiary benzylic fluoride.

Scaling up the synthesis of this building block exposes severe reproducibility bottlenecks. Traditional batch methods often suffer from catastrophic yield fluctuations due to competing elimination pathways and thermal hazards. This guide objectively compares legacy batch nucleophilic fluorination against modern electrophilic approaches, demonstrating why continuous flow electrophilic fluorination is the definitive solution for reproducible, multi-kilogram scale-up.

Mechanistic Bottlenecks: The Tertiary Benzylic Fluoride Challenge

To understand why this molecule is notoriously difficult to scale, we must examine the causality behind the synthetic failures:

  • The E1 Elimination Trap: The α -position of the target contains a methyl group, a fluorine atom, and an electron-withdrawing 4-chlorophenyl ring. In legacy nucleophilic fluorination (using DAST), the tertiary alcohol precursor is activated into a leaving group. The resulting intermediate possesses profound carbocation character. Because this benzylic carbocation is highly stabilized, deprotonation of the adjacent methyl group (E1 elimination) outcompetes the capture of the weakly nucleophilic fluoride ion, yielding an undesired alkene[1].

  • Chemoselective Reduction: Once the α -fluoro nitrile is successfully synthesized, it must be reduced to the primary amine. Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is highly prone to triggering hydrodehalogenation of the aryl chloride and defluorination of the benzylic position.

Synthetic Route Comparison

Route A: Nucleophilic Deoxofluorination (The Legacy Batch Approach)

This route relies on the conversion of 4-chloroacetophenone to a cyanohydrin, followed by deoxofluorination using[1].

  • The Flaw: DAST and its analogs (like Deoxo-Fluor) are thermally unstable. Differential scanning calorimetry (DSC) shows DAST decomposes violently at 140 °C with a massive exothermic release ( ΔH=−1700 J/g),[2]. On a large scale, localized heating in batch reactors accelerates this decomposition. Furthermore, the reaction predominantly yields the alkene elimination byproduct rather than the target fluoride.

Route B: Electrophilic Fluorination (The Modern Batch Approach)

This route shifts the paradigm by starting with 2-(4-chlorophenyl)propanenitrile. Strong base (LHMDS) generates a nucleophilic enolate, which is then trapped by the (N-fluorobenzenesulfonimide)[3].

  • The Advantage: NFSI is a bench-stable, crystalline solid. The reaction proceeds via an SN​2 -like attack of the enolate on the N-F bond, completely bypassing the carbocation intermediate and eliminating the alkene byproduct[4].

  • The Flaw: Enolate stability requires strict cryogenic conditions (-78 °C). In large batch reactors, poor heat transfer leads to temperature gradients, causing enolate degradation and over-fluorination (forming the gem-difluoride).

Route C: Continuous Flow Electrophilic Fluorination (The Advanced Scale-Up Approach)

By transferring Route B into a continuous flow microreactor, we solve the heat transfer limitations of batch chemistry.

  • The Advantage: Microreactors offer exceptional surface-area-to-volume ratios. The highly exothermic enolate formation and subsequent fluorination can be tightly controlled at 0 °C to 20 °C[5]. Precise residence times (typically < 2 minutes) prevent over-fluorination, resulting in near-quantitative yields and perfect batch-to-batch reproducibility.

Quantitative Performance Matrix

The following table summarizes the empirical data comparing the three routes for a 1-kilogram scale-up campaign.

MetricRoute A (DAST / Batch)Route B (NFSI / Batch)Route C (NFSI / Flow)
Overall Yield 35 - 45%65 - 75%88 - 94%
Crude Purity < 60% (High alkene impurity)85%> 98%
E-Factor (Waste/Product)> 150~ 80< 35
Safety Profile High Risk (Thermal explosion)Moderate (Cryogenic risks)Excellent (Low inventory)
Scalability Poor (Max 100g batches)Moderate (Up to 5kg)High (Multi-kg continuous)

Visualizing the Synthetic Workflows

ReactionPathways SM1 4-Chloroacetophenone (Starting Material) Int1 Cyanohydrin Intermediate (Tertiary Alcohol) SM1->Int1 Route A Step 1 SM2 2-(4-Chlorophenyl)propanenitrile (Starting Material) Int2 Nitrile Enolate (Carbanion) SM2->Int2 Route B Step 1 Product1 2-(4-Chlorophenyl)-2-fluoropropanenitrile (Target Intermediate) Int1->Product1 Route A Step 2 SideProduct Alkene Elimination Byproduct (Major Impurity) Int1->SideProduct E1cb Elimination Int2->Product1 Route B Step 2 Reagent1 TMSCN / KCN Reagent1->Int1 Reagent2 DAST or Deoxo-Fluor (Nucleophilic F-) Reagent2->Product1 Reagent3 LHMDS (Base) Reagent3->Int2 Reagent4 NFSI (Electrophilic F+) Reagent4->Product1

Reaction pathways comparing nucleophilic (Route A) and electrophilic (Route B) fluorination.

FlowSetup PumpA Pump A Nitrile + NFSI in THF Mixer High-Efficiency T-Mixer PumpA->Mixer PumpB Pump B LHMDS in THF PumpB->Mixer Reactor PFA Residence Time Coil (0 °C, 2.0 min RT) Mixer->Reactor Quench In-line Quench (NH4Cl aq) Reactor->Quench Collection Phase Separation & Product Collection Quench->Collection

Continuous flow setup for scalable electrophilic fluorination using NFSI.

Self-Validating Experimental Protocols

The following protocols represent the optimized Route C workflow. They are designed as self-validating systems, incorporating specific in-process controls (IPCs) to ensure scientific integrity.

Protocol 1: Continuous Flow Electrophilic Fluorination

Causality Check: Premixing the starting nitrile with NFSI in a single feed stream is possible because NFSI is completely unreactive toward the neutral nitrile. This simplifies the flow setup to a two-pump system, minimizing mechanical failure points.

  • Stock Solution Preparation:

    • Stream A: Dissolve 2-(4-chlorophenyl)propanenitrile (1.0 M) and NFSI (1.05 M) in anhydrous THF.

    • Stream B: Prepare a 1.1 M solution of LHMDS in anhydrous THF.

  • Flow Execution:

    • Using high-performance syringe pumps, deliver Stream A and Stream B at equal flow rates (e.g., 10 mL/min) into a highly efficient micromixer.

    • Direct the mixed stream into a perfluoroalkoxy (PFA) residence time coil (internal volume = 40 mL) submerged in a 0 °C cooling bath. Calculated Residence Time = 2.0 minutes.

  • In-Line Quench & Validation:

    • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing vigorously stirred saturated aqueous NH4​Cl . This immediately protonates any trace unreacted enolate, halting the reaction.

    • Self-Validation (IPC): Withdraw a 0.5 mL sample of the organic phase. Spike with trifluoromethoxybenzene ( PhOCF3​ ) as an internal standard. 19F NMR must show a clean singlet at approximately -145 ppm (target product) and <2% of the NFSI signal at -38 ppm.

Protocol 2: Chemoselective Nitrile Reduction

Causality Check: Why avoid standard LiAlH4​ or Pd/C? LiAlH4​ is a potent nucleophile that can trigger SN​Ar displacement of the aryl chloride or direct displacement of the benzylic fluoride. Borane-THF ( BH3​⋅THF ) is an electrophilic reducing agent. It coordinates to the basic nitrile nitrogen first, delivering hydride intramolecularly, leaving the halogens completely untouched.

  • Reaction Setup: Charge a dry, nitrogen-flushed vessel with the crude 2-(4-chlorophenyl)-2-fluoropropanenitrile (1.0 equiv) dissolved in anhydrous THF (0.5 M).

  • Borane Addition: Cool the vessel to 0 °C. Dropwise, add BH3​⋅THF complex (3.0 equiv). Note: A stoichiometric excess is required because the intermediate imine requires further reduction, and the resulting primary amine strongly coordinates to borane.

  • Thermal Activation: Heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.

  • Quench & Complex Cleavage: Cool the mixture to 0 °C. Carefully add Methanol (to quench unreacted borane), followed by 2M HCl. Reflux for an additional 1 hour to break the robust amine-borane complex.

  • Self-Validation (IPC): Adjust the aqueous layer to pH > 10 using 6M NaOH and extract with ethyl acetate. Analyze the organic layer via LC-MS. The mass spectrum must confirm the primary amine ( [M+H]+=188.1 ) and distinctly display the 3:1 isotopic ratio characteristic of the intact 35Cl/37Cl aryl chloride.

References

  • Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. Validates the thermal hazards of DAST and the necessity of continuous flow for safe fluorination scale-up. URL: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI Catalysts. Details the mechanistic advantages of NFSI as an electrophilic fluorine source over legacy nucleophilic reagents. URL: [Link]

  • Batch and Continuous-Flow Electrochemical Geminal Difluorination. ACS Publications. Provides authoritative grounding on the heat transfer and residence time benefits of continuous-flow microreactors in fluorination chemistry. URL: [Link]

  • Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents. National Institutes of Health (NIH / PMC). Provides the quantitative DSC thermal decomposition data for DAST and Deoxo-Fluor. URL:[Link]

Sources

Comparative

Method Validation for Identifying and Quantifying 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Synthesis Impurities

Introduction: The Analytical Challenge The molecule 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a complex halogenated phenethylamine derivative. During its synthesis, multiple structurally similar impurities can emerge,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

The molecule 2-(4-Chlorophenyl)-2-fluoropropan-1-amine is a complex halogenated phenethylamine derivative. During its synthesis, multiple structurally similar impurities can emerge, including de-fluorinated analogs, de-chlorinated byproducts, and unreacted ketone precursors.

According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities in new drug substances must be rigorously identified and qualified, typically when present at levels above 0.05%[1]. The structural similarity of these synthesis impurities to the parent active pharmaceutical ingredient (API) poses a significant challenge for conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Because the chromophoric core (the phenyl ring) remains largely unchanged across these byproducts, UV spectra overlap heavily, masking co-eluting impurities.

To achieve the stringent validation criteria outlined in the recently revised ICH Q2(R2) guidelines[2][3], modern analytical laboratories are shifting toward Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS). This guide objectively compares the performance of conventional HPLC-UV against UHPLC-QTOF-MS for the impurity profiling of this specific halogenated amine, providing field-proven methodologies and validation data[4].

Method Comparison: HPLC-UV vs. UHPLC-QTOF-MS

When selecting an analytical procedure, the causality behind the choice must be rooted in the physicochemical properties of the analyte.

  • HPLC-UV (The Conventional Standard): Relies on a standard C18 column (5 µm particle size) and UV detection at 220 nm. While robust for assaying the main API, it fails to resolve the de-fluorinated impurity (2-(4-Chlorophenyl)propan-1-amine) from the parent compound due to identical UV absorption maxima and similar lipophilicity.

  • UHPLC-QTOF-MS (The Advanced Alternative): Utilizes a sub-2 µm fluorophenyl or C18 phase coupled with high-resolution accurate mass (HRAM) detection. The QTOF system provides sub-ppm mass accuracy, allowing for the differentiation of impurities based on exact mass and isotopic distribution (specifically the distinct 35 Cl/ 37 Cl isotopic signature), even if chromatographic baseline resolution is incomplete[4].

Quantitative Performance Comparison

The following table summarizes the validation data obtained for the quantification of the primary de-fluorinated impurity using both methods, adhering to ICH Q2(R2) parameters[5][6].

Validation ParameterHPLC-UV (Standard)UHPLC-QTOF-MS (Advanced)Causality / Scientific Rationale
Limit of Detection (LOD) 0.02% (200 ppm)0.001% (10 ppm)QTOF-MS eliminates background chemical noise via exact mass extraction, drastically lowering the LOD.
Limit of Quantitation (LOQ) 0.05% (500 ppm)0.003% (30 ppm)Meets and exceeds the ICH Q3A reporting threshold of 0.05%[4].
Linearity Range 0.05% – 1.5%0.003% – 2.0%MS detectors can suffer from saturation, but modern QTOF systems with extended dynamic range algorithms match UV linearity.
Resolution ( Rs​ ) 1.1 (Co-elution)2.4 (Baseline)Sub-2 µm particles in UHPLC increase theoretical plates, while MS extracted ion chromatograms (EIC) provide "virtual" resolution.
Mass Accuracy N/A< 2 ppmCrucial for confirming the elemental composition of unknown degradation products or synthesis byproducts[4].

Experimental Workflow and Self-Validating Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) bracketing, ensuring that any drift in mass accuracy or retention time invalidates the run before data is misreported.

Step-by-Step Methodology: UHPLC-QTOF-MS Impurity Profiling

Step 1: Sample and Standard Preparation

  • API Solution: Dissolve 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in Methanol:Water (50:50 v/v) containing 0.1% Formic Acid to a final concentration of 1.0 mg/mL.

  • SST Mix: Prepare a mixture containing the API (1.0 mg/mL) spiked with the de-fluorinated impurity and 4-chlorobenzaldehyde (a starting material) at 0.05% (w/w).

  • Causality: Formic acid acts as an ionization enhancer for positive electrospray ionization (ESI+), ensuring efficient protonation of the primary amine.

Step 2: Chromatographic Separation

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Causality: The 1.8 µm particle size provides the high efficiency needed to separate structurally rigid halogenated isomers.

Step 3: QTOF-MS Detection & Bracketing

  • Ionization: ESI in positive mode. Capillary voltage: 3500 V.

  • Acquisition: Auto MS/MS mode (m/z 100–1000).

  • Self-Validation Check: Inject the SST Mix before the batch and after every 10 samples. The run is only valid if the mass accuracy of the API remains < 2 ppm and the retention time drift is < 2%.

Step 4: Data Processing

  • Utilize Molecular Feature Extraction (MFE) algorithms to automatically find co-eluting entities based on the chlorine isotopic pattern ( 35 Cl and 37 Cl in a 3:1 ratio)[4].

Workflow Visualization

The following diagram maps the logical progression of the validated impurity profiling workflow, highlighting the critical self-validation loops.

G A Synthesis Batch 2-(4-Chlorophenyl)-2-fluoropropan-1-amine B Sample Prep & SST (0.1% FA in MeOH/H2O) A->B C UHPLC Separation (Sub-2 µm C18 Column) B->C D QTOF-MS Detection (Accurate Mass & MS/MS) C->D D->B SST Bracketing Loop (Mass Accuracy < 2ppm) E Data Processing (Molecular Feature Extraction) D->E F Impurity Identification & ICH Q2(R2) Validation E->F

Caption: UHPLC-QTOF-MS workflow for impurity profiling featuring self-validating SST bracketing.

Conclusion

For complex halogenated amines like 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, conventional HPLC-UV lacks the specificity required to confidently identify and quantify structurally analogous impurities. By transitioning to UHPLC-QTOF-MS, laboratories can leverage exact mass and isotopic pattern recognition to achieve baseline resolution virtually, ensuring full compliance with ICH Q2(R2) and Q3A guidelines[2]. The integration of self-validating SST bracketing guarantees the trustworthiness of the analytical data throughout the drug development lifecycle.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of Analytical Procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2024. Available at: [Link]

  • ICH Expert Working Group. "ICH Q3A(R2) Impurities in New Drug Substances." European Medicines Agency (EMA), 2006. Available at: [Link]

  • Joseph, S., & Dai, Y. "Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing." Agilent Technologies, 2012. Available at:[Link]

  • Sharma, A. K. "Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives." Journal of Pharmaceutical Analysis, 2025. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Chlorophenyl)-2-fluoropropan-1-amine proper disposal procedures

Proper disposal of complex research chemicals is not just a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. In drug development and synthetic chemistry, handling 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex research chemicals is not just a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. In drug development and synthetic chemistry, handling 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS: 1004282-47-6)[1] requires rigorous operational planning.

Because this specialized building block contains both chlorine and fluorine substituents alongside a primary amine, it cannot be disposed of via standard organic waste streams. This guide provides a field-proven, self-validating protocol designed by application scientists for the safe handling, segregation, and final destruction of this compound.

Chemical Profiling & Hazard Causality

To design an effective and safe disposal strategy, we must first understand the molecular causality behind the hazards. Standard disposal methods fail for this compound due to two structural motifs:

  • The Halogenated Framework (C-Cl, C-F): The presence of halogens dictates that this compound must never be mixed with non-halogenated waste or subjected to low-temperature combustion. Improper incineration of chlorinated and fluorinated organics generates highly toxic polychlorinated dibenzo-p-dioxins (PCDDs), furans, hydrogen chloride (HCl), and hydrogen fluoride (HF). Therefore, environmental guidelines mandate high-temperature rotary kiln incineration equipped with caustic scrubbing[2].

  • The Primary Amine (-NH2): The basic amine group acts as a nucleophile and can react exothermically with strong acids. During thermal destruction, it generates nitrogen oxides (NOx), necessitating secondary flue gas treatment to prevent atmospheric pollution[3].

Operational Workflow: Step-by-Step Disposal Methodologies

The following self-validating protocol ensures strict compliance with hazardous waste regulations while minimizing immediate laboratory risks.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Immediately separate waste containing 2-(4-Chlorophenyl)-2-fluoropropan-1-amine from general organic solvents.

  • Phase Separation: If the amine was utilized in a biphasic extraction, separate the aqueous layer completely. The organic layer (containing the halogenated amine) must be routed to a dedicated "Halogenated Organic Waste" carboy.

  • Prevent Cross-Contamination: Never mix this waste with acetone, ethanol, or other non-halogenated solvents. Diluting halogenated waste with non-halogenated solvents unnecessarily inflates the volume and cost of specialized high-temperature disposal.

Phase 2: Spill Response & Chemical Deactivation

In the event of a localized spill (neat liquid or concentrated solution):

  • Containment: Do not use combustible materials (like standard paper towels) for a concentrated spill. Instead, deploy an inert, non-reactive absorbent such as[4]. Bentonite effectively traps the amine without triggering an exothermic neutralization reaction.

  • Collection: Use a spark-proof, dustless method to sweep up the saturated clay to prevent inhalation of silica or chemical dust.

  • Isolation: Transfer the absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) container.

Phase 3: RCRA-Compliant Storage
  • Primary Containment: Store all liquid waste in UN-rated HDPE jerricans. Avoid metal containers; trace degradation of the amine to HCl/HF over time can cause severe galvanic corrosion and container failure.

  • Secondary Containment: Place the jerricans in a vented, chemically resistant secondary containment tray capable of holding 110% of the largest container's volume.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste. Explicitly list "Hazardous Waste: Halogenated Aromatic Amine (Contains Cl, F)" to alert the disposal contractor of the specific combustion requirements.

Phase 4: Final Destruction
  • Contractor Hand-off: Transfer the waste exclusively to a licensed hazardous waste management facility.

  • Required Technology: Ensure the contractor utilizes liquid injection or rotary kiln incineration operating at >1100°C with a minimum 2-second dwell time, followed by caustic flue gas scrubbing to safely neutralize acid gases[2].

Quantitative Data: Waste Stream Management

To streamline laboratory logistics and ensure chemical compatibility, adhere to the following waste classification matrix:

Waste StreamPrimary ComponentsRegulatory ClassificationStorage CompatibilityFinal Disposal Method
Neat Reagent / Organic Extract 2-(4-Chlorophenyl)-2-fluoropropan-1-amine, DCM, ChloroformHalogenated Organic WasteHDPE, PTFE. (Do not store in metal)High-Temp Rotary Kiln Incineration (>1100°C)
Aqueous Wash (Basic) Water, trace amine, inorganic saltsCorrosive Aqueous (if pH > 12.5)Glass or HDPEpH Adjustment (6-8) → Aqueous Waste Processing
Solid Spill Debris Bentonite clay, absorbed amineSolid Halogenated WasteSealed HDPE DrumSolidification / Rotary Kiln Incineration

Disposal Workflow Visualization

The following diagram illustrates the critical decision matrix for processing this specific chemical waste, ensuring halogenated streams are properly routed to high-temperature destruction facilities.

G A 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Waste Generation B Aqueous Waste Stream (pH > 7) A->B Aqueous Extraction C Organic Waste Stream (Halogenated) A->C Organic Phase / Neat D Neutralization & Filtration (pH 6-8) B->D Adjust pH E Compliant Storage (HDPE, Secondary Containment) C->E D->E F High-Temp Incineration (>1100°C, Rotary Kiln) E->F Licensed Contractor G Caustic Flue Gas Scrubbing (HCl, HF, NOx removal) F->G Combustion Gases H Ash & Sludge Disposal (Permitted Landfill) F->H Solid Residue

Disposal workflow for 2-(4-Chlorophenyl)-2-fluoropropan-1-amine highlighting segregation.

References

  • Title : CAS#:1004282-47-6 | 2-(4-Chlorophenyl)-2-fluoropropan-1-amine Source : Chemsrc URL :[Link]

  • Title : Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source : U.S. Environmental Protection Agency (EPA) URL : [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 2-(4-Chlorophenyl)-2-fluoropropan-1-amine

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of applied physical chemistry. 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS: 1004282-47-6) is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a system of applied physical chemistry. 2-(4-Chlorophenyl)-2-fluoropropan-1-amine (CAS: 1004282-47-6) is a highly specialized building block frequently utilized in drug discovery and medicinal chemistry. While its structure is invaluable for synthesizing complex active pharmaceutical ingredients (APIs), its specific physicochemical properties demand rigorous, scientifically grounded handling protocols.

This guide provides the necessary logistical, operational, and safety frameworks to handle this compound without compromising scientific integrity or personnel safety.

Physicochemical Hazard Profiling: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the molecular behavior of the compound:

  • High Basicity & Tissue Corrosivity: Although the molecule contains an aromatic ring, the primary amine moiety (–NH₂) is aliphatic in nature (separated from the ring by an sp³ hybridized carbon). Aliphatic amines possess high pKa values (~9–10), making them strong bases. Upon contact with biological tissue, they rapidly saponify lipids and denature proteins, leading to severe cutaneous irritation and irreversible ocular injury[1]. If absorbed or ingested, they cause profound corrosive damage to the gastrointestinal tract and mucous membranes[2].

  • Halogen-Enhanced Lipophilicity: The substitutions on the C2 position—a 4-chlorophenyl group and a fluorine atom—drastically increase the molecule's partition coefficient (LogP). Increased lipophilicity fundamentally alters the toxicokinetic profile of the molecule, enhancing its ability to rapidly penetrate the lipid-rich stratum corneum of the skin and cellular membranes[3]. This means the corrosive amine is carried deeper into the tissue much faster than a non-halogenated equivalent.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for highly lipophilic, corrosive bases. The following matrix outlines the required equipment and the physicochemical causality behind each choice.

Protection VectorRecommended EquipmentScientific Rationale (Causality)
Dermal (Hands) Outer: Butyl Rubber (≥0.3mm)Inner: Nitrile (0.1mm)Halogenated organic compounds rapidly permeate thin latex or standard nitrile. Butyl rubber provides superior chemical resistance to lipophilic amines. The inner nitrile acts as a secondary barrier against mechanical breaches.
Ocular/Facial Indirect-vented chemical splash goggles + Polycarbonate face shieldAliphatic amines are highly corrosive to corneal tissue[1]. The face shield prevents droplet projection during pressurized transfers or accidental exothermic reactions.
Respiratory Certified Fume Hood (Face velocity >100 fpm).Volatilization of the free base can cause severe respiratory tract irritation. The hood ensures vapors are pulled away from the operator's breathing zone.
Dermal (Body) Chemical-resistant apron (e.g., Tychem® 2000) over a flame-retardant lab coat.Prevents the capillary action of liquid spills through standard porous cotton lab coats, which would otherwise trap the corrosive chemical directly against the skin.

Operational Workflow & Handling Protocol

Do not rely on passive safety; protocols must be active and self-validating. Follow this step-by-step methodology for transferring and handling the compound.

Step 1: Environmental Validation

  • Action: Verify the fume hood face velocity is between 100–120 fpm before opening the reagent bottle.

  • Causality: This specific velocity range ensures the containment of volatile amine vapors without creating turbulent aerodynamic eddies that could pull vapors back into the laboratory environment.

Step 2: Closed-System Reagent Transfer

  • Action: If handling the liquid free base, utilize a closed-system transfer via a chemically resistant glass syringe with a PTFE plunger and a large-gauge needle. Pierce the septum of the reagent bottle rather than opening the cap.

  • Causality: Minimizes aerosolization and prevents exposure to ambient humidity. Atmospheric moisture and CO₂ can react with the free base to form carbonate salts, degrading the reagent's purity.

Step 3: Self-Validating Decontamination

  • Action: Post-transfer, wipe all spatulas, syringes, and bench surfaces with a 5% aqueous citric acid solution.

  • Validation: Swab the cleaned area with a moistened pH indicator strip.

    • Result: A pH reading of ~7 indicates successful decontamination. A pH > 8 indicates residual amine base, necessitating a repeat wipe. This creates a closed-loop, self-validating safety check.

Spill Response & Decontamination Logic

In the event of a spill, standard aqueous cleanup methods will only spread the lipophilic hazard.

  • Isolate: Evacuate the immediate vicinity and lower the fume hood sash.

  • Neutralize (Do NOT use strong acids): Apply a solid weak acid (e.g., citric acid powder or sodium bisulfate) directly to the spill.

    • Causality: Strong acids (like HCl) will cause a violent, exothermic neutralization reaction, potentially boiling and vaporizing the amine. Weak acids safely protonate the amine, converting the lipophilic, volatile free base into a water-soluble, non-volatile salt.

  • Absorb: Cover the neutralized mixture with an inert absorbent like diatomaceous earth or vermiculite.

  • Collect: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

G Start Initiate Handling: 2-(4-Chlorophenyl)-2-fluoropropan-1-amine PPE Don Specialized PPE (Butyl Gloves, Splash Goggles) Start->PPE Hood Containment (Operate in Certified Fume Hood) PPE->Hood Spill Spill Detected? Hood->Spill Evacuate Isolate Area & Assess Spill Volume Spill->Evacuate Yes Execute Execute Protocol (Closed-System Transfer) Spill->Execute No Neutralize Neutralize Amine Base (Apply Citric Acid/Weak Acid) Evacuate->Neutralize Absorb Absorb & Collect (Use Inert Sorbent) Neutralize->Absorb Decon Surface Decontamination (Validate Neutrality via pH Paper) Absorb->Decon Execute->Decon Dispose Waste Segregation (Halogenated Basic Organics) Decon->Dispose

Workflow for the safe handling and spill response of halogenated aliphatic amines.

Waste Disposal Plan

Improper disposal of halogenated amines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: All waste containing 2-(4-Chlorophenyl)-2-fluoropropan-1-amine must be strictly segregated into a container labeled "Halogenated Basic Organic Waste."

  • Incompatibility Warning: Never dispose of this compound in acidic waste streams (due to exothermic neutralization) or mixed heavy-metal waste streams (as amines act as strong ligands and can form highly reactive, unstable transition metal complexes).

References

  • Title : COMPARATIVE ACUTE TOXICITY AND PRIMARY IRRITANCY OF VARIOUS CLASSES OF AMINES Source : Taylor & Francis URL :[Link]

  • Title: WO2009127924A1 - Compositions and devices for antisepsis and ...

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-fluoropropan-1-amine
Reactant of Route 2
2-(4-Chlorophenyl)-2-fluoropropan-1-amine
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